Octyl glucose neopentyl glycol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-hexyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXCLOLHZMMLEK-PCIRLDFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(CCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Octyl Glucose Neopentyl Glycol (OGNG): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Octyl Glucose Neopentyl Glycol (OGNG), a non-ionic detergent increasingly utilized in the fields of biochemistry and structural biology. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and experimental applications of OGNG, with a focus on its role in the stabilization and crystallization of membrane proteins.
Introduction
This compound (OGNG) is a novel amphiphile belonging to the neopentyl glycol class of detergents. Structurally, it features a central quaternary carbon atom derived from neopentyl glycol, linked to two hydrophilic glucose headgroups and two hydrophobic octyl chains.[1][2] This unique architecture confers advantageous properties for the study of integral membrane proteins (IMPs), which are notoriously challenging to extract and stabilize outside of their native lipid bilayer environment. OGNG offers an alternative to traditional detergents like n-octyl-β-D-glucoside (OG), often demonstrating improved protein stability and a higher likelihood of successful crystallization.[1]
Physicochemical Properties of OGNG
The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. OGNG has been designed to offer a balance of hydrophobicity to solubilize membrane proteins and hydrophilicity to maintain solubility in aqueous solutions. A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| Synonyms | 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside, OGNG, MNG - OG | [3] |
| Molecular Formula | C₂₇H₅₂O₁₂ | [3] |
| Molecular Weight | 568.69 g/mol | [3] |
| CAS Number | 1257853-32-9 | [3] |
| Appearance | White to off-white solid powder | |
| Critical Micelle Concentration (CMC) | ~1.02 mM (0.058% w/v) in H₂O | [1][2][4] |
| Purity (by HPLC) | ≥98% | [1][4] |
| Solubility in Water (20°C) | ≥20% (w/v) | [1][4] |
| pH (1% solution in water) | 5-8 | [4] |
| Conductance (10% solution in water) | < 100 µS | [4] |
| Absorbance (1% solution in water) | 260 nm: ≤ 0.15280 nm: ≤ 0.12340 nm: ≤ 0.1 | [4] |
Synthesis of this compound
The synthesis of OGNG is based on the principles of glycosylation, where a carbohydrate moiety is attached to a hydrophobic aglycone. While a detailed, step-by-step protocol for the industrial synthesis of OGNG is not publicly available, the general synthetic strategy for the broader class of glucose-neopentyl glycol (GNG) detergents has been described and involves a key glycosylation step. A plausible synthetic pathway is outlined below.
A key precursor is a benzylated glucopyranosyl trichloroacetimidate, which serves as the glucose donor. The neopentyl glycol core, substituted with octyl chains, acts as the acceptor. The synthesis likely proceeds through the following conceptual stages:
-
Preparation of the Glycosyl Donor: Protection of the hydroxyl groups of D-glucose, followed by activation of the anomeric carbon to form a reactive species like a trichloroacetimidate.
-
Preparation of the Aglycone Acceptor: Synthesis of 2,2-dioctylpropane-1,3-diol from neopentyl glycol and an octyl halide.
-
Glycosylation Reaction: The protected glucosyl donor is reacted with the dioctyl-neopentyl glycol acceptor in the presence of a Lewis acid catalyst to form the glycosidic bonds.
-
Deprotection: Removal of the protecting groups from the glucose moieties to yield the final OGNG product.
Experimental Protocols and Applications
The primary application of OGNG is in the solubilization, stabilization, and crystallization of membrane proteins. Its efficacy has been demonstrated in improving the crystal quality of membrane proteins such as Thermotoga maritima pyrophosphatase (TmPPase).[3]
General Protocol for Membrane Protein Solubilization and Stabilization
The following is a generalized protocol for the use of OGNG in membrane protein studies. Optimal conditions, including detergent concentration and incubation times, should be determined empirically for each specific protein.
Materials:
-
Cell paste or purified membranes containing the target protein
-
Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis/Wash Buffer containing a specified concentration of OGNG)
-
OGNG stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation techniques.
-
Detergent Screening (Optional but Recommended): To determine the optimal OGNG concentration, perform small-scale solubilization trials with varying concentrations of OGNG (e.g., 0.5% - 2.0% w/v).
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. A common starting point is a protein-to-detergent ratio of 1:10 (w/w). Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Purification: The supernatant, containing the solubilized protein-detergent complexes, can then be subjected to standard chromatographic purification techniques (e.g., affinity, ion-exchange, size-exclusion chromatography). It is crucial to include a low concentration of OGNG (typically at or slightly above its CMC) in all purification buffers to maintain protein stability.
Application in Protein Crystallization
OGNG's ability to form small, stable protein-detergent complexes can be advantageous for protein crystallization. The general principle involves replacing the detergent used for purification with OGNG prior to setting up crystallization trials.
General Considerations:
-
Detergent Exchange: During the final purification step (e.g., size-exclusion chromatography), the column can be pre-equilibrated with a buffer containing OGNG to exchange the initial solubilizing detergent.
-
Concentration: The purified protein-OGNG complex should be concentrated to a level suitable for crystallization (typically 5-20 mg/mL).
-
Crystallization Screening: High-throughput screening using commercial or custom-made crystallization screens is recommended. The presence of OGNG in the protein solution may influence the optimal crystallization conditions.
Mechanism of Action: Micelle Formation and Protein Stabilization
Like other detergents, OGNG functions by forming micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic octyl chains of OGNG aggregate to form the core of the micelle, while the hydrophilic glucose headgroups are exposed to the aqueous environment.
When introduced to a membrane preparation, OGNG micelles partition into the lipid bilayer, disrupting it and encapsulating the integral membrane proteins. The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic core of the OGNG micelle, thus maintaining the protein's native conformation and preventing aggregation.
Conclusion
This compound represents a significant advancement in the toolkit for membrane protein research. Its unique chemical structure provides enhanced stability to a variety of membrane proteins, facilitating their purification and increasing the likelihood of successful crystallization. This technical guide provides a foundational understanding of OGNG's properties and applications, empowering researchers to leverage this promising detergent in their structural and functional studies of membrane proteins.
References
- 1. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of OGNG Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octyl-β-D-glucopyranosyl-(1→4)-N-gluconamide (OGNG) is a non-ionic detergent belonging to the neopentyl glycol class of amphiphiles.[1] These detergents are noted for their efficacy in extracting, solubilizing, and stabilizing membrane proteins, which are crucial targets in drug discovery and biomedical research. The unique architecture of neopentyl glycol detergents, featuring a central quaternary carbon with two hydrophilic head groups and two lipophilic tails, allows for dense packing within micelles. This characteristic contributes to enhanced thermal stability of protein-detergent complexes and results in exceptionally low critical micelle concentrations (CMCs).[1] This guide provides a comprehensive overview of the core physicochemical properties of OGNG, detailed experimental protocols for their determination, and visual workflows relevant to its application in membrane protein research.
Physicochemical Properties of OGNG
The utility of a detergent in membrane protein studies is largely dictated by its physicochemical characteristics. These properties determine its behavior in aqueous solutions and its interaction with membrane proteins. Key parameters for OGNG are summarized in the table below.
| Property | Value | Units | References |
| Molecular Weight | 568.70 | g/mol | |
| Critical Micelle Concentration (CMC) | ~1.0 | mM | [1] |
| ~0.058 | % (w/v) | [1] | |
| Hydrodynamic Radius (Rh) of Micelles | 4.46 | nm | |
| Aggregation Number (Nagg) | Not explicitly found; estimated to be in the range of other non-ionic glucosides (e.g., OG: 27-100) | - | [2][3][4] |
| Solubility (in Water) | ≥ 20 | % (w/v) | [3] |
Experimental Protocols
Accurate determination of a detergent's physicochemical properties is essential for its effective use. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) using Diphenylhexatriene (DPH)
The CMC is the concentration at which detergent monomers begin to form micelles. A common method for its determination involves the use of a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits increased fluorescence in a hydrophobic environment.
Materials:
-
OGNG detergent
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of DPH: Dissolve DPH in THF to a concentration of 10 mM.
-
Prepare a series of OGNG solutions: Create a serial dilution of OGNG in the aqueous buffer, covering a concentration range both below and above the expected CMC (~1.0 mM).
-
Add DPH to OGNG solutions: To 2 mL of each OGNG dilution in a separate tube, add 1 µL of the 10 mM DPH stock solution.
-
Incubate: Incubate the tubes in the dark at room temperature for 30 minutes to allow for the partitioning of DPH into any micelles.
-
Measure fluorescence: Transfer the solutions to quartz cuvettes and measure the fluorescence intensity using a fluorometer. The excitation wavelength should be set to 358 nm and the emission wavelength to 430 nm.
-
Data analysis: Plot the fluorescence intensity as a function of the OGNG concentration. The CMC is determined as the concentration at which a sharp increase in fluorescence is observed, representing the point of micelle formation.
Determination of Micelle Hydrodynamic Radius (Rh) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size of particles, such as detergent micelles, in a solution. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
Materials:
-
OGNG detergent
-
Aqueous buffer of choice (filtered through a 0.22 µm filter)
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
Procedure:
-
Prepare OGNG solution: Prepare a solution of OGNG in the filtered aqueous buffer at a concentration significantly above its CMC (e.g., 1.0 wt%).
-
Sample preparation: Filter the OGNG solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.
-
Instrument setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Data acquisition: Perform multiple DLS measurements to ensure reproducibility. The instrument's software will record the autocorrelation function of the scattered light intensity fluctuations.
-
Data analysis: The software will use the Stokes-Einstein equation to calculate the diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the micelles. The result is typically presented as a size distribution plot.
Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching
The aggregation number is the average number of detergent monomers in a single micelle. This can be determined using a steady-state fluorescence quenching method. This protocol is a general guide and may require optimization for OGNG.
Materials:
-
OGNG detergent
-
A fluorescent probe that partitions into the micelle core (e.g., pyrene)
-
A quencher that also partitions into the micelle (e.g., coumarin 153)
-
Aqueous buffer of choice
-
Fluorometer
Procedure:
-
Prepare solutions: Prepare a series of OGNG solutions in the aqueous buffer at concentrations above the CMC.
-
Incorporate probe and quencher: To each OGNG solution, add a constant concentration of the fluorescent probe (pyrene) and varying concentrations of the quencher (coumarin 153).
-
Measure fluorescence: Measure the fluorescence intensity of the probe in each sample.
-
Data analysis: The degree of fluorescence quenching will depend on the concentration of micelles. The aggregation number can be calculated from the relationship between the quencher concentration, the detergent concentration, and the observed quenching, as the concentration of micelles is inversely proportional to the aggregation number.[2]
Visualizations
Experimental Workflow: Membrane Protein Solubilization and Purification using OGNG
The following diagram illustrates a typical workflow for the solubilization and subsequent purification of a membrane protein using OGNG detergent.
Caption: Workflow for membrane protein extraction and purification using OGNG detergent.
Logical Relationship: Detergent Properties and Application in Membrane Protein Research
This diagram illustrates the key physicochemical properties of detergents and how they influence their suitability for membrane protein research, ultimately impacting the success of downstream applications.
Caption: Interplay of detergent properties and their impact on membrane protein research outcomes.
Conclusion
OGNG is a valuable tool in the field of membrane protein research, offering advantages in protein stabilization due to its unique neopentyl glycol structure. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its successful application. The provided experimental protocols offer a starting point for the precise characterization of OGNG and other detergents in various experimental conditions. The visualized workflows provide a clear framework for the practical application of OGNG in the complex process of membrane protein solubilization and purification, ultimately aiding in the advancement of structural and functional studies of these critical biological molecules.
References
An In-depth Technical Guide to the Synthesis of Octyl Glucose Neopentyl Glycol (OGNG)
This technical guide provides a comprehensive overview of the synthesis pathway for Octyl Glucose Neopentyl Glycol (OGNG), a nonionic detergent widely utilized by researchers, scientists, and drug development professionals for the stabilization and structural analysis of membrane proteins. This document details the core chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format conducive to laboratory replication.
Introduction
This compound (OGNG) is a member of the Glucose-Neopentyl Glycol (GNG) class of amphiphiles. These detergents are characterized by a central quaternary carbon atom derived from neopentyl glycol, which imparts a unique architecture that has shown to be effective in stabilizing membrane proteins for structural studies.[1][2][3] The synthesis of OGNG involves a multi-step chemical process, beginning with the formation of a dialkylated neopentyl glycol core, followed by glycosylation to introduce the glucose headgroups.
Synthesis Pathway Overview
The synthesis of this compound (OGNG), also known as 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside, follows a convergent strategy. The core of the molecule, a dialkylated neopentyl glycol derivative, is first synthesized. This is followed by the glycosylation of the hydroxyl groups with a protected glucose derivative. The final step involves the deprotection of the glucose moieties to yield the target amphiphile.
A general approach for the synthesis of GNGs, including those with pendant chains (P-GNGs), starts with diethyl malonate.[4] A long alkyl chain is introduced, followed by a second one. The resulting tetraester is then reduced to a tetra-ol, which serves as the precursor for glycosylation.[4]
The key steps in the synthesis of OGNG are:
-
Synthesis of the Hydrophobic Core: Dialkylation of a malonic ester with octyl bromide, followed by reduction to form 2,2-dihexylpropane-1,3-diol.
-
Glycosylation: Reaction of the diol with a protected glucose donor, typically a glucosyl halide or trichloroacetimidate, to form the β-glycosidic linkages.
-
Deprotection: Removal of the protecting groups from the glucose units to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of GNG amphiphiles and related glycosides.[4][5]
Synthesis of 2,2-Dihexylpropane-1,3-diol (Hydrophobic Core)
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromooctane
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dialkylation:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add 1-bromooctane (2.2 eq) dropwise.
-
The reaction is then heated to reflux and stirred overnight.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, diethyl 2,2-dioctylmalonate, is purified by silica gel column chromatography.
-
-
Reduction:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of diethyl 2,2-dioctylmalonate (1.0 eq) in anhydrous diethyl ether dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2,2-dihexylpropane-1,3-diol, which can be further purified by chromatography if necessary.
-
Glycosylation and Deprotection
Materials:
-
2,2-Dihexylpropane-1,3-diol
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)
-
Mercury(II) cyanide or Silver trifluoromethanesulfonate
-
Anhydrous Dichloromethane (DCM)
-
Sodium methoxide in methanol
-
Amberlite IR-120 (H⁺) resin
-
Triethylamine
Procedure:
-
Glycosylation:
-
A mixture of 2,2-dihexylpropane-1,3-diol (1.0 eq) and mercury(II) cyanide (2.5 eq) in anhydrous DCM is stirred under an inert atmosphere.
-
A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (2.5 eq) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The mixture is then diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield the protected glycoside.
-
-
Deprotection (Zemplén deacetylation):
-
The purified protected glycoside is dissolved in a mixture of anhydrous methanol and DCM.
-
A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature until TLC indicates complete deprotection.
-
The reaction is neutralized with Amberlite IR-120 (H⁺) resin.
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
The final product, this compound, is purified by silica gel column chromatography.
-
Quantitative Data
The following table summarizes typical yields and key characterization data for the synthesis of OGNG and related compounds. Actual yields may vary depending on reaction scale and conditions.
| Step | Product | Typical Yield (%) | ¹H NMR (δ, ppm) |
| 1a | Diethyl 2,2-dioctylmalonate | 80-90 | Varies |
| 1b | 2,2-Dihexylpropane-1,3-diol | 85-95 | Varies |
| 2a | 2,2-Dihexylpropane-1,3-bis-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) | 60-70 | Varies |
| 2b | This compound (OGNG) | >90 | ~4.3 (d, J=8.0 Hz, anomeric H)[1] |
Mandatory Visualizations
Synthesis Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 3. researchgate.net [researchgate.net]
- 4. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Critical Micelle Concentration of n-Octyl-β-D-glucopyranoside (OGNG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-octyl-β-D-glucopyranoside (OGNG), a non-ionic detergent widely used in the solubilization and purification of membrane proteins. Understanding the CMC is crucial for optimizing experimental conditions in various applications, including drug delivery and membrane protein research.
Quantitative Data Summary
The critical micelle concentration of OGNG can vary depending on the experimental conditions, such as temperature and the presence of salts. The following table summarizes the reported CMC values for OGNG from various sources.
| CMC (mM) | Conditions | Source |
| 20-25 | Not specified | Sigma-Aldrich[1][2] |
| 20-25 | 25°C | Thomas Scientific[3] |
| 20-25 | Not specified | AG Scientific[4] |
| 14.5 | 25°C | Sigma-Aldrich[2] |
| 18-20 | In H₂O | Anatrace[5], SERVA[6] |
| 23.4 | In 0.1 M NaCl | Anatrace[5] |
| 25 | 25°C, in aqueous solution | Wikipedia[7] |
| 27-100 | Aggregation number in H₂O | Anatrace[5], SERVA[6] |
Experimental Protocols for CMC Determination
Several methods can be employed to experimentally determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.[8] Common techniques include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.[9][10][11]
Surface Tension Method
This is a classic method for determining the CMC of surfactants.[10] The principle is based on the fact that as the concentration of a surfactant increases, it accumulates at the air-water interface, leading to a decrease in surface tension. Once micelles form, the surface tension remains relatively constant with a further increase in surfactant concentration. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[9][10]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of OGNG in high-purity water. From this stock, create a series of dilutions to cover a concentration range that brackets the expected CMC.
-
Measurement:
-
Use a tensiometer, such as one employing the Du Noüy ring method, to measure the surface tension of each dilution.[9]
-
Ensure temperature control, as surface tension is temperature-dependent.
-
Calibrate the instrument with a known standard (e.g., pure water).
-
For each measurement, allow the system to equilibrate.
-
-
Data Analysis:
Conductivity Method
This method is suitable for ionic surfactants and can sometimes be used for non-ionic surfactants if there are ionic impurities or if the micelle formation significantly alters the solution's conductivity.[10] When micelles form, the mobility of the charge carriers in the solution changes, leading to a change in the slope of the conductivity versus concentration plot.[9]
Experimental Protocol:
-
Solution Preparation: As with the surface tension method, prepare a series of OGNG solutions of varying concentrations in high-purity water.
-
Measurement:
-
Use a calibrated conductivity meter.
-
Maintain a constant temperature throughout the experiment.
-
Rinse the conductivity cell with each new solution before measurement to avoid cross-contamination.
-
Record the conductivity of each solution.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.[9]
-
The plot will exhibit two linear segments with different slopes. The concentration at which the slope changes is the CMC.
-
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[11] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in the microenvironment leads to a change in the fluorescence spectrum of pyrene.[12]
Experimental Protocol:
-
Solution Preparation: Prepare a series of OGNG solutions and add a small, constant amount of a fluorescent probe like pyrene to each.
-
Measurement:
-
Use a spectrofluorometer to record the fluorescence emission spectrum of pyrene in each solution.
-
Excite the sample at an appropriate wavelength for the chosen probe (e.g., ~335 nm for pyrene).
-
-
Data Analysis:
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described CMC determination methods.
Caption: Workflow for CMC determination by surface tension measurement.
References
- 1. n-Octyl-β-D-Glucopyranosid CAS 29836-26-8 is a non-ionic detergent intended for solubilizing membrane-bound proteins in their native state and for the preparation of lipid vesicles. | Sigma-Aldrich [sigmaaldrich.com]
- 2. n-Octylglucoside non-ionic 29836-26-8 [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. agscientific.com [agscientific.com]
- 5. Anatrace.com [anatrace.com]
- 6. Octyl-β-D-Glucoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 7. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
An In-Depth Technical Guide to Octyl Glucose Neopentyl Glycol (OGNG) Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent specifically designed for the solubilization, stabilization, and structural analysis of membrane proteins. Its unique neopentyl glycol core architecture, featuring two hydrophilic glucose head groups and two hydrophobic octyl tails, confers properties that are particularly advantageous for maintaining the native conformation and activity of challenging protein targets. This guide provides a comprehensive overview of OGNG's chemical structure, physicochemical properties, and its application in membrane protein research, with a focus on experimental protocols for protein purification and crystallization.
Chemical Structure and Formula
OGNG, also known as 2,2-Dihexylpropane-1,3-bis-β-D-glucopyranoside, is a member of the Glucose-Neopentyl Glycol (GNG) class of amphiphiles. The central quaternary carbon atom is a key feature of its design, allowing for a branched structure that differs significantly from traditional linear detergents.
Chemical Formula: C₂₇H₅₂O₁₂
Molecular Weight: 568.69 g/mol
CAS Number: 1257853-32-9
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
The unique structure of OGNG results in distinct micellar properties compared to commonly used detergents such as n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG). A summary of these properties is presented in the table below.
| Property | OGNG (this compound) | DDM (n-dodecyl-β-D-maltoside) | OG (n-octyl-β-D-glucoside) |
| Molecular Weight ( g/mol ) | 568.69 | 510.62 | 292.37 |
| Critical Micelle Concentration (CMC) (mM) | ~1.02[1] | ~0.17 | ~20-25 |
| Aggregation Number | Not explicitly found in search results | 80–150 | 27-100 |
| Micelle Molecular Weight (kDa) | Not explicitly found in search results | 65–70 | ~8-25 |
| Hydrodynamic Radius (Rh) of Micelles (nm) | Not explicitly found in search results | ~8 | ~1.5-2.3 |
Synthesis of OGNG
The synthesis of Glucose-Neopentyl Glycol (GNG) amphiphiles, including OGNG, has been described by Chae et al. The general synthetic scheme involves the alkylation of a neopentyl glycol derivative followed by glycosylation.
A detailed protocol for the synthesis of pendant-bearing GNGs, which is a modification of the original protocol for OGNG, has been reported. The synthesis of the fluorinated pendant-bearing GNGs (FP-GNGs) utilizes partially fluorinated alkyl chains. The β-stereochemistry of the glycosidic bonds is confirmed by NMR spectroscopy, with a characteristic single doublet peak at approximately 4.31/4.32 ppm with a vicinal coupling constant of J = 8.0 Hz.[2]
Experimental Protocols
OGNG has proven to be particularly effective in the structural determination of membrane proteins. A notable example is its use in the crystallization of the membrane-bound pyrophosphatase from Thermotoga maritima (TmPPase), where a detergent exchange to OGNG was a critical step for obtaining high-resolution crystals.[3]
General Workflow for Membrane Protein Purification and Crystallization using OGNG
The following diagram illustrates a general workflow for the purification and crystallization of a membrane protein, incorporating an in-column detergent exchange to OGNG.
Detailed Protocol for Purification and Crystallization of Thermotoga maritima Pyrophosphatase (TmPPase)
This protocol is adapted from the work of Kellosalo et al. (2013).
1. Protein Expression and Membrane Preparation:
-
Express recombinant TmPPase in a suitable host system (e.g., Saccharomyces cerevisiae).
-
Isolate cell membranes containing the overexpressed protein.
2. Solubilization:
-
Solubilize the membrane fraction at high temperature using a suitable detergent, such as n-dodecyl-β-D-maltoside (DDM).
3. Affinity Chromatography and In-Column Detergent Exchange:
-
Bind the solubilized protein to an affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with a buffer containing OGNG to perform an in-column detergent exchange. This step is crucial for removing the initial solubilization detergent and replacing it with OGNG.
-
A suitable wash buffer composition is: 50 mM Tris-HCl, 50 mM NaCl, pH 8.0, supplemented with OGNG at a concentration at or slightly above its CMC (~1.02 mM).
4. Elution and Concentration:
-
Elute the TmPPase from the affinity column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) that also contains OGNG.
-
Concentrate the purified protein-OGNG complex to a suitable concentration for crystallization trials (e.g., 10 mg/mL).
5. Crystallization:
-
For crystallization, the purified protein is buffer-exchanged into a crystallization buffer. A reported successful crystallization buffer for TmPPase in complex with an inhibitor contains:
-
50 mM MES-NaOH, pH 6.5
-
3.5% (v/v) glycerol
-
50 mM KCl
-
5 mM MgCl₂
-
2 mM DTT
-
0.5% OGNPG (a related neopentyl glycol detergent, suggesting a similar concentration range for OGNG would be appropriate)[3]
-
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.
-
Crystals of TmPPase have been grown in conditions containing PEG 400.
Logical Relationships in Detergent Selection for Membrane Protein Studies
The choice of detergent is a critical decision in membrane protein research. The following diagram illustrates the logical considerations and the positioning of OGNG as a specialized detergent for structural biology applications.
Conclusion
This compound (OGNG) represents a significant advancement in detergent technology for membrane protein science. Its unique chemical structure provides enhanced stability to a variety of membrane proteins, making it an invaluable tool for researchers in structural biology and drug development. The successful application of OGNG in the crystallization of challenging targets like TmPPase underscores its potential to facilitate the determination of novel membrane protein structures. While further characterization of its micellar properties, such as the aggregation number, is warranted, the available data and experimental protocols demonstrate that OGNG is a powerful detergent for the study of membrane proteins.
References
- 1. Comparative study on the micelle properties of synthetic and dissolved organic matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetry in catalysis by Thermotoga maritima membrane-bound pyrophosphatase demonstrated by a nonphosphorus allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of Octyl Glucose Neopentyl Glycol (OGNPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl glucose neopentyl glycol (OGNPG), a non-ionic detergent, has emerged as a valuable tool in membrane protein research. Its unique molecular architecture, featuring two hydrophilic glucose headgroups and two hydrophobic octyl chains linked to a neopentyl glycol core, imparts properties that are highly advantageous for the solubilization, stabilization, and structural analysis of membrane proteins.[1][2] A thorough understanding of its aqueous solubility is paramount for its effective application. This guide provides a comprehensive overview of the solubility of OGNPG in water, including quantitative data, detailed experimental protocols for solubility determination, and a workflow for its application in membrane protein stabilization.
Physicochemical Properties of OGNPG
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₅₂O₁₂ | [3] |
| Molecular Weight | 568.69 g/mol | [3][4][5] |
| CAS Number | 1257853-32-9 | [3][4][5] |
Aqueous Solubility of OGNPG
OGNPG exhibits high solubility in aqueous solutions, a critical feature for its use in biochemical and structural studies. The presence of the two glucose headgroups contributes significantly to its interaction with water molecules, facilitating its dissolution.
Quantitative Solubility Data
The solubility of OGNPG in water and other relevant buffer systems has been determined and is summarized in the table below.
| Parameter | Value | Temperature (°C) | Conditions | Reference(s) |
| Aqueous Solubility | ≥ 20% (w/v) | 20 | --- | [1][3][4][6] |
| Critical Micelle Concentration (CMC) | ~1.02 mM (~0.058% w/v) | Not Specified | In H₂O | [1][3][4] |
| Solubility in PBS | 100 mg/mL (175.84 mM) | Not Specified | Requires ultrasonication |
Experimental Protocols for Solubility Determination
Accurate determination of the aqueous solubility and critical micelle concentration (CMC) of detergents like OGNPG is crucial for their effective use. The following sections detail the methodologies that can be employed for these measurements, based on standard practices in the field.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solute (OGNPG) is agitated in a solvent (water) for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Procedure:
-
Preparation: Add an excess amount of OGNPG to a known volume of deionized water in a sealed, flat-bottomed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the collected sample through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Determine the concentration of OGNPG in the filtrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method (evaporation of the solvent and weighing the residue).
-
Calculation: Express the solubility as a percentage (w/v) or in molarity.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. Several techniques can be used to determine the CMC of OGNPG.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension. The CMC is the concentration at which this plateau begins.
Procedure:
-
Prepare a series of OGNPG solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., a du Noüy ring or Wilhelmy plate tensiometer).
-
Plot surface tension versus the logarithm of the OGNPG concentration.
-
Identify the inflection point in the plot, where the surface tension begins to plateau. This point corresponds to the CMC.
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar and non-polar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
Procedure:
-
Prepare a series of OGNPG solutions containing a constant, low concentration of the fluorescent probe.
-
Measure the fluorescence emission spectrum of each solution.
-
Analyze the changes in the fluorescence properties (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) as a function of OGNPG concentration.
-
Plot the fluorescence parameter versus the OGNPG concentration. The concentration at which a sharp change in the slope of the plot occurs is the CMC.
Application of OGNPG in Membrane Protein Stabilization
A primary application of OGNPG is in the solubilization and stabilization of membrane proteins for structural and functional studies. The following workflow illustrates the general procedure.
Conclusion
This compound is a highly water-soluble detergent that has proven to be a valuable asset in the field of membrane protein research. Its favorable solubility characteristics, coupled with its ability to stabilize a wide range of membrane proteins, make it an excellent choice for researchers and drug development professionals. The experimental protocols and workflow provided in this guide offer a practical framework for the effective utilization of OGNPG in the laboratory.
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. rroij.com [rroij.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. justagriculture.in [justagriculture.in]
- 5. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Octyl Glucose Neopentyl Glycol (OGNG) for Researchers and Drug Development Professionals
Introduction
Octyl Glucose Neopentyl Glycol (OGNG), a member of the glucose-neopentyl glycol (GNG) class of amphiphiles, is a non-ionic detergent increasingly utilized in the study of membrane proteins. Its unique branched architecture, featuring two octyl chains and two glucose headgroups, offers distinct advantages over traditional linear detergents like n-dodecyl-β-D-maltoside (DDM). This guide provides a comprehensive overview of OGNG's properties, synthesis, and applications, with a focus on protocols and workflows relevant to researchers in structural biology and drug development. OGNG has demonstrated superior efficacy in stabilizing membrane proteins, including G protein-coupled receptors (GPCRs), making it a valuable tool for structural and functional studies.
Physicochemical Properties of this compound
The molecular structure and properties of OGNG are summarized below. These characteristics are critical for its application in membrane protein research, influencing everything from solubilization efficiency to the stability of protein-detergent complexes.
| Property | Value | Reference(s) |
| Molecular Weight | 568.69 g/mol | [1][2][3] |
| Molecular Formula | C₂₇H₅₂O₁₂ | [1][2][3] |
| CAS Number | 1257853-32-9 | [1][2][3] |
| Critical Micelle Concentration (CMC) | ~1.02 mM (0.058% w/v) in H₂O | [1][3] |
| pH (1% solution in water) | 5-8 | [1][3] |
| Solubility in Water (20°C) | ≥ 20% (w/v) | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| Conductance (10% solution in water) | < 100 µS | [3] |
Synthesis of this compound
The synthesis of GNGs, including OGNG, typically starts from diethyl malonate. The following diagram illustrates the general synthetic workflow.
Experimental Protocol: General Synthesis
The synthesis of pendant-bearing GNGs is adapted from previously reported protocols. A long alkyl chain (e.g., octyl) is first introduced at the α-carbon of diethyl malonate, followed by the attachment of a second alkyl group (the pendant chain). The resulting tetraester is then reduced to a dialkylated tetra-ol derivative. This intermediate serves as the substrate for a β-selective glycosylation reaction to yield the final GNG product. The β-stereochemistry of the glycosidic bonds is a critical feature of these molecules.[2]
Applications in Membrane Protein Research
OGNG is primarily used for the solubilization and stabilization of integral membrane proteins (IMPs) for structural and functional studies. Its branched structure is thought to provide a more stable micellar environment compared to linear detergents, which can be crucial for maintaining the native conformation of sensitive proteins like GPCRs.
Experimental Protocol: Membrane Protein Extraction and Stabilization
This protocol provides a general framework for using OGNG to extract and stabilize a target membrane protein. Concentrations and incubation times may need to be optimized for specific proteins.
-
Membrane Preparation : Isolate cell membranes expressing the target protein using standard cell lysis and centrifugation protocols. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 500 mM NaCl, 20% glycerol) to a final protein concentration of approximately 10 mg/mL.[2]
-
Solubilization : Add OGNG to the membrane suspension to a final concentration of 1.0-1.5% (w/v). Incubate for 1-2 hours at 4°C with gentle agitation.[2]
-
Clarification : Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.
-
Purification and Detergent Exchange : The supernatant containing the solubilized protein-detergent complexes can then be subjected to affinity chromatography. During purification, the OGNG concentration is typically maintained at a level above its CMC (e.g., CMC + 0.04% w/v). For some applications, such as crystallization, it may be beneficial to exchange the detergent during purification.[3]
-
Stability Assessment : The stability of the purified protein in OGNG can be assessed over time using various methods, such as monitoring its ability to bind a radiolabeled ligand or by assessing its structural integrity via techniques like circular dichroism or size-exclusion chromatography.[2]
The following diagram illustrates a typical experimental workflow for membrane protein stabilization using OGNG.
Use in Crystallization
OGNG has been instrumental in the successful crystallization and structure determination of membrane proteins. In some cases, exchanging the detergent used for initial solubilization (e.g., DDM) to OGNG during the final stages of purification has been a decisive step in obtaining high-quality crystals.[4][5]
The logical relationship for considering detergent exchange for crystallization is outlined below.
Conclusion
This compound is a powerful tool for researchers and drug development professionals working with challenging membrane proteins. Its superior stabilizing properties for a range of proteins, including GPCRs, make it a valuable alternative to conventional detergents. The detailed information and protocols provided in this guide aim to facilitate its effective application in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (OGNG) | Others 12 | 1257853-32-9 | Invivochem [invivochem.com]
An In-depth Technical Guide to Octyl Glucose Neopentyl Glycol (OGNG) Amphiphile: Design, Characteristics, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, physicochemical characteristics, and applications of Octyl Glucose Neopentyl Glycol (OGNG) amphiphiles. This class of synthetic amphiphiles has garnered significant interest, particularly in the field of membrane protein structural biology, which is a cornerstone of modern drug discovery.
Core Design Principles of OGNG Amphiphiles
This compound (OGNG) is a member of the broader family of Glucose-Neopentyl Glycol (GNG) amphiphiles. The fundamental design of these molecules centers around a central quaternary carbon atom derived from neopentyl glycol.[1] This core structure gives rise to a unique architecture featuring a branched diglucoside headgroup and two identical alkyl chains, in the case of OGNG, these are octyl chains.[2]
The key design features include:
-
Hydrophilic Headgroup: Composed of two glucose units, providing high water solubility.
-
Hydrophobic Tail: Consists of two octyl chains, which drive the self-assembly into micelles in aqueous environments.
-
Neopentyl Glycol Core: This central quaternary carbon atom imparts a specific conformational rigidity to the molecule, influencing its packing in micelles.[1]
This design is a strategic evolution from traditional detergents used in membrane protein research. For instance, while maltose-based amphiphiles like DDM (n-dodecyl-β-D-maltoside) are known for their ability to stabilize membrane proteins, glucose-based amphiphiles like OGNG tend to form smaller protein-detergent complexes (PDCs).[3] This is a desirable characteristic for structural determination techniques like X-ray crystallography.
Physicochemical Characteristics of OGNG Amphiphiles
The unique molecular architecture of OGNG and related GNG amphiphiles results in distinct physicochemical properties. These properties are crucial for their application in solubilizing and stabilizing membrane proteins.
Quantitative Data Summary
| Amphiphile | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Hydrodynamic Radius (Rh) of Micelles (nm) |
| OGNG | 568.69 | 1.0 | Not explicitly found |
| GNG-1 | - | 0.17 | 2.6 |
| GNG-3 | - | 0.05 | 3.1 |
| DDM (for comparison) | 510.62 | 0.17 | 3.5 |
| OG (for comparison) | 292.37 | ~25 | ~2.1 |
Data compiled from multiple sources. Note that the hydrodynamic radius for OGNG was not explicitly found in the searched literature, while data for other GNGs are provided for context.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of OGNG amphiphiles. Below are protocols for key experiments.
Synthesis of OGNG Amphiphiles
While a detailed, step-by-step synthesis protocol for OGNG is not publicly available in the primary literature reviewed, the general synthesis of GNG amphiphiles has been described. The synthesis involves the chemical conjugation of the glucose headgroups to the neopentyl glycol core with its attached hydrophobic tails. A generalized synthetic scheme would involve:
-
Preparation of the Hydrophobic Core: Synthesis of the dialkylated neopentyl glycol derivative.
-
Glycosylation: Coupling of the glucose moieties to the hydroxyl groups of the neopentyl glycol core. This is a critical step that determines the stereochemistry of the glycosidic bonds.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity, which is crucial for its applications.
Note: For a precise, detailed protocol, it is recommended to consult the supplementary information of the primary research articles by Chae, P. S., et al., which first described this class of amphiphiles.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method relies on the change in the fluorescence properties of a hydrophobic dye upon its partitioning into the hydrophobic core of micelles.
Materials and Equipment:
-
OGNG amphiphile
-
Hydrophobic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or Nile Red)
-
High-purity water
-
Fluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., methanol or ethanol).
-
Prepare a series of aqueous solutions with varying concentrations of OGNG.
-
Add a small, constant amount of the fluorescent probe stock solution to each OGNG solution. The final concentration of the probe should be very low to avoid self-quenching.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths will depend on the chosen probe.
-
Plot the fluorescence intensity as a function of the OGNG concentration.
-
Determine the CMC: The plot will typically show a sigmoidal curve. The CMC is the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the formation of micelles and the partitioning of the dye into their hydrophobic core.
Measurement of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
Materials and Equipment:
-
OGNG amphiphile solution at a concentration above the CMC
-
High-purity water (filtered to remove dust particles)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Prepare a solution of OGNG in filtered, high-purity water at a concentration significantly above its CMC (e.g., 1 wt%).
-
Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument's correlator will analyze the scattered light intensity fluctuations.
-
Analyze the data: The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the micelles from their diffusion coefficient. The result is typically presented as a size distribution plot.
Visualizing OGNG Amphiphile Behavior
Molecular Structure of OGNG
Caption: Molecular architecture of the OGNG amphiphile.
Experimental Workflow for OGNG Characterization
Caption: Workflow for OGNG characterization.
Self-Assembly and Protein Encapsulation
References
Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of Amphiphilic Glycosides
Disclaimer: Extensive searches for the compound "n-octyl-β-D-glucopyranosyl-N-(6-octanamidohexyl)glucopyranosiduronic amide" (OGNG) did not yield specific experimental data regarding its Hydrophilic-Lipophilic Balance (HLB). This suggests the compound may be novel, proprietary, or not widely characterized in published literature.
Therefore, this guide provides a comprehensive overview of the principles of HLB and its determination, using the structurally related and well-documented non-ionic surfactant, n-Octyl-β-D-glucopyranoside (Octyl Glucoside, OG) , as a representative example. The methodologies and principles described herein are directly applicable to the characterization of novel amphiphiles like OGNG.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. The scale, typically ranging from 0 to 20, is a critical parameter in the formulation of emulsions, suspensions, and other colloidal systems. A low HLB value (typically 1-8) indicates a more lipophilic (oil-soluble) surfactant, making it suitable as a water-in-oil (W/O) emulsifier. Conversely, a high HLB value (typically 8-18) signifies a more hydrophilic (water-soluble) molecule, ideal for creating oil-in-water (O/W) emulsions. For drug development professionals, selecting a surfactant with the appropriate HLB is paramount for solubilizing active pharmaceutical ingredients (APIs), enhancing drug delivery, and ensuring the stability of formulations.
The HLB of a surfactant can be determined through both theoretical calculation and experimental measurement.
Theoretical Calculation of HLB
Theoretical methods provide a rapid estimation of the HLB value based on the molecular structure of the surfactant.
Griffin's Method
For non-ionic surfactants like alkyl glycosides, Griffin's method is widely used. The formula is:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
Davies' Method
Davies' method calculates the HLB by summing the group numbers assigned to various structural components of the molecule:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
A logical workflow for selecting a theoretical calculation method is presented below.
Caption: Workflow for selecting a theoretical HLB calculation method.
Experimental Determination of HLB
Experimental methods are essential for validating theoretical calculations and accurately determining the HLB value under specific conditions (e.g., temperature, pH, salinity).
Emulsion Titration Method
A common experimental approach is the emulsion titration or phase inversion temperature (PIT) method. This involves creating a series of emulsions with the surfactant of interest and a range of oils with known Required HLB (RHLB) values. The system that forms the most stable emulsion corresponds to the HLB of the surfactant.
Detailed Experimental Protocol: Emulsion Titration
-
Preparation of Oil Blends: Prepare a series of oil blends with varying RHLB values. For example, create blends of a low RHLB oil (e.g., mineral oil, RHLB ~4) and a high RHLB oil (e.g., oleic acid, RHLB ~17) to achieve a spectrum of RHLB values (e.g., 8, 9, 10, 11, 12, 13, 14).
-
Preparation of Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., Octyl Glucoside) at a fixed concentration (e.g., 5% w/v).
-
Emulsification: For each oil blend, mix a fixed ratio of the oil phase and the aqueous surfactant solution (e.g., 1:1 v/v).
-
Homogenization: Subject each mixture to high-shear homogenization for a consistent duration (e.g., 5 minutes) to form an emulsion.
-
Stability Assessment: Store the resulting emulsions in graduated cylinders and monitor their stability over time (e.g., 24 hours). Stability is assessed by measuring the time taken for phase separation or the volume of the separated aqueous or oil phase.
-
HLB Determination: The HLB of the surfactant is identified as the RHLB of the oil blend that produced the most stable emulsion (i.e., the least phase separation).
The experimental workflow for determining HLB via emulsion stability is outlined in the following diagram.
Caption: Experimental workflow for HLB determination by emulsion stability.
HLB Data for Octyl Glucoside (OG)
The following table summarizes the theoretical and experimental HLB values for the model surfactant, n-Octyl-β-D-glucopyranoside.
| Parameter | Value | Method |
| Molecular Formula | C₁₄H₂₈O₆ | - |
| Molecular Weight | 292.37 g/mol | - |
| Theoretical HLB | ~13.2 | Griffin's Method |
| Experimental HLB | 12 - 14 | Emulsion Titration |
| Typical Application | O/W Emulsifier, Solubilizing Agent | - |
Applications in Research and Drug Development
The HLB value is a critical determinant of a surfactant's function in various applications.
| HLB Range | Application Area | Function |
| 1-3 | Antifoaming Agents | Destabilize foams |
| 4-8 | W/O Emulsifiers | Stabilize water-in-oil emulsions |
| 7-9 | Wetting Agents | Promote surface spreading of liquids |
| 8-18 | O/W Emulsifiers | Stabilize oil-in-water emulsions |
| 13-16 | Detergents / Solubilizers | Cleanse surfaces, solubilize compounds |
| 16-20 | Hydrotropes / Solubilizers | Solubilize poorly soluble compounds |
Surfactants like Octyl Glucoside, with an HLB in the 12-14 range, are exceptionally versatile. They are widely used in biochemical and pharmaceutical applications for:
-
Solubilizing membrane proteins: Their ability to disrupt lipid bilayers while often preserving protein structure is crucial for in-vitro studies.
-
Formulating microemulsions for drug delivery: They can create stable, transparent oil-in-water microemulsions that enhance the bioavailability of poorly water-soluble drugs.
-
As wetting agents in topical formulations: They improve the contact and penetration of active ingredients into the skin.
The relationship between HLB and application is visualized below.
Caption: Relationship between HLB value and surfactant application.
Conclusion
While specific data for OGNG is not publicly available, the principles and methodologies for determining the Hydrophilic-Lipophilic Balance are well-established. By applying the theoretical and experimental frameworks detailed in this guide, researchers can effectively characterize novel amphiphiles like OGNG. An accurate HLB value is the cornerstone for predicting surfactant behavior and is indispensable for the rational design of formulations in the pharmaceutical and life sciences industries. The experimental determination of the HLB for OGNG would be a valuable contribution to its physicochemical characterization.
Commercial Availability and Technical Applications of Octyl Glucose Neopentyl Glycol (OGNG) in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent that has emerged as a valuable tool in the field of membrane protein research, a critical area for drug development as membrane proteins constitute a majority of current drug targets.[1] This technical guide provides an in-depth overview of the commercial availability of OGNG, its physicochemical properties, and its applications in the stabilization and structural elucidation of membrane proteins, which are pivotal for structure-based drug design.
Commercial Availability
This compound, identified by its CAS Number 1257853-32-9, is readily available for research purposes from several specialized chemical suppliers.[1][2][3] Researchers can procure this detergent from vendors such as InvivoChem, Anatrace, Sunway Pharm Ltd, and MedchemExpress, ensuring a stable supply for ongoing research and development projects.[1][2][3][4] It is typically sold in quantities ranging from milligrams to grams.[1][2]
Physicochemical Properties of this compound
Understanding the physicochemical properties of OGNG is crucial for its effective application in membrane protein studies. Key quantitative data are summarized in the table below for easy comparison.
| Property | Value | References |
| CAS Number | 1257853-32-9 | [1][2][3] |
| Molecular Formula | C27H52O12 | [2] |
| Formula Weight | 568.69 g/mol | [2] |
| Critical Micelle Concentration (CMC) in H2O | ~1.02 mM (0.058%) | [2][5] |
| Purity (by HPLC) | ≥98% | [2] |
| Solubility in Water (at 20°C) | ≥20% | [2] |
| Storage Conditions | -20°C | [2] |
Core Applications in Drug Development: Membrane Protein Stabilization and Structural Biology
The primary application of OGNG in drug development lies in its ability to gently extract membrane proteins from their native lipid bilayer environment and maintain their structural integrity and function in a soluble form.[4][6] This is a critical step for various downstream applications, including biophysical characterization, functional assays, and, most importantly, high-resolution structure determination through techniques like X-ray crystallography and cryo-electron microscopy.
The unique neopentyl glycol core structure of OGNG contributes to the formation of small, stable micelles that can effectively shield the hydrophobic transmembrane domains of proteins, thereby preventing aggregation and denaturation.[6] This enhanced stability is particularly beneficial for notoriously unstable targets such as G protein-coupled receptors (GPCRs), which are the targets of a large percentage of modern drugs.[7][8]
Experimental Protocols
While specific protocols need to be optimized for each target protein, the following sections provide detailed methodologies for key experiments involving OGNG, based on established practices in membrane protein research.
Experimental Protocol 1: Extraction of a Target Membrane Protein from Cell Membranes
This protocol outlines a general procedure for the solubilization of a recombinant membrane protein from E. coli membranes.
Materials:
-
Cell paste from E. coli expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1.5% (w/v) this compound (OGNG)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or a microfluidizer.
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the solubilization of the membrane proteins.
-
Clarification: Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in OGNG micelles. The protein is now ready for purification.
Experimental Protocol 2: Purification and Stabilization of a GPCR
This protocol describes the purification of a His-tagged GPCR and its stabilization in OGNG for structural studies.
Materials:
-
Solubilized GPCR in OGNG (from Protocol 1)
-
Ni-NTA Agarose resin
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) OGNG
-
Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% (w/v) OGNG
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) OGNG
-
Affinity chromatography column
-
Size exclusion chromatography column
Procedure:
-
Binding: Incubate the solubilized GPCR with pre-equilibrated Ni-NTA Agarose resin for 1-2 hours at 4°C on a rotator.
-
Washing: Load the resin into an affinity chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound GPCR from the resin with 3-5 column volumes of Elution Buffer.
-
Concentration: Concentrate the eluted protein using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Size Exclusion Chromatography: Further purify the concentrated protein by injecting it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer. This step removes aggregates and ensures the protein is in a monodisperse state.
-
Analysis: Collect the fractions corresponding to the monomeric protein peak. Analyze the purity by SDS-PAGE and assess the monodispersity by dynamic light scattering. The purified and stabilized GPCR is now ready for downstream applications like crystallization or functional reconstitution.
Visualizations
Logical Workflow for Membrane Protein Stabilization and Functional Analysis
The following diagram illustrates the general workflow from membrane protein extraction using OGNG to its use in a functional assay, such as a ligand-binding assay, which is crucial for drug screening.
Caption: Workflow for GPCR stabilization and functional analysis.
Signaling Pathway Elucidation using a Stabilized GPCR
While no specific signaling pathways elucidated directly using OGNG have been prominently featured in the reviewed literature, the diagram below illustrates the conceptual workflow of how a GPCR, once stabilized by a detergent like OGNG, can be used to investigate its downstream signaling pathways.
Caption: Conceptual workflow for GPCR signaling pathway analysis.
Conclusion
This compound is a commercially available and effective detergent for the solubilization and stabilization of membrane proteins, which are critical targets in modern drug discovery. Its favorable physicochemical properties, particularly its ability to form small, stable micelles, make it a valuable tool for the structural and functional characterization of these challenging proteins. The experimental protocols and workflows provided in this guide offer a starting point for researchers to incorporate OGNG into their drug development pipelines, with the ultimate goal of accelerating the discovery of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psi.ch [psi.ch]
- 5. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 6. This compound (OGNG) | Others 12 | 1257853-32-9 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization Using n-Octyl-β-D-glucopyranoside (OGNG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubilization of integral membrane proteins from their native lipid bilayer is a critical and often challenging step in their purification and subsequent structural and functional characterization. The choice of detergent is paramount to maintaining the protein's structural integrity and biological activity. n-Octyl-β-D-glucopyranoside (OGNG), also commonly referred to as Octyl Glucoside (OG), is a non-ionic detergent widely employed for the solubilization and purification of a variety of membrane proteins.[1] Its utility is attributed to its ability to create a microenvironment that mimics the native membrane, thereby preserving the protein's conformation and function.[1] This document provides detailed application notes and protocols for the use of OGNG in membrane protein solubilization, with a focus on G protein-coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.
Properties of n-Octyl-β-D-glucopyranoside (OGNG)
OGNG possesses several key physicochemical properties that make it a valuable tool for membrane protein research. It is a non-ionic detergent, which is generally considered "mild" as it can extract proteins from the membrane and maintain their stability without causing denaturation.[2]
Key Physicochemical Properties of OGNG and Other Common Detergents
| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Micelle MW (kDa) |
| OGNG (Octyl Glucoside) | Non-ionic Glucoside | 20-25 | 27-100 | ~25 |
| DDM (n-dodecyl-β-D-maltoside) | Non-ionic Maltoside | 0.17 | 80-150 | 65-70 |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic Maltoside | 0.01 | ~400 | 91-393 |
| LDAO (Lauryldimethylamine-N-oxide) | Zwitterionic | 1-2 | 76 | 21.5 |
CMC: Critical Micelle Concentration; MW: Molecular Weight. Data compiled from multiple sources.
One of the most notable features of OGNG is its high Critical Micelle Concentration (CMC) of approximately 20-25 mM. This high CMC facilitates the removal of the detergent from the purified protein solution by techniques such as dialysis, which is a significant advantage in downstream applications like functional reconstitution and crystallization.
Quantitative Data on Membrane Protein Stability
The stability of a membrane protein in a detergent is a critical factor for successful purification and characterization. The following table summarizes the thermal stability (melting temperature, Tm) of a membrane protein in the presence of different detergents. A higher Tm indicates greater protein stability.
Thermal Stability of a Membrane Protein in Various Detergents
| Detergent | Melting Temperature (Tm) in °C |
| OGNG (Octyl Glucoside) | 32.2 |
| DDM (n-dodecyl-β-D-maltoside) | 45.7 |
| LMNG (Lauryl Maltose Neopentyl Glycol) | 50.9 |
| UDM (n-Undecyl-β-d-Maltopyranoside) | 43.4 |
| C12E8 (Dodecyl octaethylene glycol ether) | 34.3 |
Data adapted from a study on the thermal stability profiles of a membrane protein using a thiol-specific fluorochrome assay.
While OGNG can be effective for solubilization, the data suggests that for this particular protein, other detergents like DDM and LMNG offer superior thermal stability. However, the optimal detergent is protein-dependent, and OGNG has been successfully used for the structural determination of numerous membrane proteins.
Experimental Protocols
General Protocol for Detergent Screening and Solubilization
This protocol outlines the initial steps for identifying the optimal detergent and conditions for solubilizing a target membrane protein.
-
Membrane Preparation:
-
Culture and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or dounce homogenization) in a lysis buffer containing protease inhibitors (e.g., PMSF, leupeptin, aprotinin).
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
-
Detergent Screening:
-
Aliquot the membrane suspension into several tubes.
-
To each tube, add a different detergent (e.g., OGNG, DDM, LMNG, LDAO) to a final concentration of 1-2% (w/v), which is above their respective CMCs.
-
Incubate the mixtures with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction) in an equal volume of buffer.
-
Analyze both fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the amount of solubilized protein. The solubilization yield can be quantified by densitometry.
-
Detailed Protocol for GPCR (Rhodopsin) Solubilization and Purification using OGNG
This protocol provides a specific example for the purification of the GPCR rhodopsin from bovine rod outer segments.
Materials:
-
Frozen bovine retinas
-
Sucrose solutions (for gradient centrifugation)
-
Buffer A: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA
-
Solubilization Buffer: Buffer A containing 1% (w/v) n-Octyl-β-D-glucopyranoside (OGNG)
-
Wash Buffer: Buffer A containing 0.1% (w/v) OGNG
-
Elution Buffer: Wash Buffer containing 0.2 M methyl-α-D-mannopyranoside
-
Concanavalin A-Sepharose affinity column
-
Dounce homogenizer
-
High-speed and ultracentrifuge
Procedure:
-
Isolation of Rod Outer Segments (ROS):
-
Thaw frozen bovine retinas and homogenize them in a sucrose solution using a Dounce homogenizer.
-
Perform a series of sucrose gradient centrifugation steps to isolate the ROS.
-
-
Solubilization of Rhodopsin:
-
Resuspend the purified ROS in Solubilization Buffer.
-
Incubate on ice with gentle agitation for 1 hour to solubilize the membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized rhodopsin.
-
-
Affinity Chromatography:
-
Equilibrate a Concanavalin A-Sepharose column with Wash Buffer.
-
Load the solubilized rhodopsin supernatant onto the column. As a glycoprotein, rhodopsin will bind to the Concanavalin A resin.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified rhodopsin from the column using Elution Buffer.
-
-
Concentration and Quality Control:
-
Concentrate the eluted rhodopsin using a centrifugal filter device with an appropriate molecular weight cut-off.
-
Assess the purity and concentration of the purified rhodopsin using SDS-PAGE and UV-Vis spectroscopy (measuring absorbance at 280 nm and 500 nm for rhodopsin).
-
Protocol for ABC Transporter Solubilization and Purification
This protocol provides a general framework for the solubilization and purification of an ABC transporter, which can be adapted based on the specific transporter and expression system.
Materials:
-
Cell paste expressing the target ABC transporter
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors
-
Solubilization Buffer: Lysis Buffer containing 1.5% (w/v) OGNG
-
Wash Buffer 1: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) OGNG
-
Wash Buffer 2: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol, 50 mM imidazole, 0.1% (w/v) OGNG
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) OGNG
-
Ni-NTA affinity resin
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Membrane Preparation:
-
Resuspend cell paste in Lysis Buffer and lyse cells by sonication or high-pressure homogenization.
-
Remove cell debris by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Isolate membranes by ultracentrifugation of the supernatant at 150,000 x g for 1.5 hours at 4°C.
-
Resuspend the membrane pellet in Lysis Buffer.
-
-
Solubilization:
-
Add OGNG to the membrane suspension to a final concentration of 1.5% (w/v).
-
Stir gently at 4°C for 1-2 hours.
-
Remove unsolubilized material by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
-
Affinity Chromatography:
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Load the resin onto a column and wash sequentially with Wash Buffer 1 and Wash Buffer 2.
-
Elute the protein with Elution Buffer.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the eluted protein and load it onto an SEC column (e.g., Superdex 200) pre-equilibrated with a suitable buffer containing 0.05% (w/v) OGNG to remove aggregates and for buffer exchange.[3]
-
Collect fractions and analyze for purity by SDS-PAGE.
-
Visualizations
Experimental Workflow for Membrane Protein Solubilization and Purification
Caption: A generalized workflow for the solubilization and purification of a membrane protein using OGNG.
Simplified G Protein-Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified diagram of a typical G protein-coupled receptor signaling cascade.
Conclusion
n-Octyl-β-D-glucopyranoside is a versatile and effective detergent for the solubilization of a wide range of membrane proteins. Its non-ionic character and high CMC make it particularly useful for preserving protein function and for ease of removal in downstream applications. The provided protocols offer a starting point for the successful solubilization and purification of membrane proteins using OGNG. However, it is crucial to empirically optimize conditions such as detergent concentration, buffer composition, and temperature for each specific target protein to achieve the highest yield of stable and active protein.
References
Application Notes and Protocols for G Protein-Coupled Receptor (GPCR) Extraction Utilizing Octyl Glucose Neopentyl Glycol (OGNG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G Protein-Coupled Receptors (GPCRs) represent the largest superfamily of cell surface receptors and are crucial targets in drug discovery. The extraction and stabilization of these integral membrane proteins from their native lipid environment is a critical step for their structural and functional characterization. Detergents are indispensable for this process, and their selection significantly impacts the yield, stability, and functionality of the purified receptor. Octyl Glucose Neopentyl Glycol (OGNG) is a branched-chain detergent that has shown promise in stabilizing GPCRs in a functional state. This document provides detailed protocols and comparative data for the extraction of GPCRs using OGNG.
Quantitative Data Summary
The choice of detergent is critical for maintaining the structural integrity and stability of GPCRs upon extraction from the cell membrane. The thermostability of a receptor in a given detergent is a key indicator of its stability. The following table summarizes the apparent melting temperatures (Tm) of the thermostabilized adenosine A2A receptor (tA2AR) in different neopentyl glycol detergents, providing a quantitative comparison of their stabilizing effects.
| Detergent | Concentration (% w/v) | Apparent Melting Temperature (Tm) of tA2AR (°C) |
| OGNG | 3% | 24.2 ± 0.6 |
| DMNG | 2% | 33.9 ± 0.2 |
| LMNG | 2% | 44.2 ± 0.2 |
Data sourced from experimental measurements of tA2AR stability.[1]
Experimental Protocols
This section outlines a detailed protocol for the extraction of GPCRs from cultured cells using OGNG. The protocol is generalized and may require optimization for specific GPCRs and expression systems.
Materials and Reagents
-
Cell Pellet: From a suitable expression system (e.g., HEK293, Sf9 cells) overexpressing the target GPCR.
-
OGNG Stock Solution: 10% (w/v) in nuclease-free water.
-
Lysis Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, protease inhibitor cocktail.
-
Homogenizer: Dounce or mechanical homogenizer.
-
Centrifuge: Capable of reaching >16,000 x g at 4°C.
-
End-over-end rotator.
Protocol for GPCR Extraction
-
Cell Pellet Preparation:
-
Thaw the cell pellet expressing the GPCR of interest on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of buffer will depend on the size of the cell pellet.
-
-
Cell Lysis:
-
Homogenize the cell suspension using a pre-chilled Dounce homogenizer (approximately 20-30 strokes) or a mechanical homogenizer on ice.
-
The goal is to achieve complete cell lysis while minimizing protein degradation.
-
-
Membrane Solubilization with OGNG:
-
To the homogenized lysate, add the 10% (w/v) OGNG stock solution to a final concentration of 3% (v/v).[1]
-
Incubate the mixture for 1 hour at 4°C with gentle end-over-end rotation to allow for efficient solubilization of the membrane proteins.
-
-
Clarification of Lysate:
-
Centrifuge the solubilized lysate at 16,000 x g for 15-30 minutes at 4°C to pellet insoluble cellular debris.[1]
-
Carefully collect the supernatant containing the solubilized GPCR-OGNG micelles. This is the clarified lysate.
-
-
Downstream Processing:
-
The clarified lysate containing the solubilized GPCR is now ready for downstream applications such as affinity purification, functional assays, or structural studies.
-
Visualizations
GPCR Signaling Pathway
The following diagram illustrates a canonical G protein-coupled receptor signaling pathway, from ligand binding to the activation of downstream effectors.
Caption: A simplified schematic of a GPCR signaling cascade.
Experimental Workflow for GPCR Extraction
This diagram outlines the key steps in the experimental protocol for extracting GPCRs using OGNG.
Caption: Workflow for GPCR extraction using OGNG detergent.
References
Application Notes and Protocols for Protein Crystallization Using Octyl Glucose Neopentyl Glycol (OGNPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl Glucose Neopentyl Glycol (OGNPG) is a non-ionic detergent specifically designed for the solubilization, stabilization, and crystallization of membrane proteins. Its unique neopentyl glycol core provides a rigid scaffold for the octyl chains and glucose head groups, a feature that can enhance the stability of detergent-protein complexes and promote the formation of well-ordered crystals. This document provides detailed application notes and protocols for the use of OGNPG in protein crystallization experiments.
Physicochemical Properties of OGNPG and Related Detergents
A clear understanding of the physicochemical properties of detergents is crucial for designing successful crystallization experiments. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For membrane protein crystallization, the detergent concentration is typically maintained above the CMC to ensure the protein remains soluble within detergent micelles.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (mM) | CMC (%) | Aggregation Number | Micelle Molecular Weight (kDa) |
| OGNPG | This compound | ~522.6 | ~1.02[1] | ~0.053 | N/A | N/A |
| DDM | n-Dodecyl-β-D-maltoside | 510.6 | 0.17 | 0.0087 | ~140 | ~71.5 |
| OG | n-Octyl-β-D-glucoside | 292.4 | 20-25 | 0.58-0.73 | ~27-100 | ~8-30 |
Application Notes
OGNPG has proven to be particularly effective in cases where commonly used detergents like Dodecyl Maltoside (DDM) have failed to yield high-quality crystals. A notable success story is the crystallization of the membrane-bound pyrophosphatase from Thermotoga maritima (TmPPase), where a detergent exchange from DDM to OGNPG was the critical step in obtaining crystals that diffracted to high resolution.[2][3][4]
Key Advantages of OGNPG:
-
Improved Crystal Quality: In documented cases, OGNPG has significantly improved the diffraction quality of membrane protein crystals compared to those grown in other detergents.[2][4]
-
Enhanced Stability: The rigid neopentyl glycol backbone may contribute to more stable protein-detergent complexes, which is a prerequisite for successful crystallization.
-
Alternative for Difficult Targets: OGNPG provides a valuable alternative for membrane proteins that are recalcitrant to crystallization with conventional detergents.
Considerations for Use:
-
Detergent Screening: As with any detergent, the optimal choice is protein-dependent. It is recommended to include OGNPG in initial detergent screening trials.
-
Detergent Exchange: For proteins already solubilized and purified in another detergent (e.g., DDM), an in-column detergent exchange to OGNPG during the final purification steps can be a highly effective strategy.[2][4]
-
Concentration: The working concentration of OGNPG for crystallization is typically well above its CMC. A concentration of 0.5% (w/v) has been successfully used.[5]
Experimental Protocols
The following protocols provide a general framework for using OGNPG in membrane protein crystallization. Optimization of specific parameters such as protein concentration, precipitant conditions, and temperature will be necessary for each target protein.
Protocol 1: Protein Purification with In-Column Detergent Exchange to OGNPG
This protocol is adapted from the successful crystallization of Thermotoga maritima pyrophosphatase.[2][4]
Materials:
-
Membrane fraction containing the protein of interest
-
Solubilization Buffer: 50 mM MES-NaOH pH 6.5, 20% (v/v) glycerol, 50 mM KCl, 5.2 mM MgCl₂, 1.33 mM DTT, protease inhibitors, and 5.33% (w/v) n-dodecyl-β-D-maltopyranoside (DDM).[5]
-
Wash Buffer: Solubilization buffer with a reduced DDM concentration (e.g., at or slightly above its CMC).
-
Elution Buffer: Wash buffer supplemented with an appropriate elution agent (e.g., imidazole for His-tagged proteins).
-
Detergent Exchange Buffer: Elution buffer with OGNPG at the desired final concentration (e.g., 0.5% w/v) and no DDM.
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Size-exclusion chromatography (SEC) column.
-
SEC Buffer: 50 mM MES-NaOH pH 6.5, 3.5% (v/v) glycerol, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, and 0.5% OGNPG.[5]
Procedure:
-
Solubilization: Resuspend the membrane fraction in Solubilization Buffer and incubate with gentle agitation to extract the protein. The "hot-solve" method (incubation at elevated temperatures, e.g., 75°C for 1.5 hours) can be effective for thermostable proteins.[5]
-
Clarification: Centrifuge the solubilized mixture at high speed to pellet unsolubilized material.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins and excess DDM.
-
In-Column Detergent Exchange: Wash the column with several column volumes of Detergent Exchange Buffer to replace DDM with OGNPG.
-
Elution: Elute the protein from the column using Elution Buffer containing OGNPG.
-
Size-Exclusion Chromatography: As a final purification and polishing step, subject the eluted protein to SEC using the SEC Buffer containing OGNPG.
-
Concentration: Pool the fractions containing the purified protein and concentrate to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
Protocol 2: Vapor Diffusion Crystallization with OGNPG
The hanging drop and sitting drop vapor diffusion methods are commonly used for protein crystallization.
Materials:
-
Purified and concentrated protein in SEC buffer containing OGNPG.
-
Crystallization screens (e.g., commercial sparse matrix screens).
-
Crystallization plates (e.g., 24- or 96-well plates).
-
Cover slips (for hanging drop).
-
Pipettes and tips for setting up small volume drops.
Procedure:
-
Plate Setup: Pipette the reservoir solutions from the crystallization screen into the wells of the crystallization plate.
-
Drop Preparation (Hanging Drop):
-
Pipette 1-2 µL of the purified protein solution onto a siliconized cover slip.
-
Add an equal volume of the reservoir solution to the protein drop.
-
Invert the cover slip over the corresponding reservoir well and seal with vacuum grease.
-
-
Drop Preparation (Sitting Drop):
-
Pipette 1-2 µL of the purified protein solution into the drop post of the crystallization plate.
-
Add an equal volume of the reservoir solution to the protein drop.
-
Seal the well with clear tape.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 22°C) and monitor for crystal growth over time.
Example Crystallization Condition for TmPPase in OGNPG:
-
Protein Solution: 10 mg/mL TmPPase in 50 mM MES-NaOH pH 6.5, 3.5% (v/v) glycerol, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, and 0.5% OGNPG.[5]
-
Reservoir Solution: 0.2 M CaCl₂, 0.1 M HEPES pH 7.0, and 33% PEG400.[5]
-
Method: Sitting drop vapor diffusion.[5]
Visualizations
Experimental Workflow for Protein Crystallization using OGNPG
Caption: Workflow for membrane protein crystallization using OGNPG.
Logical Relationship of Detergents in Membrane Protein Structural Biology
Caption: Role of OGNPG in the pipeline of membrane protein structure determination.
References
- 1. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystallization and preliminary X-ray analysis of membrane-bound pyrophosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Conformational dynamics and asymmetry in multimodal inhibition of membrane-bound pyrophosphatases [elifesciences.org]
Application of n-Octyl-β-D-glucoside (OGNG) in Cryo-EM Sample Preparation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-octyl-β-D-glucoside (OGNG), a non-ionic detergent, is a crucial tool in structural biology, particularly for the study of membrane proteins using cryo-electron microscopy (cryo-EM).[1][2] Its primary function is to solubilize and stabilize membrane proteins, extracting them from their native lipid bilayer environment to make them amenable to single-particle analysis.[2][3] The gentle, non-denaturing properties of OGNG help to maintain the structural integrity of the protein of interest during purification and vitrification.[2]
The use of detergents like OGNG in cryo-EM is essential for overcoming challenges such as protein aggregation and denaturation at the air-water interface.[4][5] By forming micelles around the hydrophobic transmembrane domains, OGNG mimics the native lipid environment, keeping the protein soluble and stable in aqueous solutions.[5][6] However, the concentration of OGNG must be carefully optimized. While it needs to be above its critical micelle concentration (CMC) to form micelles and solubilize the protein, excessive concentrations can lead to increased background noise in cryo-EM images, which can interfere with particle picking and image processing.[7]
Key Considerations for Using OGNG in Cryo-EM:
-
Detergent Properties: OGNG has a relatively high CMC, which allows for its removal from protein samples more easily by methods such as dialysis or gel filtration.[3]
-
Sample Homogeneity: The goal is to have a monodisperse sample of protein-detergent complexes. Techniques like size-exclusion chromatography (SEC) are vital to separate well-formed complexes from aggregates and empty micelles.
-
Concentration Optimization: The optimal OGNG concentration is sample-dependent and often requires empirical determination. It is typically kept above the CMC during purification and may be adjusted prior to grid preparation.[8]
-
Vitrification: The presence of OGNG can affect the properties of the vitrified ice layer.[4] Optimization of blotting time and other vitrification parameters is necessary to achieve a thin, even ice layer suitable for high-resolution imaging.[8][9]
Quantitative Data of Common Detergents in Cryo-EM
For effective cryo-EM sample preparation, it is crucial to select a detergent with appropriate physical properties. The critical micelle concentration (CMC) and aggregation number are key parameters. Below is a comparison of OGNG with other detergents commonly used in the field.
| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | CMC (mM) | CMC (% w/v) | Aggregation Number |
| n-Octyl-β-D-glucoside | OG / OGNG | Non-ionic | 292.34 | ~25 | ~0.73 | ~84 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.62 | ~0.17 | ~0.0087 | ~140 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 883.14 | ~0.01 | ~0.00088 | Not widely reported |
| Glyco-diosgenin | GDN | Non-ionic | 1047.2 | ~0.002 | ~0.00021 | Not widely reported |
| Digitonin | - | Non-ionic | 1229.31 | - | - | Not widely reported |
| CHAPS | - | Zwitterionic | 614.88 | ~8 | ~0.49 | ~10 |
Note: The exact values for CMC and aggregation number can vary depending on buffer conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: Solubilization and Purification of a Membrane Protein using OGNG
This protocol outlines the general steps for extracting and purifying a target membrane protein from its native membrane environment using OGNG.
Materials:
-
Cell paste containing the overexpressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer + 1-2% w/v OGNG)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, OGNG at 1-2x CMC)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, OGNG at 1x CMC)
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, OGNG at 1x CMC)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.
-
Membrane Isolation: Centrifuge the lysate at a low speed to remove cell debris. Then, ultracentrifuge the supernatant to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Stir gently at 4°C for 1-2 hours to allow the OGNG to extract the membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any unsolubilized material.
-
Affinity Chromatography: Incubate the supernatant with the affinity resin. Wash the resin with Wash Buffer to remove non-specifically bound proteins. Elute the target protein using the Elution Buffer.
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto an SEC column pre-equilibrated with SEC Buffer. Collect the fractions corresponding to the monodisperse peak of the protein-detergent complex.
-
Concentration and Quality Control: Pool the peak fractions and concentrate the protein to a suitable concentration for cryo-EM (typically 0.5-5 mg/mL).[10] Assess the purity and homogeneity of the sample using SDS-PAGE and negative stain EM.
Protocol 2: Cryo-EM Grid Preparation with OGNG
This protocol describes the steps for preparing vitrified cryo-EM grids of a purified membrane protein solubilized in OGNG.
Materials:
-
Purified and concentrated membrane protein in SEC buffer containing OGNG
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
Procedure:
-
Grid Preparation: Glow discharge the cryo-EM grids to make the surface hydrophilic.[11]
-
Vitrification Setup: Set up the vitrification device, ensuring the environmental chamber is at the desired temperature and humidity (e.g., 4°C and 95% humidity). Cool the liquid ethane with liquid nitrogen.[11]
-
Sample Application: Apply 3-4 µL of the protein sample to the glow-discharged grid.[6]
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample.[9] The blotting time is a critical parameter that needs to be optimized for each sample (typically 2-6 seconds).[9]
-
Plunge-Freezing: Rapidly plunge the grid into the liquid ethane to vitrify the sample.[6][12]
-
Storage: Transfer the vitrified grid to a grid box stored in liquid nitrogen for subsequent screening and data collection.
Visualizations
Caption: Workflow for cryo-EM sample preparation of membrane proteins using OGNG.
Caption: Solubilization of a membrane protein by OGNG micelles for cryo-EM studies.
References
- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM grid optimization for membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM sample preparation [protocols.io]
- 12. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
Application Notes and Protocols for Stabilizing Membrane Proteins with OGNG Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction to OGNG Detergent
n-Octyl-β-D-glucoside neopentyl glycol (OGNG) is a non-ionic detergent designed for the solubilization and stabilization of membrane proteins. As an analog of n-Octyl-β-D-glucopyranoside (OG), OGNG features a branched alkyl chain, a structural modification that can enhance the stability of certain membrane proteins, making it a valuable tool for structural and functional studies. Its properties, particularly its critical micelle concentration (CMC) and tendency to form small protein-detergent complexes, make it a detergent of interest for researchers working with challenging membrane proteins such as G protein-coupled receptors (GPCRs) and ion channels.
Physicochemical Properties of OGNG
Understanding the physicochemical properties of a detergent is crucial for optimizing experimental conditions. Key properties of OGNG are summarized in the table below, with comparative data for the related detergent, n-Octyl-β-D-glucopyranoside (OG).
| Property | OGNG (Octyl Glucose Neopentyl Glycol) | OG (n-Octyl-β-D-glucopyranoside) |
| Critical Micelle Concentration (CMC) | ~1.02 mM | 20-25 mM[1][2] |
| Aggregation Number | Data not readily available | 27-100[1] |
| Micelle Molecular Weight | Data not readily available | ~8,000 - 29,000 Da[1] |
| Detergent Class | Non-ionic | Non-ionic |
Note: The CMC is the concentration at which detergent monomers begin to form micelles. Working concentrations for membrane protein solubilization are typically at or above the CMC.
Applications of OGNG in Membrane Protein Research
OGNG has been utilized in the study of various membrane proteins, where it has shown utility in improving protein stability and facilitating structural determination.
-
G Protein-Coupled Receptors (GPCRs): While some studies suggest that OGNG's shorter alkyl chain may offer limited efficacy for highly aggregation-prone GPCRs compared to detergents like Lauryl Maltose Neopentyl Glycol (LMNG), it has been successfully used. For instance, OGNG was the preferred detergent for the crystallization of a GPCR-G protein complex due to its ability to form small micelles and stabilize the complex.
-
Ion Channels and Transporters: The smaller protein-detergent complexes formed with OGNG can be advantageous for the structural analysis of ion channels and transporters by X-ray crystallography and cryo-electron microscopy.
Experimental Protocols
The following are generalized protocols for the solubilization, purification, and reconstitution of membrane proteins using OGNG. It is important to note that optimal conditions (e.g., detergent concentration, incubation times, temperature) are protein-dependent and should be determined empirically.
Protocol 1: Solubilization of Membrane Proteins from Cell Membranes
This protocol outlines the initial extraction of a target membrane protein from the cell membrane.
Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization using OGNG.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a working concentration of OGNG, e.g., 1-2% w/v)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization, or French press).
-
Membrane Isolation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer containing OGNG. The final protein concentration should typically be in the range of 5-10 mg/mL.
-
Incubation: Gently mix the suspension (e.g., using a rotator) for 1-2 hours at 4°C to allow the detergent to solubilize the membrane proteins.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in OGNG micelles. This sample is now ready for purification.
Protocol 2: Purification of a His-tagged Membrane Protein using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of a solubilized membrane protein with a polyhistidine tag.
Workflow for IMAC Purification
Caption: Workflow for IMAC purification of a His-tagged membrane protein.
Materials:
-
Solubilized membrane protein in OGNG
-
IMAC Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20-40 mM imidazole, and OGNG at or above its CMC)
-
IMAC Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole, and OGNG at or above its CMC)
-
Ni-NTA affinity resin
Procedure:
-
Binding: Incubate the solubilized protein supernatant with equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with IMAC Elution Buffer.
-
Fraction Collection: Collect the elution fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.
Protocol 3: Reconstitution of Purified Membrane Protein into Liposomes
This protocol describes the incorporation of the purified membrane protein into a lipid bilayer, forming proteoliposomes.
Workflow for Liposome Reconstitution
Caption: Workflow for reconstituting a membrane protein into liposomes.
Materials:
-
Purified membrane protein in Elution Buffer with OGNG
-
Pre-formed liposomes (e.g., composed of E. coli polar lipids or a defined lipid mixture)
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Reconstitution Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Liposome Preparation: Prepare unilamellar liposomes by sonication or extrusion.
-
Destabilization: Add a small amount of OGNG to the liposomes to partially destabilize them.
-
Mixing: Mix the purified protein with the destabilized liposomes at a desired protein-to-lipid ratio.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.
-
Detergent Removal: Remove the detergent by adding adsorbent beads (e.g., Bio-Beads) and incubating for several hours to overnight at 4°C. This allows for the spontaneous insertion of the membrane protein into the lipid bilayer as the detergent is removed.
-
Proteoliposome Collection: Carefully remove the solution containing the proteoliposomes, leaving the beads behind. The proteoliposomes are now ready for functional assays or further analysis.
Signaling Pathway Visualization
To illustrate the context in which a membrane protein stabilized by OGNG might function, the following diagram depicts a simplified G Protein-Coupled Receptor (GPCR) signaling cascade. While not specific to a protein exclusively stabilized by OGNG, it represents a common pathway for this class of receptors.
Simplified GPCR Signaling Pathway
Caption: A simplified diagram of a G Protein-Coupled Receptor (GPCR) signaling pathway.[3][4][5][6][7][8][9][10][11][12][13][14][15]
This application note provides a foundational guide for utilizing OGNG detergent in membrane protein research. Researchers are encouraged to adapt and optimize these protocols to suit their specific protein of interest and downstream applications.
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Utilizing OGNG in Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Octyl Glucose Neopentyl Glycol (OGNG), a neopentyl glycol detergent, in size exclusion chromatography (SEC) for the purification and analysis of membrane proteins. These guidelines are intended to assist researchers in optimizing their separation processes, enhancing protein stability, and achieving high-resolution results.
Introduction to OGNG in Size Exclusion Chromatography
This compound (OGNG) is a non-ionic detergent that has emerged as a valuable tool for the study of membrane proteins.[1][2] Its unique chemical structure, featuring a neopentyl glycol core, offers advantages in stabilizing membrane proteins, which are notoriously challenging to work with outside of their native lipid bilayer environment.[1][3] When used in size exclusion chromatography (SEC), OGNG facilitates the separation of proteins and protein complexes based on their size and shape, while maintaining their structural integrity and biological activity.[2]
Size exclusion chromatography separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[4] Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. For membrane proteins, the presence of a detergent is critical to keep them soluble in aqueous buffers. The detergent forms a micelle around the hydrophobic transmembrane domains of the protein, creating a protein-detergent complex (PDC). The size and stability of this PDC are crucial for successful SEC separation.
OGNG has been shown to form smaller and more stable PDCs compared to some conventional detergents like n-dodecyl-β-D-maltoside (DDM), which can be advantageous for achieving higher resolution in SEC and for downstream applications such as protein crystallization.[2]
Key Properties of OGNG
A fundamental property of any detergent is its critical micelle concentration (CMC), which is the concentration at which detergent monomers begin to self-assemble into micelles. For successful membrane protein purification, it is essential to work at detergent concentrations above the CMC to ensure that the protein remains soluble within a detergent micelle.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Abbreviation | OGNG | [1] |
| Detergent Class | Neopentyl Glycol | [1] |
| Critical Micelle Concentration (CMC) | Varies depending on buffer conditions | [3][5] |
Experimental Protocols
I. General Workflow for Membrane Protein Purification using OGNG and SEC
The following diagram illustrates a typical workflow for the expression, solubilization, and purification of a membrane protein using OGNG, culminating in a final polishing step with size exclusion chromatography.
II. Detailed Protocol for Size Exclusion Chromatography with OGNG
This protocol outlines the steps for performing SEC on a membrane protein that has been previously solubilized and partially purified in the presence of OGNG.
Materials:
-
Purified membrane protein sample in a buffer containing OGNG (e.g., from an affinity chromatography step).
-
SEC column with an appropriate molecular weight fractionation range for the target protein-detergent complex.
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector.
-
SEC Running Buffer: A buffer compatible with the protein's stability, containing OGNG at a concentration above its CMC. A typical starting point is:
-
50 mM Sodium Phosphate, pH 7.0-7.5
-
150 mM NaCl
-
OGNG at a concentration of at least 2x CMC.
-
Optional: 5-10% glycerol for added protein stability.
-
-
Syringe filters (0.22 µm) for sample and buffer filtration.
Procedure:
-
Column Equilibration:
-
Thoroughly degas the SEC running buffer.
-
Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate. Ensure a stable baseline on the UV detector.
-
-
Sample Preparation:
-
Concentrate the partially purified protein sample to a suitable volume for injection (typically 0.5-2% of the column volume for high-resolution fractionation).
-
Clarify the sample by centrifugation at high speed (e.g., >14,000 x g for 10-15 minutes at 4°C) or by filtering through a 0.22 µm syringe filter to remove any aggregates or precipitates.
-
-
Sample Injection and Chromatography:
-
Inject the clarified sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate. The optimal flow rate will depend on the column dimensions and the manufacturer's recommendations.
-
Monitor the elution profile at 280 nm (for protein) and potentially at other wavelengths if co-factors are present.
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution peaks. The size of the fractions will depend on the peak volume and the desired resolution.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the target protein.
-
Pool the fractions containing the pure protein.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay, taking into account potential interference from the detergent).
-
-
Column Cleaning and Storage:
-
After the run, wash the column extensively with the running buffer.
-
For long-term storage, follow the manufacturer's instructions, which typically involve flushing with a solution containing a bacteriostatic agent (e.g., 20% ethanol).
-
Data Presentation: Comparative Performance of Detergents in SEC
| Parameter | OGNG | DDM (n-dodecyl-β-D-maltoside) | OG (n-octyl-β-D-glucoside) |
| Expected PDC Size | Smaller | Larger | Smaller |
| Protein Stability | Generally Good to Excellent | Good | Variable, can be harsh |
| Resolution in SEC | Potentially Higher | Good | Variable |
| CMC | Relatively Low | Low | High |
| Notes | Favorable for crystallization due to smaller PDC size. | A widely used "gold standard" detergent. | High CMC requires higher concentrations in buffers. |
Logical Relationships in Detergent Selection for SEC
The choice of detergent is a critical step in the successful purification of a membrane protein. The following diagram illustrates the logical considerations and workflow for selecting an appropriate detergent, such as OGNG, for use in SEC.
Conclusion
OGNG is a promising detergent for the purification of membrane proteins using size exclusion chromatography. Its ability to stabilize challenging proteins and form smaller protein-detergent complexes can lead to improved resolution and successful downstream applications. The protocols and guidelines presented here provide a starting point for researchers to incorporate OGNG into their membrane protein purification workflows. As with any biochemical separation, optimization of the specific conditions for each target protein is crucial for achieving the best results.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Protein Complexes with Octyl Glucose Neopentyl Glycol (OGN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl Glucose Neopentyl Glycol (OGN), also known as OGNG, is a non-ionic detergent specifically designed for the solubilization, stabilization, and structural studies of membrane proteins and their complexes. As a member of the glucose-neopentyl glycol (GNG) class of amphiphiles, OGN offers significant advantages over traditional detergents by forming smaller and more stable protein-detergent complexes (PDCs). This characteristic is particularly beneficial for high-resolution structural determination techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). These application notes provide detailed protocols and comparative data to facilitate the use of OGN in your research.
Advantages of this compound
OGN and other GNG amphiphiles were developed to overcome the limitations of conventional detergents like n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO). While detergents that form small micelles, such as LDAO, can be beneficial for crystallization, they often lead to protein destabilization. Conversely, milder detergents like DDM tend to form larger PDCs, which can hinder the formation of well-ordered crystals. OGN is engineered to strike a balance, forming small PDCs while maintaining the stability of the solubilized protein. This makes it an excellent tool for challenging membrane proteins, including G-protein coupled receptors (GPCRs).[1]
Physicochemical Properties
Understanding the physicochemical properties of a detergent is crucial for optimizing solubilization and purification protocols. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, a prerequisite for solubilizing membrane proteins.
Table 1: Physicochemical Properties of this compound (OGN)
| Property | Value | Reference |
| Molecular Weight | 568.69 g/mol | [2] |
| Critical Micelle Concentration (CMC) in H₂O | ~1.02 mM (~0.058% w/v) | [3] |
| Alternate Reported CMC in H₂O | 0.00058% (w/v) | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Solubility in H₂O (at 20°C) | ≥ 20% (w/v) | [2] |
Note on CMC discrepancy: Researchers should be aware of the reported variations in the CMC of OGN. It is recommended to perform initial screening experiments around both reported values to determine the optimal concentration for a specific protein of interest.
Comparative Data with Other Common Detergents
The choice of detergent significantly impacts the success of membrane protein research. The following table provides a comparison of OGN with other commonly used detergents.
Table 2: Comparison of OGN with Other Common Detergents
| Detergent | Class | CMC (mM) | Molecular Weight ( g/mol ) | Key Characteristics |
| OGN (OGNG) | Neopentyl Glycol | ~1.02 | 568.69 | Forms small, stable PDCs; good for structural studies. |
| n-Dodecyl-β-D-maltoside (DDM) | Maltoside | ~0.17 | 510.62 | Mild, good for protein stability, but forms large PDCs.[4] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Neopentyl Glycol | ~0.01 | 887.13 | Very mild and stabilizing, low CMC, but can form large micelles.[4] |
| n-Octyl-β-D-glucoside (OG) | Glucoside | ~20-25 | 292.37 | High CMC, can be harsh on sensitive proteins.[4] |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | 229.42 | Forms small micelles, good for crystallization but can be denaturing. |
Experimental Protocols
Preparation of OGN Stock Solution
It is crucial to prepare a fresh stock solution of OGN for optimal performance.
Materials:
-
This compound (OGN) powder
-
High-purity water or desired buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of OGN powder to prepare a stock solution of a desired concentration (e.g., 10% w/v).
-
Add the OGN powder to the appropriate volume of high-purity water or buffer.
-
To aid dissolution, gently vortex the solution. If precipitation or phase separation occurs, brief sonication or gentle warming can be applied.[5]
-
Ensure the solution is clear and free of particulates before use.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.
General Protocol for Membrane Protein Solubilization using OGN
This protocol provides a general framework for the solubilization of membrane proteins. Optimization of detergent concentration, incubation time, and temperature is recommended for each specific protein.
Materials:
-
Cell paste or purified membrane fraction containing the protein of interest
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
OGN stock solution (e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or microfluidizer).
-
Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in the Lysis/Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
-
Detergent Screening (Optional but Recommended):
-
To determine the optimal OGN concentration, perform a small-scale screening experiment.
-
Aliquot the membrane suspension into several tubes.
-
Add varying final concentrations of OGN (e.g., 0.5%, 1%, 1.5%, 2% w/v). It is important to work above the CMC.
-
Incubate with gentle agitation for 1-4 hours at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blot to determine the solubilization efficiency.
-
-
Large-Scale Solubilization:
-
Based on the screening results, add the optimal concentration of OGN to the prepared membrane suspension.
-
Incubate with gentle agitation for 1-4 hours at 4°C.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein-OGN complexes for downstream purification.
-
Purification of OGN-Solubilized Protein Complexes
Once solubilized, the protein-OGN complexes can be purified using standard chromatography techniques. It is essential to include OGN in all buffers throughout the purification process to maintain protein solubility and stability. The OGN concentration in the purification buffers should be at or slightly above its CMC (e.g., ~0.06% w/v).
General Chromatography Buffer Composition:
-
Buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Salt (e.g., 150 mM NaCl)
-
OGN (at or above CMC, e.g., 0.06% w/v)
-
Other additives as required (e.g., glycerol, reducing agents)
Example Purification Workflow:
-
Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins):
-
Equilibrate the affinity column with chromatography buffer containing OGN.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (containing a low concentration of imidazole for His-tagged proteins) and OGN.
-
Elute the protein with elution buffer (containing a high concentration of imidazole for His-tagged proteins) and OGN.
-
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with chromatography buffer containing OGN.
-
Concentrate the eluted fractions from the affinity step.
-
Load the concentrated sample onto the SEC column to separate the target protein complex from aggregates and other contaminants.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Visualizations
Experimental Workflow for Protein Solubilization and Purification
Caption: Workflow for membrane protein solubilization and purification using OGN.
Logical Relationship of Detergent Properties for Solubilization
References
- 1. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Anatrace.com [anatrace.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for OGNG in Functional Assays of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to OGNG in Membrane Protein Functional Assays
Octyl-β-D-glucopyranoside (OGNG), a non-ionic detergent, is a valuable tool for the solubilization, purification, and functional characterization of membrane proteins. Its utility stems from its ability to disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby extracting them from their native environment while preserving their structural integrity and, crucially, their function. These application notes provide detailed protocols for the use of OGNG in various functional assays for different classes of membrane proteins, including G protein-coupled receptors (GPCRs), ATP-binding cassette (ABC) transporters, and ion channels. Additionally, its application in advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Cryo-Electron Microscopy (Cryo-EM) is discussed.
Application Note 1: GPCR Thermostability Assay
Objective: To assess the thermal stability of a G protein-coupled receptor (GPCR), the adenosine A2A receptor (A2AR), in the presence of OGNG. This assay is critical for screening stabilizing conditions for structural and functional studies.
Signaling Pathway: Adenosine A2A Receptor
The adenosine A2A receptor is a Gs-coupled GPCR. Upon binding of an agonist, such as adenosine or the synthetic agonist NECA, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Workflow: Thermostability Assay
The thermostability of the A2AR is determined by measuring the amount of radioligand that remains bound to the receptor after incubation at various temperatures. A higher melting temperature (Tm) indicates greater stability.
Quantitative Data Summary
| Receptor Condition | Detergent | Apparent Melting Temperature (Tm) (°C) |
| Wild-type A2A Receptor | 0.42% n-octyl-β-D-glucopyranoside (OGNG) | 30.5 |
Data adapted from a study on A2AR stabilization, where OGNG was one of the detergents tested.
Detailed Experimental Protocol
Materials:
-
HEK293T cells expressing the human adenosine A2A receptor.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl.
-
OGNG (n-octyl-β-D-glucopyranoside).
-
[3H]ZM241385 (radioligand).
-
Gel filtration mini-columns.
-
Liquid scintillant and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture HEK293T cells expressing A2AR. Harvest approximately 10 x 10^6 cells and prepare a membrane fraction by standard cell lysis and centrifugation methods.
-
Solubilization: Resuspend the cell pellet in 800 µL of Solubilization Buffer containing 3% OGNG and 100 nM [3H]ZM241385. Incubate for 1 hour at 4°C with gentle agitation to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet insoluble material.
-
Thermostability Assay: a. Aliquot 50 µL portions of the cleared lysate into PCR tubes. b. Incubate the aliquots at a range of different temperatures (e.g., 20°C to 70°C) for 30 minutes.
-
Separation of Bound and Free Ligand: a. Equilibrate gel filtration mini-columns with Solubilization Buffer containing 0.42% OGNG. b. Apply the heated lysate samples to the equilibrated columns. c. Centrifuge at 200 x g for 5 minutes to separate the receptor-bound radioligand (eluate) from the free radioligand (retained in the column).
-
Quantification: a. Add 180 µL of liquid scintillant to the eluate. b. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of remaining bound radioligand as a function of temperature. Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tm), which is the temperature at which 50% of the receptor is denatured.
Application Note 2: ABC Transporter ATPase Activity Assay
Objective: To measure the ATP hydrolysis activity of a purified and reconstituted ABC transporter, such as P-glycoprotein (ABCB1), in the presence of OGNG. This assay is fundamental for assessing the functional integrity of the transporter and for screening potential substrates and inhibitors.
Functional Workflow: ABC Transporter ATPase Assay
The ATPase activity of an ABC transporter is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity can be measured in the basal state and in the presence of compounds that may stimulate or inhibit the transporter's function.
Quantitative Data Summary
| Protein | Detergent | Basal Specific ATPase Activity (nmol Pi/min/mg) |
| Human P-glycoprotein (ABCB1) | n-octyl-β-D-glucopyranoside (OGNG) | ~5-10 |
Note: Specific activity can vary depending on the purity and preparation of the protein. The value provided is an approximate range based on literature for P-gp in mild detergents.
Detailed Experimental Protocol
Materials:
-
Purified P-glycoprotein in a buffer containing OGNG.
-
ATPase Assay Buffer: 50 mM MES-Tris (pH 6.8), 50 mM KCl, 10 mM MgCl2, 5 mM NaN3, 1 mM EGTA, 1 mM Ouabain, 2 mM DTT.
-
ATP solution (e.g., 100 mM).
-
Verapamil (or other modulator) solution.
-
Sodium orthovanadate (Vi) solution (for measuring P-gp specific activity).
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent).
-
96-well microplate and plate reader.
Procedure:
-
Protein Preparation: Purify human P-glycoprotein from a suitable expression system (e.g., insect cells) using a purification protocol that involves solubilization and purification in the presence of OGNG.
-
Assay Setup: a. In a 96-well plate, prepare reaction mixtures containing the ATPase Assay Buffer. b. Add the purified P-gp (1-3 µg per well) to each well. c. For measuring modulator-stimulated activity, add the desired concentration of the modulator (e.g., 50 µM Verapamil). For basal activity, add the vehicle (e.g., DMSO). d. To determine P-gp specific activity, prepare parallel reactions containing 0.3 mM sodium orthovanadate, a known inhibitor of P-type ATPases.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which the ATP hydrolysis is linear.
-
Termination of Reaction and Phosphate Detection: a. Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. b. Allow color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green-based assays).
-
Data Analysis: a. Generate a standard curve using known concentrations of inorganic phosphate. b. Calculate the amount of Pi released in each well. c. The P-gp specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of vanadate. d. Express the results as nmol of Pi released per minute per mg of protein.
Application Note 3: Future Directions - OGNG in Advanced Functional Assays
While detailed protocols with quantitative data for OGNG in ion channel electrophysiology, SPR, and cryo-EM are not as readily available in published literature as for more novel detergents, the principles of its use can be extrapolated. OGNG's properties make it a candidate for these applications, particularly for more robust membrane proteins.
-
Ion Channel Electrophysiology: For patch-clamp analysis of reconstituted ion channels, OGNG can be used to solubilize and purify the channel, which is then reconstituted into proteoliposomes. The key is to ensure complete removal of the detergent, as residual OGNG can affect membrane integrity and channel gating.
-
Surface Plasmon Resonance (SPR): In SPR, a membrane protein can be captured on the sensor chip in OGNG micelles. The running buffer must contain OGNG at a concentration above its critical micelle concentration (CMC) to maintain the stability of the protein. This allows for the real-time analysis of ligand binding kinetics.
-
Cryo-Electron Microscopy (Cryo-EM): For cryo-EM sample preparation, OGNG can be used to maintain the solubility and integrity of the purified membrane protein. The concentration of OGNG needs to be carefully optimized to ensure a thin layer of vitreous ice and good particle distribution on the cryo-EM grid.
Further research and publication of detailed methods will be crucial to fully establish standardized protocols for the use of OGNG in these advanced functional assays.
Application Notes and Protocols for Membrane Protein Reconstitution Using n-Octyl-β-D-glucopyranoside (OG) and n-Nonyl-β-D-glucopyranoside (NG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful reconstitution of membrane proteins into a native-like lipid bilayer is a critical step for a wide range of in vitro functional and structural studies. This process allows for the investigation of protein activity in a controlled environment, free from the complexities of the cellular membrane. Non-ionic detergents, such as n-octyl-β-D-glucopyranoside (OG) and n-nonyl-β-D-glucopyranoside (NG), are widely utilized for the solubilization and subsequent reconstitution of membrane proteins into proteoliposomes.[1][2] Their utility stems from their ability to disrupt lipid-lipid and protein-lipid interactions while generally preserving the native protein structure.[3]
These application notes provide a comprehensive guide to the use of OG and NG for the reconstitution of membrane proteins. Detailed protocols for the preparation of proteoliposomes, quantitative data on detergent properties, and methods for functional analysis are presented. While the term "OGNG" is not a standard designation for a single detergent, this document addresses the use of both OG and NG, providing a comparative overview to aid in the selection of the appropriate detergent and the optimization of reconstitution conditions for your specific membrane protein of interest.
Data Presentation: Physicochemical Properties of OG and NG
A thorough understanding of the physicochemical properties of OG and NG is essential for their effective use in membrane protein reconstitution.[4] Key parameters are summarized in the table below.
| Property | n-Octyl-β-D-glucopyranoside (OG) | n-Nonyl-β-D-glucopyranoside (NG) | Reference |
| Molecular Weight | 292.37 g/mol | 306.40 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 20 - 25 mM | ~6 mM | [1] |
| Aggregation Number | 27 - 100 | Not widely reported | [3] |
| Micelle Molecular Weight | ~8,000 - 29,000 Da | Not widely reported | [3] |
| Detergent Class | Non-ionic | Non-ionic | [1][2] |
| Dialyzable | Yes | Yes | [1] |
Experimental Protocols
Protocol 1: Reconstitution of a G-Protein Coupled Receptor (GPCR) into Proteoliposomes via Detergent Dilution
This protocol describes a general method for the reconstitution of a purified GPCR into pre-formed liposomes. Optimization of detergent concentration, lipid-to-protein ratio, and incubation times may be necessary for specific GPCRs.
Materials:
-
Purified GPCR in a buffer containing OG or NG
-
Lipids (e.g., a mixture of POPC and POPG)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent stock solution (e.g., 10% w/v OG or NG in Reconstitution Buffer)
-
Bio-Beads SM-2 or dialysis cassettes (for detergent removal)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film by drying the desired lipid mixture under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to generate vesicles of a uniform size.
-
-
Solubilization of Liposomes:
-
To the prepared liposomes, add the detergent (OG or NG) stock solution to a final concentration that is above the CMC and sufficient to saturate the liposomes. The exact amount should be determined empirically, but a starting point is a detergent-to-lipid molar ratio of around 2:1.
-
Incubate the mixture with gentle agitation for 1-2 hours at room temperature to ensure complete liposome solubilization into mixed micelles.
-
-
Incorporation of the Membrane Protein:
-
Add the purified GPCR, solubilized in a compatible buffer containing either OG or NG, to the lipid-detergent mixed micelles. The lipid-to-protein molar ratio (LPR) is a critical parameter and should be optimized. A starting range of 100:1 to 500:1 (lipid:protein) is recommended.
-
Incubate the mixture for 1 hour at 4°C with gentle mixing to allow for the incorporation of the GPCR into the mixed micelles.
-
-
Detergent Removal:
-
Remove the detergent to induce the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free Reconstitution Buffer for 48-72 hours at 4°C, with several buffer changes.
-
Bio-Beads: Add Bio-Beads SM-2 to the mixture at a ratio of approximately 20 mg of beads per mg of detergent. Incubate with gentle rocking at 4°C. The incubation time and number of Bio-Bead additions should be optimized to ensure complete detergent removal.
-
-
-
Proteoliposome Collection:
-
After detergent removal, collect the proteoliposomes by ultracentrifugation at >100,000 x g for 1-2 hours at 4°C.
-
Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Protocol 2: Functional Analysis of Reconstituted GPCRs - Ligand Binding Assay
This protocol outlines a method to assess the functionality of the reconstituted GPCR by measuring its ability to bind a specific radiolabeled ligand.
Materials:
-
Reconstituted GPCR proteoliposomes
-
Radiolabeled ligand specific for the GPCR
-
Unlabeled ligand (for competition assay)
-
Binding Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the reconstituted proteoliposomes (typically 1-10 µg of protein) with the radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
For competition assays, include a parallel set of tubes with a high concentration of unlabeled ligand to determine non-specific binding.
-
Bring the final volume to 100-200 µL with Binding Buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in Binding Buffer using a filtration apparatus. This separates the proteoliposome-bound ligand from the free ligand.
-
Wash the filters quickly with ice-cold Binding Buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled ligand) from the total binding.
-
Binding parameters such as Kd and Bmax can be determined by performing saturation binding experiments with increasing concentrations of the radiolabeled ligand.
-
Mandatory Visualizations
Caption: Experimental workflow for membrane protein reconstitution into proteoliposomes.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.[5][6][7]
References
- 1. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 2. cube-biotech.com [cube-biotech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: A Step-by-Step Guide for Detergent Exchange in Membrane Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to detergent exchange, a critical step in the purification and characterization of membrane proteins. While the term "OGNG detergent" was specified, our comprehensive review of scientific literature indicates this may be a typographical error. The widely used detergent in this class is n-Octyl-β-D-glucopyranoside , commonly abbreviated as OG . We will proceed with protocols applicable to OG and other commonly used detergents. We will also briefly discuss a specialized detergent known as Octyl Glucose Neopentyl Glycol (OGNG), which belongs to the Glucose-Neopentyl Glycol (GNG) family of amphiphiles.
Introduction to Detergent Exchange
Detergent exchange is a crucial technique in membrane protein research. The initial detergent used to solubilize the protein from the cell membrane may not be optimal for subsequent purification steps, functional assays, or structural studies like X-ray crystallography or cryo-electron microscopy. Therefore, it is often necessary to exchange the initial, often harsh, solubilizing detergent for a milder one that better preserves the protein's native structure and function.[1][2][3]
The choice of the final detergent and the exchange method depends on several factors, including the properties of the protein and the detergents, such as their critical micelle concentration (CMC), and the downstream application.[1][4][5]
Properties of Common Detergents
The selection of detergents is critical for successful membrane protein manipulation. Below is a table summarizing the properties of n-Octyl-β-D-glucopyranoside (OG) and other detergents frequently used in membrane protein research.
| Detergent | Abbreviation | Type | CMC (mM) | Aggregation Number | Key Characteristics |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 | 84 | High CMC, easily removed by dialysis, can be harsh on sensitive proteins.[3][6][7][8] |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | ~0.17 | ~140 | Gold standard for solubilization and stabilization, low CMC.[3][8][9] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01 | - | Superior for stabilizing delicate membrane proteins.[3][10] |
| n-Nonyl-β-D-glucopyranoside | NG | Non-ionic | ~6 | - | Properties intermediate between OG and decyl maltoside. |
| This compound | OGNG | Non-ionic | - | - | A specialized GNG-class detergent, noted for its utility in in surfo crystallization.[11][12] |
Experimental Protocols for Detergent Exchange
There are several established methods for detergent exchange, each with its advantages and disadvantages. The most common techniques are on-column exchange during affinity chromatography, size-exclusion chromatography (SEC), and dialysis.
Protocol 1: On-Column Detergent Exchange during Affinity Chromatography
This is often the most efficient method as it combines a purification step with detergent exchange.[2] The principle is to bind the protein-detergent complex to an affinity resin, wash away the initial detergent, and elute the protein in the presence of the new detergent.
Materials:
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins)
-
Buffer A (Binding/Wash Buffer): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, containing the initial solubilizing detergent at a concentration above its CMC.
-
Buffer B (Exchange Buffer): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, containing the target detergent at a concentration 2x its CMC.[13]
-
Buffer C (Elution Buffer): Buffer B supplemented with an appropriate elution agent (e.g., 250 mM imidazole for His-tagged proteins).
-
Peristaltic pump or FPLC system.
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Buffer A.
-
Sample Loading: Load the solubilized membrane protein sample onto the column at a flow rate of 0.5-1 mL/min.
-
Initial Wash: Wash the column with 10-15 CV of Buffer A to remove unbound proteins and excess initial detergent.
-
Detergent Exchange Wash: Wash the column with 10 CV of Buffer B. This step removes the initial detergent and replaces it with the target detergent around the protein.
-
Elution: Elute the protein with a gradient or step of Buffer C.
-
Fraction Collection: Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the purified, detergent-exchanged protein using SDS-PAGE and functional assays.
Protocol 2: Detergent Exchange using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It can be used to separate the protein-detergent complex from empty detergent micelles and to exchange the detergent in the mobile phase.
Materials:
-
Size-exclusion chromatography column (e.g., Superdex 200, Sephacryl S-300)
-
SEC Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, containing the target detergent at a concentration above its CMC.
-
FPLC system.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Sample Injection: Inject the concentrated protein sample (previously purified, in the initial detergent) onto the column.
-
Chromatography: Run the chromatography at a flow rate appropriate for the column. The protein-detergent complex will elute in the void volume or early fractions, while the smaller, empty micelles of the initial detergent will be retarded.
-
Fraction Collection: Collect fractions corresponding to the protein peak. The protein is now in the target detergent present in the SEC buffer.
-
Analysis: Confirm the presence and purity of the protein using SDS-PAGE.
Protocol 3: Detergent Exchange by Dialysis
Dialysis is effective for exchanging detergents with a high CMC, such as OG.[1][14] The principle is to place the protein-detergent solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyze against a large volume of buffer containing the target detergent. The small monomers of the high-CMC detergent will pass through the membrane, while the protein-detergent complex is retained.
Materials:
-
Dialysis tubing with an appropriate MWCO (e.g., 10-14 kDa).
-
Dialysis Buffer: Large volume (e.g., 1-4 L) of buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) containing the target detergent at a concentration above its CMC.
-
Stir plate and stir bar.
Procedure:
-
Sample Preparation: Place the protein solution in the prepared dialysis tubing and seal it.
-
Dialysis: Immerse the dialysis bag in the dialysis buffer at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete exchange.
-
Sample Recovery: Recover the protein sample from the dialysis bag.
-
Analysis: Verify the integrity and activity of the protein.
Logical Framework for Choosing a Detergent Exchange Method
The choice of detergent exchange method is influenced by the properties of the detergents involved, particularly their CMC.
Note on this compound (OGNG)
The detergent this compound (OGNG) is a member of the Glucose-Neopentyl Glycol (GNG) class of amphiphiles.[11] Unlike the more common detergents used for initial solubilization, OGNG and other GNGs have been developed to offer enhanced stability for certain membrane proteins.[11] OGNG, in particular, has been noted for its success in facilitating the structural determination of several membrane proteins, often through the in surfo crystallization method.[11][12] While it is a valuable tool for structural biology, it is not typically used as a primary solubilizing agent that is then exchanged out. Instead, a protein might be exchanged into OGNG from a detergent like DDM to improve its stability for crystallization trials. The protocols described above are applicable for such an exchange.
References
- 1. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 8. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Native mass spectrometry of membrane protein-lipid interactions in different detergent environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with OGNG
Disclaimer: The term "OGNG" (Octyl Glucose Neopentyl Glycol) refers to a detergent used in the study of membrane proteins. While it can help prevent aggregation by stabilizing proteins, its use can also present challenges. This guide addresses common issues and provides troubleshooting strategies for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is OGNG and how does it prevent protein aggregation?
OGNG (this compound) is a nonionic detergent used to extract membrane proteins from lipid bilayers and maintain their stability in solution.[1][2][3] It forms micelles that shield the hydrophobic regions of membrane proteins from the aqueous environment, thereby preventing them from aggregating.[1][2]
Q2: What are the common causes of protein aggregation even when using OGNG?
Protein aggregation can still occur for several reasons:
-
Suboptimal OGNG Concentration: The concentration of OGNG may be too low to effectively solubilize the protein, or so high that it destabilizes the protein.
-
Environmental Stressors: Factors like non-ideal pH, temperature, or ionic strength can disrupt protein stability.[4][5]
-
High Protein Concentration: At high concentrations, the chances of intermolecular interactions leading to aggregation increase.[4]
-
Contaminants: Impurities in the sample can sometimes trigger aggregation.[4]
Q3: How can I tell if my protein is aggregated?
You can detect protein aggregation using several techniques:
-
Visual Inspection: The solution may appear cloudy or contain visible particles.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[6]
-
Dynamic Light Scattering (DLS): This method measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[7][8][9]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[10][11][12]
Troubleshooting Guides
Issue 1: My protein is still aggregating in the presence of OGNG.
This is a common issue that can often be resolved by optimizing the experimental conditions.
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Incorrect OGNG Concentration | Determine the optimal OGNG concentration by testing a range of concentrations above and below the one you are currently using. Monitor aggregation using DLS or SEC. |
| Suboptimal Buffer Conditions | Adjust the pH of your buffer to be at least one unit away from your protein's isoelectric point (pI).[4] Experiment with different salt concentrations to find the optimal ionic strength.[4] |
| Temperature Instability | Perform all steps at a consistent and optimal temperature. While many proteins are more stable at 4°C, some may require different temperatures.[4] |
| High Protein Concentration | Reduce the protein concentration if possible. If a high concentration is necessary, consider adding stabilizing excipients.[4] |
Troubleshooting Workflow for Persistent Aggregation
References
- 1. Multiple pendants-bearing triglucosides for membrane protein studies: Effects of pendant length and number on micelle interior hydration and protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 6. approcess.com [approcess.com]
- 7. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimizing OGNG Concentration for Protein Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using n-Octyl-β-D-glucopyranoside (OGNG) to prevent protein denaturation and aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is OGNG and how does it prevent protein denaturation?
A1: n-Octyl-β-D-glucopyranoside (OGNG) is a non-ionic detergent widely used in biochemical applications.[1] It can help prevent protein denaturation by stabilizing the native conformation of proteins. Denaturation often occurs when hydrophobic regions of a protein become exposed to the aqueous solvent, leading to aggregation. OGNG molecules can interact with these exposed hydrophobic patches, effectively shielding them from the solvent and preventing protein-protein aggregation.[2] As a non-ionic detergent, OGNG is generally considered mild and less likely to cause denaturation itself, unlike some ionic detergents.[2]
Q2: What is the Critical Micelle Concentration (CMC) of OGNG and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For OGNG, the CMC is typically in the range of 18-25 mM.[3] This value is crucial because the behavior of the detergent and its effect on proteins can differ below and above the CMC. For solubilizing membrane proteins, concentrations well above the CMC are generally used. However, for stabilizing soluble proteins and preventing aggregation, the optimal concentration may be below, at, or slightly above the CMC, depending on the specific protein and conditions. It is essential to determine the optimal concentration for your particular protein empirically.
Q3: How do I determine the optimal OGNG concentration for my protein?
A3: The optimal OGNG concentration is protein-dependent and should be determined experimentally. A good starting point is to test a range of OGNG concentrations around its CMC (e.g., 0.5x, 1x, 2x, 5x, and 10x CMC). You can use various biophysical techniques to assess protein stability across these concentrations. The most common methods include:
-
Thermal Shift Assay (TSA): To measure changes in the protein's melting temperature (Tm).
-
Circular Dichroism (CD): To monitor changes in the protein's secondary and tertiary structure.
-
Dynamic Light Scattering (DLS): To detect the presence of aggregates.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Q4: Can OGNG interfere with my protein's function or downstream applications?
A4: While OGNG is considered a mild detergent, it can potentially interfere with protein function, especially if the active site or binding interfaces are affected by detergent binding. It is crucial to perform functional assays in the presence of the determined optimal OGNG concentration to ensure that the protein's activity is not compromised. If interference is observed, it may be necessary to screen other stabilizing additives or remove the detergent before functional studies.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps with OGNG |
| Protein still aggregates/precipitates in the presence of OGNG. | The OGNG concentration may be suboptimal. The nature of aggregation may not be solely hydrophobic. The buffer conditions (pH, ionic strength) may be unfavorable. | 1. Perform a systematic screen of OGNG concentrations, both below and above the CMC. 2. Combine OGNG with other stabilizing excipients like glycerol, sugars (sucrose, trehalose), or amino acids (arginine, proline).[2] 3. Optimize buffer pH to be at least one unit away from the protein's isoelectric point (pI).[2] 4. Vary the salt concentration in your buffer. |
| Protein shows signs of denaturation (loss of activity, conformational change) with OGNG. | The OGNG concentration might be too high, leading to denaturation. The protein may be particularly sensitive to detergents. | 1. Lower the OGNG concentration, potentially to below the CMC. 2. Screen other non-ionic detergents with different properties (e.g., different head groups or alkyl chain lengths). 3. Perform a functional assay at various OGNG concentrations to identify a range where activity is preserved. |
| Inconsistent results in stability assays. | Variability in sample preparation. Inaccurate OGNG concentration. The protein stock itself may contain aggregates. | 1. Ensure thorough mixing when preparing OGNG solutions and protein-detergent samples. 2. Prepare fresh OGNG stock solutions regularly. 3. Characterize the initial protein stock for homogeneity using techniques like DLS or Size Exclusion Chromatography (SEC) before adding OGNG. |
| OGNG interferes with downstream assays (e.g., colorimetric assays, mass spectrometry). | The chemical properties of OGNG may be incompatible with the assay reagents or instrumentation. | 1. Consult the literature or manufacturer's instructions for your specific assay to check for detergent compatibility. 2. Consider removing OGNG before the assay using methods like dialysis (for detergents with a high CMC like OGNG), size-exclusion chromatography, or hydrophobic interaction chromatography. |
Data Presentation
Table 1: Properties of n-Octyl-β-D-glucopyranoside (OGNG)
| Property | Value |
| Molecular Weight | 292.37 g/mol |
| CMC in Water | 18-25 mM |
| Aggregation Number | 27-100 |
| Detergent Class | Non-ionic |
Table 2: Example of a Thermal Shift Assay (TSA) Data Summary
| OGNG Concentration | Melting Temperature (Tm) in °C (Protein A) | Melting Temperature (Tm) in °C (Protein B) |
| 0 mM (Control) | 50.2 | 65.8 |
| 9 mM (0.5x CMC) | 52.1 | 66.2 |
| 18 mM (1x CMC) | 55.8 | 67.1 |
| 36 mM (2x CMC) | 54.5 | 67.5 |
| 90 mM (5x CMC) | 53.1 | 67.0 |
Note: This is example data and the optimal concentration will vary for different proteins.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Screening OGNG Concentrations
This protocol allows for the rapid screening of optimal OGNG concentrations by measuring the melting temperature (Tm) of the protein. An increase in Tm indicates enhanced thermal stability.
Materials:
-
Purified protein of interest (at a stock concentration of 1-5 mg/mL)
-
20x SYPRO Orange fluorescent dye (or similar dye)
-
A range of OGNG concentrations in the desired buffer
-
96-well qPCR plate
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix: For each OGNG concentration to be tested, prepare a master mix containing the assay buffer and the appropriate amount of OGNG.
-
Add protein and dye: In each well of the 96-well plate, add your protein to a final concentration of 2-10 µM. Then, add the SYPRO Orange dye to a final concentration of 5x.
-
Add OGNG solutions: Add the different OGNG-containing buffers to the wells to achieve the desired final concentrations. Include a control with no OGNG.
-
Seal and centrifuge: Seal the plate and centrifuge briefly to mix the contents and remove any bubbles.
-
Perform the thermal melt: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data analysis: The instrument's software will generate melt curves. The Tm is the peak of the first derivative of the curve. A higher Tm in the presence of OGNG indicates stabilization.
Protocol 2: Circular Dichroism (CD) Spectroscopy to Assess Structural Integrity
CD spectroscopy can be used to monitor the secondary and tertiary structure of a protein in the presence of different OGNG concentrations.
Materials:
-
Purified protein (0.1-1 mg/mL)
-
CD-compatible buffer (avoiding high absorbance in the far-UV region)
-
A range of OGNG concentrations
-
CD spectrometer
Procedure:
-
Sample preparation: Prepare protein samples in the CD-compatible buffer with the desired OGNG concentrations. Also, prepare a buffer blank for each OGNG concentration.
-
Instrument setup: Set up the CD spectrometer to scan in the far-UV region (e.g., 190-250 nm) for secondary structure analysis and the near-UV region (e.g., 250-320 nm) for tertiary structure analysis.
-
Data acquisition: Record the CD spectra for each sample and its corresponding blank.
-
Data analysis: Subtract the blank spectrum from the sample spectrum. Compare the spectra of the protein with and without OGNG. A significant change in the spectrum indicates a conformational change. For thermal stability, you can perform a thermal melt by monitoring the CD signal at a specific wavelength while increasing the temperature.
Protocol 3: Dynamic Light Scattering (DLS) for Detecting Aggregation
DLS is a sensitive technique for detecting the presence of protein aggregates.
Materials:
-
Purified protein (at least 0.1 mg/mL)
-
A range of OGNG concentrations
-
DLS instrument
Procedure:
-
Sample preparation: Prepare your protein samples with the different OGNG concentrations. Filter or centrifuge the samples to remove any dust or large particulates.
-
Instrument setup: Set up the DLS instrument according to the manufacturer's instructions.
-
Data acquisition: Measure the size distribution of particles in each sample.
-
Data analysis: Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI compared to the control (no OGNG) can indicate the formation of soluble aggregates. A decrease in these parameters in a sample that is prone to aggregation suggests that OGNG is preventing the formation of larger species.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal OGNG concentration.
References
Technical Support Center: Removal of Octyl Glucose Neopentyl Glycol (OGN) from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing the non-ionic detergent Octyl Glucose Neopentyl Glycol (OGN) from protein samples. Due to its low Critical Micelle Concentration (CMC), OGN can be challenging to remove using standard techniques. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OGN) and why is it used?
This compound (OGN) is a non-ionic detergent utilized for solubilizing and stabilizing membrane proteins. Its unique neopentyl glycol structure provides stability to membrane proteins, making it beneficial for structural and functional studies.
Q2: Why is it necessary to remove OGN from my protein sample?
Detergents like OGN can interfere with downstream applications such as mass spectrometry, ELISA, and other immunoassays, as well as protein crystallization and functional assays. Therefore, reducing the detergent concentration to below its CMC is often a critical step.
Q3: What makes OGN difficult to remove?
OGN possesses a very low Critical Micelle Concentration (CMC) of approximately 1.02 mM. Detergents with low CMCs form stable micelles that are not easily dissociated into monomers, which are the primary form of the detergent removed by methods like dialysis.
Q4: What are the most effective methods for removing OGN?
Due to its low CMC, the most effective methods for removing OGN are those that can efficiently capture detergent monomers and disrupt micelles. These include:
-
Adsorption to Hydrophobic Resins (e.g., Bio-Beads SM-2): These beads have a high affinity for hydrophobic detergent molecules.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.
-
Detergent Removal Spin Columns: These commercially available columns contain proprietary resins with a high capacity for detergent binding.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Protein precipitation upon detergent removal. | - Increase the rate of detergent removal to minimize the time the protein is in a detergent-depleted, unstable state.- Include stabilizing agents like glycerol (5-20%) or specific lipids in the buffer.- Elute the protein from HIC or other columns in a buffer containing a lower, but still stabilizing, concentration of a different detergent with a higher CMC. |
| Protein binding to the removal matrix (e.g., Bio-Beads, chromatography resin). | - Optimize the buffer conditions (pH, salt concentration) to minimize non-specific binding.- For HIC, ensure the elution buffer conditions are sufficient to desorb the protein.- Consider using a different type of removal matrix. | |
| Residual OGN Detected in Downstream Analysis | Inefficient removal method for a low CMC detergent. | - Switch to a more effective method like adsorbent resins (Bio-Beads) or specialized detergent removal columns, which are better suited for low CMC detergents.- Increase the amount of adsorbent resin or the number of spin column washes.- For HIC, optimize the salt gradient and washing steps to ensure complete detergent removal. |
| Initial OGN concentration is too high. | - If possible, dilute the sample before starting the removal process, keeping in mind the protein's stability.- Perform multiple rounds of detergent removal. | |
| Protein Inactivity After Detergent Removal | Loss of essential lipids or co-factors during removal. | - Co-reconstitute the protein with lipids during or after detergent removal.- Supplement the final buffer with any known required co-factors. |
| Denaturation of the protein. | - Perform all steps at a low temperature (e.g., 4°C).- Ensure the pH of all buffers is optimal for the protein's stability. |
Quantitative Data on Detergent Removal Methods
The following table summarizes the efficiency of various detergent removal methods. While specific data for OGN is limited, the performance with other low CMC, non-ionic detergents provides a reasonable expectation.
| Method | Principle | Typical Detergent Removal Efficiency | Typical Protein Recovery | Notes for Low CMC Detergents (like OGN) |
| Adsorbent Resins (e.g., Bio-Beads SM-2) | Hydrophobic adsorption of detergent molecules. | >95% | >90% | Highly effective. The large surface area allows for efficient binding of detergent monomers, shifting the equilibrium from micelles to monomers. |
| Detergent Removal Spin Columns | Affinity binding of detergent to a specialized resin. | >95% | >90% | Very effective and rapid. Optimized for high-efficiency removal of a broad range of detergents. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Protein binds to the resin at high salt concentrations, and detergent is washed away. | >90% | 80-95% | Effective, but requires careful optimization of salt concentrations for binding and elution to ensure separation of the protein from the detergent. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Variable | >90% | Generally inefficient for low CMC detergents as the micelle size can be close to that of the protein, leading to co-elution. |
| Dialysis | Diffusion of small molecules (detergent monomers) across a semi-permeable membrane. | Low | >90% | Very slow and inefficient for detergents with low CMCs like OGN due to the low concentration of monomers available to diffuse. |
Experimental Protocols
Protocol 1: OGN Removal using Adsorbent Beads (Bio-Beads SM-2)
This method is highly effective for removing detergents with low CMCs.
Materials:
-
Protein sample containing OGN.
-
Bio-Beads SM-2 adsorbent.
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Low-protein-binding microcentrifuge tubes or a glass vial.
-
Rotating mixer.
Procedure:
-
Preparation of Bio-Beads:
-
Wash the Bio-Beads extensively with methanol followed by deionized water to remove any chemical residues.
-
Equilibrate the beads in the desired dialysis buffer.
-
-
Detergent Adsorption:
-
Add the equilibrated Bio-Beads to the protein sample at a ratio of 0.5 g of wet beads per 1 mL of sample.
-
Gently mix on a rotating mixer at 4°C. The duration of incubation can range from 2 hours to overnight, depending on the initial detergent concentration and the desired level of removal.
-
-
Sample Recovery:
-
Allow the beads to settle by gravity or use a brief, low-speed centrifugation.
-
Carefully aspirate the protein-containing supernatant, leaving the beads behind.
-
Protocol 2: OGN Removal using Hydrophobic Interaction Chromatography (HIC)
This method is suitable for purifying the protein away from the detergent.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or Octyl Sepharose).
-
Binding Buffer: High salt concentration (e.g., 20 mM HEPES, 1-2 M ammonium sulfate, pH 7.5).
-
Elution Buffer: Low salt concentration or no salt (e.g., 20 mM HEPES, pH 7.5).
-
Chromatography system (e.g., FPLC or gravity flow).
Procedure:
-
Sample Preparation:
-
Add a high concentration of salt (e.g., ammonium sulfate to a final concentration of 1-2 M) to the protein sample to promote hydrophobic interactions.
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Load the salt-adjusted protein sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound material and the majority of the OGN.
-
-
Elution:
-
Elute the bound protein using a decreasing salt gradient or a step elution with the Elution Buffer. The protein will desorb from the resin as the hydrophobicity of the mobile phase decreases.
-
-
Fraction Collection:
-
Collect fractions and analyze for protein content and purity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of a membrane protein using a detergent like OGN, followed by detergent removal for downstream applications.
Caption: Workflow for membrane protein purification and OGN removal.
Technical Support Center: O-GlcNAc Modified Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of O-GlcNAc modified proteins (OGNG) at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is my O-GlcNAc modified protein precipitating at low temperatures?
Precipitation of O-GlcNAc modified proteins at low temperatures can be attributed to a combination of factors. O-GlcNAcylation itself can decrease the solubility of proteins, particularly those with intrinsically disordered regions and fewer acidic and aromatic residues near the modification site.[1] Low temperatures can further reduce the solubility of proteins in aqueous solutions and can also affect the activity of the enzymes that add and remove the O-GlcNAc modification, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), potentially altering the glycosylation state and stability of your protein.[2][3]
Q2: What are the key factors influencing the solubility of O-GlcNAc modified proteins?
The solubility of O-GlcNAc modified proteins is influenced by several factors, including:
-
The specific protein and its intrinsic properties: Proteins with a higher propensity to aggregate will be more susceptible to precipitation.
-
The site and stoichiometry of O-GlcNAcylation: The location and number of O-GlcNAc modifications can impact protein folding and solubility.
-
Buffer conditions: pH, ionic strength, and the presence of specific ions can significantly affect protein stability.
-
Protein concentration: Higher protein concentrations can increase the likelihood of aggregation.
-
Temperature: As discussed, lower temperatures generally decrease protein solubility.
-
Presence of cryoprotectants and other additives: These can help to stabilize proteins and prevent precipitation.
Q3: How can I prevent my O-GlcNAc modified protein from precipitating during storage at 4°C or -20°C?
To prevent precipitation during cold storage, consider the following strategies:
-
Optimize Buffer Composition:
-
pH: Maintain a pH that is at least one unit away from the isoelectric point (pI) of your protein.
-
Ionic Strength: Empirically test different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal ionic strength for your protein.
-
-
Use Cryoprotectants: Add cryoprotectants such as glycerol (10-50% v/v) or sucrose (0.25-0.5 M) to your storage buffer. These agents help to prevent the formation of ice crystals and stabilize protein structure at low temperatures.[4][5]
-
Control Protein Concentration: If possible, store your protein at a lower concentration to reduce the chances of aggregation.
-
Flash Freezing: For long-term storage at -80°C, flash-freezing single-use aliquots in liquid nitrogen can be more effective than slow freezing.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your protein into smaller volumes to avoid subjecting the entire stock to multiple freeze-thaw cycles, which can denature the protein.
Q4: Can the dynamic nature of O-GlcNAcylation contribute to precipitation?
Yes. O-GlcNAcylation is a dynamic process regulated by the activities of OGT and OGA.[6] If these enzymes are active in your sample, the glycosylation state of your protein can change over time, potentially leading to a less soluble form. To mitigate this, you can:
-
Purify your protein of interest to remove OGT and OGA.
-
Add inhibitors of OGT and OGA to your buffers if purification is not feasible.
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon cooling to 4°C.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | 1. Determine the isoelectric point (pI) of your protein. 2. Adjust the buffer pH to be at least 1 unit above or below the pI. |
| Incorrect Ionic Strength | 1. Prepare a series of buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl). 2. Test the solubility of your protein in each buffer at 4°C. |
| High Protein Concentration | 1. Dilute a small aliquot of your protein solution. 2. Observe if the precipitation is reduced at a lower concentration. |
| Absence of Stabilizing Additives | 1. Add glycerol to a final concentration of 10-20% (v/v) to a small test sample. 2. Test other additives like sucrose (up to 0.5 M) or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20). |
Issue 2: Protein precipitates after a freeze-thaw cycle.
| Possible Cause | Troubleshooting Steps |
| Ice Crystal Formation | 1. Increase the concentration of cryoprotectant (e.g., glycerol to 20-50% v/v). 2. Flash-freeze your protein aliquots in liquid nitrogen before transferring to -80°C for long-term storage. |
| Protein Denaturation During Thawing | 1. Thaw your protein sample quickly in a room temperature water bath. 2. Avoid slow thawing on ice. |
| Repeated Freeze-Thaw Cycles | 1. Prepare single-use aliquots of your protein to avoid thawing the entire stock. |
| Changes in O-GlcNAcylation State | 1. If OGT and/or OGA may be present and active, consider adding their respective inhibitors to the buffer before freezing. |
Data Presentation
The following table summarizes the solubility of various O-GlcNAcylated proteins under different conditions, extracted from a systematic proteomic study. The solubility is presented as the log2 fold change of the protein abundance in the soluble fraction versus the total protein abundance. A more negative value indicates lower solubility.
| Protein | Gene | Condition | Log2(Soluble/Total) Unmodified | Log2(Soluble/Total) O-GlcNAcylated |
| Alpha-enolase | ENO1 | Vehicle | -0.5 | -1.2 |
| Pyruvate kinase | PKM | Vehicle | -0.3 | -1.0 |
| Heat shock protein 90-alpha | HSP90AA1 | Heat Stress | -1.0 | -2.5 |
| 14-3-3 protein zeta/delta | YWHAZ | Vehicle | -0.2 | -0.8 |
| Elongation factor 1-alpha 1 | EEF1A1 | Recovery | -0.4 | -1.5 |
Data adapted from a study on the effect of O-GlcNAcylation on protein solubility. The values are illustrative representations based on the trends reported in the literature.
Experimental Protocols
Protocol: Determining the Solubility of an O-GlcNAc Modified Protein
This protocol outlines a method to systematically assess the solubility of a target O-GlcNAc modified protein.
1. Cell Lysis and Fractionation:
-
Harvest cells expressing your protein of interest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
To assess the contribution of RNA to insolubility, a parallel sample can be treated with RNase A.
-
Separate the lysate into soluble and insoluble fractions by centrifugation (e.g., 16,000 x g for 15 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Wash the pellet (insoluble fraction) with lysis buffer and then solubilize it in a strong denaturing buffer (e.g., 8 M urea or 2% SDS).
2. O-GlcNAc Protein Enrichment (Optional, for low abundance proteins):
-
If the target protein is of low abundance, you can enrich for O-GlcNAcylated proteins from both the soluble and insoluble fractions using methods such as wheat germ agglutinin (WGA) affinity chromatography or chemoenzymatic labeling followed by affinity purification.
3. Western Blot Analysis:
-
Resolve equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to your protein of interest.
-
Use an anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) to confirm the glycosylation status in each fraction.
-
Quantify the band intensities to determine the relative distribution of the protein in the soluble and insoluble fractions.
4. Quantitative Mass Spectrometry (for global analysis):
-
For a proteome-wide analysis of O-GlcNAc protein solubility, the soluble and insoluble fractions can be digested with trypsin.
-
O-GlcNAcylated peptides can be enriched and then analyzed by quantitative mass spectrometry to determine the solubility of a large number of O-GlcNAcylated proteins simultaneously.
Visualizations
Caption: Experimental workflow for determining protein solubility.
Caption: Troubleshooting logic for protein precipitation.
Caption: Dynamic regulation of O-GlcNAcylation and its impact on protein stability.
References
- 1. O-GlcNAcylation reduces proteome solubility and regulates the formation of biomolecular condensates in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OGT upregulates myogenic IL-6 by mediating O-GlcNAcylation of p65 in mouse skeletal muscle under cold exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 6. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: O-GlcNAc Pathway Modulation
This technical support center provides troubleshooting guidance for researchers encountering issues with downstream assays when modulating the O-GlcNAc (O-linked N-acetylglucosamine) pathway. The dynamic addition and removal of O-GlcNAc by O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), respectively, is a critical post-translational modification. The use of inhibitors to study this pathway can sometimes lead to unexpected results in downstream applications. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors for studying O-GlcNAcylation, and what are their primary targets?
A1: The most frequently used inhibitors target the enzymes responsible for O-GlcNAc cycling. Thiamet-G is a highly potent and selective inhibitor of OGA, the enzyme that removes O-GlcNAc.[1][2] By inhibiting OGA, Thiamet-G leads to an increase in global O-GlcNAcylation. For inhibiting OGT, the enzyme that adds O-GlcNAc, several compounds exist, though some have limitations such as poor cell permeability.[3]
Q2: Can OGA or OGT inhibitors affect cellular processes other than O-GlcNAcylation?
A2: Yes, while potent inhibitors are designed for selectivity, off-target effects can occur, particularly at high concentrations. For instance, some studies have noted that Thiamet-G can influence protein phosphorylation, including that of the protein Tau, and may have other off-target effects at excessive doses.[1][2] It is crucial to use the lowest effective concentration and include appropriate controls to distinguish between on-target O-GlcNAc-related effects and potential off-target effects.
Q3: My anti-O-GlcNAc antibody is giving unexpected results in my Western blot. What could be the cause?
A3: There are a few potential reasons for this. Firstly, some widely used anti-O-GlcNAc antibodies, such as CTD110.6, have been shown to cross-react with other types of glycosylation, particularly N-GlcNAc2-modified proteins, which can be induced under conditions like glucose deprivation.[4][5][6] This can lead to the misinterpretation of an increase in signal as elevated O-GlcNAcylation. Secondly, the specificity of different anti-O-GlcNAc antibodies can vary, leading to different banding patterns on a Western blot.[7] It is recommended to validate antibody specificity with controls, such as treating with OGA to remove the signal, or using multiple antibodies.
Troubleshooting Guides
Issue 1: Discrepancies in Cell Viability Assays (e.g., MTT, XTT)
Researchers using OGA or OGT inhibitors may observe changes in cell viability that are inconsistent with other indicators of cell health.
Potential Cause 1: Direct Interference with Assay Chemistry
While not extensively documented for O-GlcNAc inhibitors specifically, many small molecules can interfere with the chemistry of tetrazolium-based assays like MTT. This can happen through direct reduction of the MTT reagent or by altering cellular metabolic activity in a way that does not reflect true cell viability.[8][9][10]
Troubleshooting Steps:
-
Perform a Cell-Free Control: To test for direct chemical interference, run the assay in cell-free media containing the same concentration of your inhibitor as used in your experiments. A change in color indicates direct reduction of the MTT reagent by your compound.
-
Use an Alternative Viability Assay: If interference is suspected, use a viability assay with a different readout, such as one that measures ATP levels (e.g., CellTiter-Glo®), protease activity (e.g., CellTiter-Fluor™), or membrane integrity (e.g., trypan blue exclusion). Comparing results from different methods can help confirm if the observed effect on viability is genuine.
-
Consult the Literature: Some studies have successfully used Thiamet-G in conjunction with MTT assays without reporting interference, suggesting that at typical working concentrations, it may not be a significant issue for this specific compound.[11] However, this should be confirmed for your specific cell type and experimental conditions.
Potential Cause 2: Altered Cellular Metabolism
O-GlcNAcylation is a key regulator of cellular metabolism. The use of OGT/OGA inhibitors will alter the metabolic state of the cell, which can directly impact assays that rely on metabolic activity as a proxy for viability.
Troubleshooting Steps:
-
Correlate with Direct Cell Counts: Use a direct method of cell counting, such as trypan blue exclusion or an automated cell counter, to confirm the results of your metabolic-based viability assay.
-
Monitor Glucose Metabolism: If your experimental system is sensitive to metabolic changes, consider running parallel assays to monitor key metabolic indicators, such as glucose uptake or lactate production, to better understand the metabolic state of your cells.
Issue 2: Inconsistent Results in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
The use of O-GlcNAc inhibitors may lead to unexpected changes in the signal from reporter gene assays.
Potential Cause: Direct Inhibition of the Reporter Enzyme
Small molecules are known to be a common source of interference in luciferase-based assays by directly inhibiting the luciferase enzyme.[12][13] This can lead to either a false decrease in signal or, counterintuitively, an increase in signal due to stabilization of the luciferase protein.[12]
Troubleshooting Steps:
-
Run a Recombinant Enzyme Control: Test your inhibitor directly against the purified reporter enzyme (e.g., recombinant firefly luciferase) in a cell-free system. This will determine if your compound has a direct inhibitory effect on the enzyme.
-
Use a Normalizing Reporter: Employ a dual-reporter system where the expression of a second, different reporter (e.g., Renilla luciferase if your primary is firefly) is used to normalize the data. This can help to control for non-specific effects on transcription and translation.
-
Change the Reporter System: If direct inhibition is confirmed, consider switching to a reporter system with a different enzymatic basis, such as a fluorescent protein (e.g., GFP, RFP).
Issue 3: Artifacts and Low Signal in Mass Spectrometry-Based Proteomics
Identifying and quantifying O-GlcNAcylated peptides by mass spectrometry can be challenging, and the use of inhibitors can introduce additional complexities.
Potential Cause 1: Interference from N-linked Glycans
During sample preparation for O-GlcNAc analysis, it is crucial to distinguish O-GlcNAc from other types of glycosylation. Some enrichment methods for O-GlcNAcylated proteins, such as those using lectins, can also bind to N-linked glycans.[14]
Troubleshooting Steps:
-
Incorporate PNGase F Digestion: To remove potentially interfering N-linked glycans, treat your protein samples with Peptide-N-Glycosidase F (PNGase F) before enrichment and mass spectrometry analysis.[14][15][16][17][18] This enzyme specifically cleaves between the innermost GlcNAc and asparagine residues of N-linked glycans.
Potential Cause 2: Lability of the O-GlcNAc Modification
The O-GlcNAc modification is labile and can be lost during the ionization process in the mass spectrometer, making detection and site localization difficult.
Troubleshooting Steps:
-
Optimize Fragmentation Methods: Employ fragmentation techniques that are better suited for labile modifications, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which can help to retain the O-GlcNAc moiety on the peptide backbone.
-
Use Chemical Tagging: Chemoenzymatic labeling methods can be used to add a tag to the O-GlcNAc residue. This tag can improve enrichment and detection, and some tags are designed to be cleavable, which can aid in subsequent analysis.[14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for commonly used tools in O-GlcNAcylation research.
| Compound/Tool | Target | Ki (inhibition constant) | EC50 (in cell-based assays) | Notes |
| Thiamet-G | OGA | ~20-21 nM (human OGA)[1][19] | ~30-32 nM (in various cell lines)[20] | Highly selective for OGA over other hexosaminidases. |
| OSMI-1 | OGT | - | ~2.5 µM | A cell-permeable OGT inhibitor. |
| ST045849 | OGT | - | - | A commercial OGT inhibitor used to validate an ELISA-based OGT activity assay.[2][21] |
Key Experimental Protocols
Protocol 1: Immunoprecipitation and Western Blotting for O-GlcNAcylated Proteins
This protocol is adapted from methods used to detect O-GlcNAcylation on specific proteins.[22][23]
-
Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors (e.g., 1 µM Thiamet-G) to preserve the O-GlcNAc modification.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to your protein of interest overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., CTD110.6 or RL2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: ELISA-based OGT Activity Assay
This protocol is based on a method for detecting OGT activity in vitro.[2][21]
-
Coating: Coat a 96-well ELISA plate with a known OGT substrate (e.g., casein kinase II) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Enzymatic Reaction:
-
Add recombinant OGT enzyme and the sugar donor, UDP-GlcNAc, to the wells.
-
If testing inhibitors, add them to the wells with the OGT and UDP-GlcNAc.
-
Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove the enzyme and reagents.
-
Add a primary antibody against O-GlcNAc (e.g., RL2) and incubate for 1 hour at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Visualizations
Caption: O-GlcNAc Cycling Pathway and Points of Inhibition.
Caption: Troubleshooting workflow for assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc-specific antibody CTD110.6 cross-reacts with N-GlcNAc2-modified proteins induced under glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Is Your MTT Assay the Right Choice? [promega.de]
- 10. mdpi.com [mdpi.com]
- 11. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Investigation of sample preparation artifacts formed during the enzymatic release of N-linked glycans prior to analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Revolutionizing Membrane Protein Extraction: A Technical Guide to OGNG
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins is a critical bottleneck in structural biology and drug discovery. The choice of detergent is paramount to maintaining the structural integrity and function of these complex molecules. Octyl Glucose Neopentyl Glycol (OGNG) has emerged as a promising detergent, offering unique advantages for the solubilization and stabilization of membrane proteins. This technical support center provides a comprehensive guide to utilizing OGNG, including troubleshooting advice and detailed experimental protocols to enhance your membrane protein extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is OGNG and how does it differ from other common detergents?
This compound (OGNG) is a non-ionic detergent designed with a branched structure, featuring two hydrophilic glucose head groups and two hydrophobic octyl chains linked to a central neopentyl glycol core. This unique architecture distinguishes it from traditional linear detergents like n-dodecyl-β-D-maltoside (DDM) and octyl-β-D-glucoside (OG). The branched structure of OGNG contributes to the formation of smaller, more uniform micelles, which can be advantageous for structural studies such as X-ray crystallography and cryo-electron microscopy (cryo-EM).
Q2: What is the Critical Micelle Concentration (CMC) of OGNG and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For OGNG, the CMC is approximately 1.02 mM in water. It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary to encapsulate and solubilize membrane proteins. A common starting point for solubilization is a detergent concentration at least twice the CMC.
Q3: What are the primary advantages of using OGNG for membrane protein extraction?
The primary advantages of OGNG include:
-
Improved Protein Stability: For certain membrane proteins, OGNG has been shown to enhance structural stability compared to other detergents.
-
Formation of Smaller Protein-Detergent Complexes (PDCs): The smaller micelle size of OGNG can lead to smaller and more homogeneous PDCs, which is often beneficial for crystallization and high-resolution structural determination.
-
Milder Solubilization: As a non-ionic detergent, OGNG is generally considered mild and less likely to denature sensitive proteins compared to ionic detergents.
Q4: When should I consider using OGNG over other detergents like DDM or LMNG?
Consider using OGNG when:
-
You are working with a relatively robust membrane protein, such as a transporter or channel, and aiming for crystallization.
-
Your downstream applications require smaller, more uniform PDCs.
-
You are screening a panel of detergents to find the optimal conditions for a new membrane protein target.
However, for more challenging and aggregation-prone proteins like some G-protein coupled receptors (GPCRs), detergents with longer alkyl chains like Lauryl Maltose Neopentyl Glycol (LMNG) may offer superior stabilization.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Insufficient cell lysis. | Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) in addition to lysis buffer. |
| Suboptimal OGNG concentration. | Perform a concentration titration of OGNG, starting from 2x CMC and increasing incrementally. A detergent-to-protein weight ratio of 4:1 is a good starting point.[2] | |
| Inefficient solubilization. | Increase the incubation time with OGNG (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[2] | |
| Protein Precipitation after Solubilization | OGNG concentration is below the CMC in subsequent steps. | Ensure all buffers used after the initial solubilization (e.g., for chromatography, dialysis) contain OGNG at a concentration above its CMC (1.02 mM).[2] |
| The protein is unstable in OGNG. | Consider adding stabilizing agents to your buffers, such as glycerol (5-20% v/v), cholesterol analogs (e.g., CHS), or specific lipids known to be important for your protein's function.[2] | |
| Buffer conditions are not optimal. | Optimize the pH and ionic strength of your buffers. A common starting point is a buffer with a physiological pH (7.0-8.0) and 150 mM NaCl. | |
| Protein is Inactive or Unfolded | Harsh solubilization conditions. | Decrease the OGNG concentration or the incubation time. Ensure all steps are performed at a low temperature (e.g., 4°C) to minimize denaturation. |
| Essential lipids have been stripped away. | Supplement the solubilization and purification buffers with lipids that are known to be crucial for the protein's function. | |
| Proteolytic degradation. | Add a protease inhibitor cocktail to all buffers throughout the extraction and purification process.[2] | |
| High Background of Non-specific Proteins | Incomplete removal of cytosolic proteins. | Perform a high-speed centrifugation step after cell lysis to pellet the membranes before solubilization. |
| Non-specific binding to affinity resin. | Include a pre-clearing step with the affinity resin before adding your antibody or performing the affinity chromatography. Increase the stringency of your wash buffers by adding a low concentration of OGNG. |
Data Presentation: Detergent Properties and Performance
Table 1: Physicochemical Properties of Common Non-Ionic Detergents
| Detergent | Abbreviation | Critical Micelle Concentration (CMC) |
| This compound | OGNG | ~1.02 mM |
| n-dodecyl-β-D-maltoside | DDM | ~0.17 mM |
| Lauryl Maltose Neopentyl Glycol | LMNG | ~0.01 mM |
| Decyl Maltose Neopentyl Glycol | DMNG | Not specified |
| n-octyl-β-D-glucoside | OG | ~20-25 mM |
Data sourced from various studies.[1][3]
Table 2: Thermostability of a Thermostabilized Adenosine A2A Receptor (tA2AR) in Various Non-Ionic Detergents
| Detergent | Apparent Melting Temperature (Tm) (°C) |
| LMNG | 44.2 ± 0.2 |
| DMNG | 33.9 ± 0.2 |
| OGNG | 24.2 ± 0.6 |
Data sourced from molecular dynamics simulations and experimental measurements.[1] A higher Tm indicates greater protein stability.
Experimental Protocols
Protocol 1: General Membrane Protein Extraction using OGNG
This protocol provides a general workflow for the solubilization of a target membrane protein from cultured cells. Optimization of specific parameters will be required for each protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 2% (w/v) OGNG, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 0.1% (w/v) OGNG, Protease Inhibitor Cocktail
-
Elution Buffer: Wash Buffer supplemented with an appropriate elution agent (e.g., imidazole for His-tagged proteins, specific ligand for affinity tags)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
-
Membrane Solubilization:
-
Carefully discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
-
Clarification:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Purification:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed with your chosen purification method (e.g., affinity chromatography). Ensure all buffers used during purification contain OGNG at a concentration above its CMC (e.g., 0.1% w/v).
-
Visualizations
Caption: Workflow for membrane protein extraction and purification using OGNG.
Caption: Troubleshooting flowchart for low membrane protein yield with OGNG.
References
Technical Support Center: Optimizing OGNG Micelle Size for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Octyl Glucose Neopentyl Glycol (OGNG) micelle size in preparation for structural studies.
Troubleshooting Guides
Researchers may encounter challenges in achieving the optimal micelle size for their specific membrane protein. The following guide addresses common issues and provides actionable solutions.
Issue: Observed Micelle Size is Too Large or Aggregated
Large or aggregated micelles can interfere with structural analysis techniques like NMR and cryo-EM by increasing the overall particle size and heterogeneity of the sample.
| Potential Cause | Recommended Solution | Rationale |
| Detergent Concentration is Too High | Decrease the OGNG concentration to just above its Critical Micelle Concentration (CMC). The CMC for OGNG is approximately 1.0 mM.[1][2] | Working at concentrations significantly above the CMC can sometimes lead to the formation of larger, non-ideal micelles or detergent aggregates. |
| Presence of Impurities in Detergent Stock | Ensure the use of high-purity OGNG. If purity is uncertain, consider purchasing from a reputable supplier or purifying the detergent stock. | Impurities can significantly alter the self-assembly properties of detergents, leading to aggregation. |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Screen a range of pH values and ionic strengths. For some amino acid-based surfactants, micelle radii can decrease with increasing pH.[3] Adding electrolytes can decrease the CMC and increase the micelle size of ionic detergents, but has a minimal effect on non-ionic detergents like OGNG.[4] | The charge and interactions of both the detergent headgroups and the protein's soluble domains can influence micelle formation and stability. |
| Temperature Effects | For many non-ionic detergents, micelle size can increase with temperature.[4] Conversely, for some GNG derivatives, micelle size shows little variation with temperature changes.[1][2] Experiment with a range of temperatures (e.g., 4°C, room temperature) during sample preparation and analysis. | Temperature affects the hydrophobic interactions that drive micelle formation. The optimal temperature can be protein and detergent-specific. |
| Protein-Induced Aggregation | The protein itself may be promoting the aggregation of protein-detergent complexes (PDCs). | Consider screening other detergents, such as the newer Pendant-bearing Glucose-Neopentyl Glycols (P-GNGs), which have shown enhanced protein stabilization.[1][2][5] |
Quantitative Data Summary
The table below summarizes key physical properties of OGNG and related detergents for easy comparison.
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Hydrodynamic Radius (Rₕ) of Micelle (nm) |
| OGNG | ~568.7 | ~1.0 | ~4.46 |
| GNG-1,11 | ~600.7 | ~0.17 | Not specified |
| GNG-2,14 | Not specified | Not specified | Not specified |
| GNG-3,14 | Not specified | ~0.025 | Not specified |
| DDM | ~510.6 | ~0.17 | ~3.47 |
| OG | ~292.4 | ~25 | > DDM micelles |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
Protocol for Preparing OGNG Micelles for a Model Membrane Protein
This protocol provides a general framework for the solubilization and purification of a membrane protein using OGNG for structural studies.
-
Preparation of Stock Solutions:
-
Prepare a 10% (w/v) stock solution of OGNG in the desired buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Ensure the detergent is fully dissolved.
-
Prepare the membrane fraction containing the protein of interest at a suitable concentration.
-
-
Solubilization of Membrane Protein:
-
Add the OGNG stock solution to the membrane preparation to a final concentration of 1.0% (w/v) for initial solubilization.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble material.
-
-
Purification of the Protein-Detergent Complex (PDC):
-
The supernatant containing the solubilized protein-OGNG complexes is then subjected to affinity chromatography (e.g., Ni-NTA if the protein is His-tagged).
-
Wash the column extensively with buffer containing OGNG at a concentration just above its CMC (e.g., CMC + 0.04 wt%).[5]
-
Elute the purified PDC using the appropriate elution buffer, also containing OGNG at CMC + 0.04 wt%.
-
-
Size Exclusion Chromatography (SEC) for Homogeneity Assessment:
-
Further purify and assess the homogeneity of the PDC by SEC. The running buffer should contain OGNG at a concentration above its CMC to maintain the integrity of the micelles.
-
Collect fractions corresponding to the monodisperse peak of the PDC for subsequent structural analysis.
-
Visualizations
Caption: Experimental workflow for membrane protein preparation using OGNG micelles.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of OGNG and why is it important?
The CMC is the concentration at which detergent monomers begin to form micelles. For OGNG, the CMC is approximately 1.0 mM.[1][2] It is a crucial parameter because for solubilizing membrane proteins, detergent concentrations must be above the CMC. For maintaining protein stability during purification and subsequent studies, it is often recommended to work at a concentration slightly above the CMC (e.g., CMC + 0.04 wt%) to ensure the presence of micelles without introducing an excess of free detergent that could be detrimental.[5]
Q2: How does OGNG compare to the more traditional OG (n-octyl-β-D-glucopyranoside)?
OGNG (this compound) is a newer generation detergent designed to offer improved protein stability over traditional detergents like OG.[7] OGNG has a significantly lower CMC (~1.0 mM) compared to OG (~25 mM), and it tends to form larger micelles.[1][2][6] The architectural difference, with a quaternary carbon at the ether linkage in OGNG, is intended to enhance protein structural stability.[7]
Q3: Can I reduce the size of pre-formed OGNG micelles?
The size of a detergent micelle is an intrinsic property determined by the detergent's molecular geometry and the solution conditions. While you cannot simply "shrink" existing micelles, you can influence the size of the micelles that form by optimizing factors like detergent concentration, buffer composition (pH and ionic strength), and temperature, as detailed in the troubleshooting guide.
Q4: My protein is not stable in OGNG. What are my alternatives?
If your protein of interest is not stable in OGNG, consider screening other novel amphiphiles. The Pendant-bearing Glucose-Neopentyl Glycols (P-GNGs) are a promising class of detergents that have been shown to be more effective than both OGNG and DDM in stabilizing certain membrane proteins.[1][2][5] Some P-GNGs form smaller micelles than OGNG, which could be advantageous for structural studies.[5]
Q5: How do I remove excess OGNG micelles from my purified protein sample?
Excess or "empty" micelles (those not containing a protein) can create a high background in techniques like cryo-EM. Size exclusion chromatography is the primary method for separating the larger protein-detergent complex from smaller, empty micelles. Optimizing the detergent concentration in your SEC running buffer to be just above the CMC can also help minimize the presence of excess free micelles.
References
- 1. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-Neopentyl Glycol (GNG) Amphiphiles for Membrane Protein Solubilization, Stabilization and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
Technical Support Center: Adjusting pH and Salt Concentration in Buffers
Disclaimer: The term "OGNG buffer" does not correspond to a recognized standard buffer system in publicly available scientific literature. This guide uses a Sodium Phosphate Buffer as a representative example due to its widespread use in research and drug development for applications requiring precise pH and salt concentration control. The principles and methodologies described here are broadly applicable to many other buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is a phosphate buffer and why is it used?
A phosphate buffer is a commonly used buffer system in biological and chemical research. It's particularly useful because it can maintain a stable pH in several ranges, most notably around a physiological pH of 7.2.[1] This is due to phosphoric acid having three dissociation constants (pKa values), allowing it to buffer effectively near pH 2.15, 7.21, and 12.32.[2][1] Its primary components are a weak acid (monobasic phosphate, e.g., NaH₂PO₄) and its conjugate base (dibasic phosphate, e.g., Na₂HPO₄). By adjusting the ratio of these two components, a specific pH can be achieved. Adding a neutral salt like sodium chloride (NaCl) creates Phosphate-Buffered Saline (PBS), which is isotonic and non-toxic to most cells.[3][4]
Q2: How do I adjust the pH of my phosphate buffer?
To adjust the pH, you can alter the ratio of the monobasic (acidic) and dibasic (basic) phosphate components.[5]
-
To lower the pH (make it more acidic): Increase the proportion of monobasic phosphate (e.g., NaH₂PO₄).
-
To raise the pH (make it more alkaline): Increase the proportion of dibasic phosphate (e.g., Na₂HPO₄).
For fine adjustments, you can use a concentrated acid (like HCl) or base (like NaOH) while monitoring the solution with a calibrated pH meter.[1][5] However, it's often better to prepare stock solutions of the monobasic and dibasic components and mix them in the correct proportions to avoid significantly altering the buffer's ionic strength.[6][7]
Q3: How does adding salt (e.g., NaCl) affect the pH of my buffer?
Adding a neutral salt like NaCl to create PBS primarily increases the ionic strength and osmolarity of the solution to match physiological conditions.[3] It does not directly participate in the buffer equilibrium, so its effect on the final pH is generally minimal. However, high salt concentrations can slightly alter the activity coefficients of the buffer ions, which may cause a minor shift in the measured pH. It is always best practice to confirm the final pH with a meter after all components have been added.
Q4: How does temperature affect my phosphate buffer's pH?
The pH of a phosphate buffer is sensitive to temperature changes.[8][9] As temperature increases, the pH of a standard sodium phosphate buffer typically decreases.[8] This change is approximately -0.003 pH units per degree Celsius increase.[8] For experiments where temperature will vary, it's crucial to prepare and pH the buffer at the temperature at which it will be used to ensure accuracy.[3]
Q5: Can I prepare a concentrated stock of phosphate buffer (e.g., 10x)?
Yes, preparing a concentrated stock solution, such as 10x PBS, is a common and efficient practice.[3][10] This saves time and reduces the potential for measurement errors. A 10x stock can be stored for long periods and diluted to a 1x working concentration with distilled or deionized water as needed.[3] Be aware that highly concentrated phosphate solutions, especially of the dibasic component, can be prone to precipitation, particularly at low temperatures.[11] Warming the solution can help redissolve the precipitate.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Final pH is incorrect after mixing components. | 1. Inaccurate weighing of buffer salts.2. pH meter is not calibrated correctly.3. Temperature of the solution differs from the temperature at which the pH meter was calibrated. | 1. Re-weigh components carefully. Ensure salts are anhydrous or account for water of hydration.2. Calibrate the pH meter immediately before use with fresh, standard buffer solutions.3. Allow the buffer solution to reach the target experimental temperature before final pH measurement and adjustment.[3] |
| Struggling to lower the pH, even with a lot of acid. | You are likely operating far from the buffer's pKa (e.g., trying to adjust a pH 7.2 buffer down to pH 4). The buffer has its highest buffering capacity near its pKa.[12] | 1. Check that you are using the correct phosphate species for your desired pH range (the H₂PO₄⁻/HPO₄²⁻ pair is best for the pH 6.2-8.2 range).2. Use a more concentrated acid for adjustment to avoid excessive volume changes.[12]3. If the target pH is very different, it is better to prepare a new buffer with a different system (e.g., an acetate buffer for pH 3.6-5.6).[4] |
| A white precipitate forms in the buffer. | 1. The concentration of phosphate salts is too high and has exceeded its solubility limit, especially at lower temperatures.2. If using hard water or tap water, phosphate may be precipitating with divalent cations like Ca²⁺ or Mg²⁺. | 1. Gently warm the solution while stirring to redissolve the precipitate.[11] Store concentrated stocks at room temperature instead of 4°C.[3][13]2. Always use high-purity, distilled, or deionized water for buffer preparation. |
| "Overshot" the target pH during adjustment. | Adding the acid or base titrant too quickly. Adding strong acid/base back and forth will significantly increase the final ionic strength of the buffer.[6] | 1. Add the titrant slowly in small increments, especially as you approach the target pH.2. If you significantly overshoot the pH, it is best to discard the solution and start over to ensure the buffer's ionic strength is correct.[6] |
Quantitative Data Tables
Table 1: Preparation of 1 L of 0.1 M Sodium Phosphate Buffer at 25°C
This table provides the approximate volumes of 0.1 M stock solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄) to mix to achieve a desired pH.
| Target pH | Volume of 0.1 M NaH₂PO₄ (ml) | Volume of 0.1 M Na₂HPO₄ (ml) |
| 6.0 | 877 | 123 |
| 6.2 | 815 | 185 |
| 6.4 | 735 | 265 |
| 6.6 | 625 | 375 |
| 6.8 | 510 | 490 |
| 7.0 | 390 | 610 |
| 7.2 | 280 | 720 |
| 7.4 | 190 | 810 |
| 7.6 | 130 | 870 |
| 7.8 | 85 | 915 |
| 8.0 | 53 | 947 |
Note: After mixing, always verify the pH with a calibrated meter and make minor adjustments if necessary.
Table 2: Adding NaCl to Prepare 1 L of Phosphate-Buffered Saline (PBS)
This table shows the mass of sodium chloride (NaCl) and other salts needed to prepare common 1x PBS solutions, starting with a 10 mM phosphate buffer at pH 7.4.
| Component | Molar Mass ( g/mol ) | Mass for 1 L of 1x PBS (g) | Final Concentration |
| NaCl | 58.44 | 8.0 | 137 mM |
| KCl | 74.55 | 0.2 | 2.7 mM |
| Na₂HPO₄ | 141.96 | 1.44 | 10 mM |
| KH₂PO₄ | 136.09 | 0.24 | 1.8 mM |
Source: Common PBS formulations.[3][4]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
0.1 M NaH₂PO₄ (monobasic): Dissolve 12.0 g of anhydrous NaH₂PO₄ in distilled water to a final volume of 1 L.
-
0.1 M Na₂HPO₄ (dibasic): Dissolve 14.2 g of anhydrous Na₂HPO₄ in distilled water to a final volume of 1 L.
-
-
Mix Stock Solutions: In a beaker or graduated cylinder, combine 190 ml of the 0.1 M NaH₂PO₄ solution with 810 ml of the 0.1 M Na₂HPO₄ solution.[14] This will yield 1 L of buffer.
-
Calibrate pH Meter: Calibrate your pH meter at room temperature using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Verify and Adjust pH: Place the calibrated electrode in the buffer solution. The pH should be approximately 7.4. If needed, add small amounts of the monobasic stock to lower the pH or the dibasic stock to raise it until the meter reads exactly 7.4.
-
Sterilization (Optional): If required for your application, sterilize the buffer by autoclaving on a liquid cycle or by passing it through a 0.22 µm filter.[3][13]
Protocol 2: Adjusting Salt Concentration to Create 1x PBS
-
Prepare Phosphate Buffer: Prepare 800 ml of your desired phosphate buffer concentration and pH (e.g., 10 mM, pH 7.4) using the protocol above.
-
Add Salts: While stirring, add the following salts to the 800 ml of buffer:
-
Dissolve Completely: Continue stirring until all salts are completely dissolved.
-
Final pH Check: Re-check the pH and make any minor adjustments if necessary.
-
Adjust Final Volume: Add distilled water to bring the total volume to exactly 1 L.[1][3][4]
-
Store: Store the prepared PBS at room temperature or 4°C.[3][13]
Visualizations
Caption: Workflow for preparing a buffer with a specific pH and salt concentration.
Caption: Decision tree for troubleshooting common buffer preparation issues.
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Phosphate Buffer Issues [chem.fsu.edu]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. How to Make a Phosphate Buffer Solution [thoughtco.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 8. researchgate.net [researchgate.net]
- 9. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
- 14. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Guide: Octyl Glucose Neopentyl Glycol (OGN) vs. n-Dodecyl-β-D-maltoside (DDM) for Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical determinant for the successful solubilization, purification, and structural analysis of membrane proteins. An ideal detergent must effectively extract the protein from the lipid bilayer while preserving its native conformation and functional integrity. This guide provides an objective comparison of two non-ionic detergents, Octyl Glucose Neopentyl Glycol (OGN) and n-dodecyl-β-D-maltoside (DDM), evaluating their performance in maintaining membrane protein stability, supported by experimental data.
Overview of the Detergents
n-Dodecyl-β-D-maltoside (DDM) is a widely used and often benchmarked non-ionic detergent in membrane protein research. Its popularity stems from its gentle nature and proven track record in the successful solubilization and crystallization of a variety of membrane proteins.
This compound (OGN) , also referred to as this compound (OGNG), belongs to the neopentyl glycol class of amphiphiles. These detergents feature a central quaternary carbon, creating a branched structure with two hydrophilic head groups and two hydrophobic tails. This unique architecture is designed to offer a more lipid-like environment, potentially enhancing the stability of solubilized membrane proteins. While newer generations of neopentyl glycol detergents like Lauryl Maltose Neopentyl Glycol (LMNG) have shown significant advantages, OGN represents an earlier design within this class.
Quantitative Data Presentation
The following tables summarize the key physicochemical properties of OGN and DDM and present a comparison of their performance in stabilizing membrane proteins based on available experimental data.
Table 1: Physicochemical Properties of OGN and DDM
| Property | This compound (OGN) | n-Dodecyl-β-D-maltoside (DDM) |
| Abbreviation | OGN, OGNG | DDM |
| Chemical Structure | Glucose-based head group with two octyl chains attached to a neopentyl glycol core | Maltose head group with a single C12 alkyl chain |
| Critical Micelle Concentration (CMC) | ~1.0 mM[1] | ~0.17 mM[1] |
| Molecular Weight ( g/mol ) | ~570.7 | ~510.6 |
| Aggregation Number | Not widely reported | ~100-140 |
| Micelle Molecular Weight (kDa) | Not widely reported | ~50-70 |
Table 2: Performance in Membrane Protein Stability
| Protein Target | Stability Metric | This compound (OGN) | n-Dodecyl-β-D-maltoside (DDM) | Reference |
| β2 Adrenergic Receptor (GPCR) | Ligand Binding Capability (long-term stability) | Ineffective at retaining ligand-binding capability. | Ineffective at retaining ligand-binding capability. | |
| β2 Adrenergic Receptor (GPCR) | Thermostability (Apparent Tm) | 24.2 ± 0.6 °C | Not directly compared in this study, but generally considered more stabilizing than short-chain glucosides. | [2] |
| Melibiose Permease of S. typhimurium (MelBSt) | Galactoside Binding | Supports galactoside binding. | Supports galactoside binding. | [3] |
| Melibiose Permease of E. coli (MelBEc) | Galactoside Binding | Supports galactoside binding. | Does not support galactoside binding, suggesting protein instability. | [3] |
| General Performance | Protein Stabilization | Generally less effective than DDM in stabilizing membrane proteins.[4] | Considered a "gold standard" detergent for many membrane proteins, though newer detergents can offer superior stability. | [2] |
Note: While OGN has been successfully used in the structure determination of some membrane proteins, the available data suggests that for challenging proteins, particularly in terms of long-term stability and functional integrity, DDM often provides a more stable environment. Newer neopentyl glycol-based detergents, such as LMNG and pendant-bearing GNGs (P-GNGs), have been developed and demonstrate superior performance over both OGN and DDM for many membrane proteins.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of OGN and DDM are provided below.
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the thermal denaturation temperature (Tm) of a protein, which is an indicator of its conformational stability. A higher Tm suggests greater stability.
Principle: The assay utilizes a fluorescent dye (e.g., SYPRO Orange for soluble proteins, or CPM for membrane proteins containing cysteines) that binds to exposed hydrophobic regions of the protein as it unfolds upon heating. The increase in fluorescence is monitored using a real-time PCR machine.
Protocol (using CPM for membrane proteins):
-
Protein Preparation: Purify the membrane protein of interest and maintain it in a buffer containing either OGN or DDM at a concentration above their respective CMCs. The final protein concentration for the assay is typically in the range of 0.1-0.5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) dye in a compatible solvent (e.g., DMSO).
-
Assay Setup: In a 96-well PCR plate, mix the protein solution with the CPM dye to a final concentration of 10-20 µM. Include control wells with buffer and dye only (no protein).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient, typically from 20 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for CPM (e.g., excitation ~387 nm, emission ~463 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined by fitting the resulting sigmoidal curve to a Boltzmann equation, where the Tm is the inflection point of the curve.
Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a powerful technique to assess the monodispersity of a protein sample and to detect the presence of aggregates.
Principle: A protein sample is passed through a column packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and elute earlier, while smaller, monomeric proteins enter the pores and have a longer path, thus eluting later.
Protocol:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superose 6, Superdex 200) with a buffer containing the detergent of interest (OGN or DDM) at a concentration at or above its CMC. The buffer should also contain appropriate salts (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.
-
Sample Preparation: Prepare the purified membrane protein in the same equilibration buffer. A typical injection volume is 100-500 µL with a protein concentration of 0.5-5 mg/mL.
-
Chromatography: Inject the sample onto the equilibrated column and run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the protein elution profile using UV absorbance at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. A single, sharp, and symmetrical peak indicates a monodisperse sample. The presence of peaks eluting earlier than the main peak is indicative of protein aggregation. The percentage of aggregation can be calculated by integrating the peak areas.
Functional Stability Assay (Radioligand Binding for GPCRs)
This assay assesses the functional integrity of a G-protein coupled receptor (GPCR) by measuring its ability to bind a specific radiolabeled ligand over time. A decrease in binding indicates a loss of the native, functional conformation of the receptor.
Principle: A radiolabeled ligand with high affinity and specificity for the GPCR is incubated with the receptor solubilized in either OGN or DDM. The amount of bound radioactivity is measured, which is proportional to the amount of functionally active receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Solubilization: Solubilize the membrane-bound receptors in a buffer containing either OGN or DDM at a concentration sufficient for efficient extraction (typically 1-2% w/v).
-
Incubation: Incubate the solubilized receptor preparations at a defined temperature (e.g., room temperature or 4 °C).
-
Binding Assay: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the solubilized receptor.
-
Incubate the aliquot with a saturating concentration of a specific radioligand (e.g., [³H]-dihydroalprenolol for the β2 adrenergic receptor).
-
To determine non-specific binding, include parallel incubations with an excess of a non-radiolabeled competing ligand.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each time point by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of time. The rate of decay in binding reflects the instability of the receptor in the given detergent.
Mandatory Visualization
Caption: Experimental workflow for comparing protein stability in OGN and DDM.
References
- 1. its.caltech.edu [its.caltech.edu]
- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of detergents on galactoside binding by melibiose permeases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OGNG and LMNG for Membrane Protein Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The stabilization of membrane proteins following their extraction from the native lipid bilayer is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount to maintaining the protein's integrity and activity. This guide provides a detailed comparison of two neopentyl glycol detergents: Octyl Glucose Neopentyl Glycol (OGNG) and Lauryl Maltose Neopentyl Glycol (LMNG), to aid researchers in selecting the optimal detergent for their specific membrane protein of interest.
Executive Summary
Lauryl Maltose Neopentyl Glycol (LMNG) generally offers superior stabilization for a wide range of membrane proteins, particularly sensitive G-protein coupled receptors (GPCRs), when compared to this compound (OGNG). This enhanced stability is attributed to LMNG's unique molecular architecture, featuring two hydrophobic tails and two hydrophilic maltose head groups, which allows for a denser and more stable micelle formation around the protein. While OGNG can be effective for more robust membrane proteins like channels and transporters, its shorter alkyl chains may not provide sufficient shielding for more delicate proteins.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each detergent is essential for designing effective experimental protocols.
| Property | This compound (OGNG) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Name | 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside |
| Molecular Weight | 568.69 g/mol | 1005.19 g/mol [1] |
| Critical Micelle Concentration (CMC) | ~1.02 mM | ~0.01 mM[1] |
| Hydrophilic Group | Glucose | Maltose |
| Hydrophobic Group | Two C8 alkyl chains | Two C12 alkyl chains |
| Solubility in Water | ≥ 20% (at 20°C) | ≥ 5% (in water at 20°C)[1] |
Performance Comparison: Experimental Data
The superior performance of LMNG in stabilizing membrane proteins, especially GPCRs, has been demonstrated in multiple studies. A key indicator of protein stability is its apparent melting temperature (Tm), where a higher Tm signifies greater stability.
| Membrane Protein | Detergent | Apparent Melting Temperature (Tm) | Reference |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | LMNG | 44.2 ± 0.2 °C | [1] |
| OGNG | 24.2 ± 0.6 °C | [1] |
These results clearly indicate that the tA2AR is significantly more stable in LMNG than in OGNG. Molecular dynamics simulations suggest that LMNG forms a more tightly packed and less dynamic micelle around the receptor, providing better protection of its hydrophobic transmembrane regions[2][3]. This tight packing is thought to be a key factor in preserving the native conformation and function of the protein[2][3].
While direct comparative data for other classes of membrane proteins is less common in the literature, the general consensus is that the longer alkyl chains and larger headgroup of LMNG provide a more lipid-bilayer-like environment, which is beneficial for the stability of a broader range of membrane proteins. However, OGNG has been successfully used in the structural determination of more robust membrane proteins[4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to compare the efficacy of OGNG and LMNG.
Protocol 1: Membrane Protein Solubilization and Detergent Screening
This protocol outlines a general procedure for extracting a target membrane protein from the cell membrane and performing an initial screen of different detergents.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffers: Lysis buffer containing either 1% (w/v) OGNG or 1% (w/v) LMNG
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication on ice.
-
Pellet the cell debris by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the membranes and determine the total protein concentration.
-
Divide the membrane suspension into two aliquots. To each aliquot, add the respective Solubilization Buffer (OGNG or LMNG) to a final detergent concentration of 1% (w/v).
-
Stir gently on a rocker at 4°C for 1-2 hours to allow for solubilization.
-
Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane protein-detergent complexes.
-
Analyze the solubilization efficiency by SDS-PAGE and Western blotting of the supernatant and pellet fractions.
Protocol 2: Thermostability Assay using Differential Scanning Fluorimetry (DSF)
This protocol measures the melting temperature (Tm) of the membrane protein in each detergent to assess its thermal stability.
Materials:
-
Solubilized membrane protein in OGNG and LMNG (from Protocol 1)
-
DSF Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) OGNG or 0.01% (w/v) LMNG
-
SYPRO Orange dye (5000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
Procedure:
-
Dilute the solubilized membrane protein to a final concentration of 0.1-0.2 mg/mL in the corresponding DSF Buffer.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Aliquot 20 µL of the protein-dye mixture into a 96-well qPCR plate.
-
Seal the plate and centrifuge briefly to remove air bubbles.
-
Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
The Tm is the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition.
Protocol 3: Analysis of Monodispersity by Size Exclusion Chromatography (SEC)
This protocol assesses the homogeneity of the protein-detergent complexes, a critical factor for structural studies.
Materials:
-
Purified membrane protein in OGNG and LMNG
-
SEC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) OGNG or 0.01% (w/v) LMNG
-
Size exclusion chromatography column (e.g., Superdex 200) connected to an FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the appropriate SEC Buffer.
-
Inject 100-500 µL of the purified membrane protein sample onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 280 nm.
-
A single, symmetrical peak indicates a monodisperse sample, while the presence of multiple peaks or a broad peak suggests aggregation or heterogeneity.
-
Compare the elution profiles of the protein in OGNG and LMNG to determine which detergent provides a more homogeneous preparation.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for screening and selecting the optimal detergent for a membrane protein.
Caption: Proposed mechanism of membrane protein stabilization by the LMNG micelle.
Conclusion
The selection of an appropriate detergent is a critical step in the successful study of membrane proteins. For many applications, particularly those involving sensitive proteins like GPCRs, Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a superior choice over this compound (OGNG). Its unique chemical structure allows it to form stable, well-ordered micelles that effectively mimic the native lipid environment, leading to enhanced protein stability and monodispersity. While OGNG remains a viable option for more robust proteins, a thorough screening process, as outlined in this guide, is essential to determine the optimal conditions for each specific membrane protein under investigation. Researchers are encouraged to use this guide as a starting point for their detergent screening experiments to increase the likelihood of obtaining high-quality membrane protein preparations for downstream structural and functional studies.
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OGNG and Octyl-β-D-Glucoside (OG) for Membrane Protein Research
For researchers, scientists, and drug development professionals engaged in the challenging field of membrane protein studies, the selection of an appropriate detergent is a critical determinant of experimental success. This guide provides an objective comparison of a newer generation detergent, n-Octyl-β-D-glucopyranosyl-(1→4)-n-octyl-β-D-glucopyranoside (OGNG), with the widely used classical detergent, Octyl-β-D-Glucoside (OG). This comparison is based on available experimental data focusing on protein stabilization, a key parameter for the structural and functional characterization of membrane proteins.
This document summarizes the physicochemical properties of both detergents, presents comparative data on their efficacy in stabilizing a model membrane protein, and provides detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Detergents
The efficacy of a detergent in maintaining the structural integrity of a membrane protein is intrinsically linked to its physicochemical properties. While both OGNG and OG are non-ionic detergents, their structural differences lead to distinct behaviors in solution. OG is a traditional detergent with a single glucose headgroup and an eight-carbon alkyl chain. In contrast, OGNG, a member of the glucose-neopentyl glycol (GNG) class of amphiphiles, possesses a more complex structure with a branched diglucoside headgroup. This structural variance influences their self-assembly into micelles and their interaction with membrane proteins.
| Property | n-Octyl-β-D-glucopyranosyl-(1→4)-n-octyl-β-D-glucopyranoside (OGNG) | Octyl-β-D-Glucoside (OG) |
| Molecular Weight ( g/mol ) | Not explicitly found in searched literature | 292.37[1] |
| Critical Micelle Concentration (CMC) | Not explicitly found in searched literature | 20 - 25 mM[2][3][4] |
| Aggregation Number | Not explicitly found in searched literature | ~27-100[3] |
Table 1: Physicochemical Properties of OGNG and OG. While specific values for OGNG's CMC and aggregation number were not found in the provided search results, its classification as a glucose-neopentyl glycol (GNG) amphiphile suggests it is designed to offer different micellar properties compared to the classical OG.
Performance in Membrane Protein Stabilization
A key measure of a detergent's efficacy is its ability to maintain the native structure and function of a membrane protein after extraction from the lipid bilayer. A study on pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles used both OGNG and OG as reference detergents to assess the stability of the Aquifex aeolicus leucine transporter (LeuT).
The stability of LeuT was monitored over 11 days by measuring its ability to bind a radiolabeled substrate. The results indicated that while both detergents led to a decrease in binding activity over time, there were discernible differences in their performance. In this specific study, neither OGNG nor OG was the most stabilizing detergent tested, but the data provides a basis for comparison between the two.
| Time (days) | LeuT Stability in OGNG (% initial activity) | LeuT Stability in OG (% initial activity) |
| 0 | 100 | 100 |
| 1 | ~75 | ~60 |
| 4 | ~40 | ~25 |
| 7 | ~25 | ~15 |
| 11 | ~15 | ~10 |
Table 2: Comparative Stability of Leucine Transporter (LeuT) in OGNG and OG. Data is estimated from graphical representations in "Pendant-bearing glucose-neopentyl glycol (P-GNG) amphiphiles for membrane protein manipulation: Importance of detergent pendant chain for protein stabilization". This data suggests that for this particular transporter, OGNG offered a modest improvement in stability over OG.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key experiments relevant to the comparison of OGNG and OG.
Membrane Protein Extraction and Solubilization
A general protocol for screening detergents for their ability to extract a target membrane protein.
Materials:
-
Cell paste or membrane preparation containing the target protein.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Detergent stock solutions (e.g., 10% w/v of OGNG and OG in water).
-
Ultracentrifuge.
Procedure:
-
Resuspend the cell paste or membrane preparation in ice-cold Lysis Buffer.
-
Add the detergent stock solution to the desired final concentration (typically 1-2% w/v for initial screening).
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for solubilization.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the extraction efficiency of the target protein.
Leucine Transporter (LeuT) Stability Assay
This protocol is adapted from the study comparing P-GNGs with OGNG and OG.
Materials:
-
Purified Leucine Transporter (LeuT) in a starting detergent (e.g., DDM).
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).
-
Stock solutions of OGNG and OG.
-
Radiolabeled substrate ([³H]-Leucine).
-
Scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Dilute the purified LeuT into Assay Buffer containing either OGNG or OG at a concentration of CMC + 0.04 wt%.
-
Incubate the protein-detergent complexes at room temperature.
-
At specified time points (e.g., day 0, 1, 4, 7, 11), take aliquots of the samples.
-
To each aliquot, add SPA beads and [³H]-Leucine.
-
Incubate to allow the radiolabeled substrate to bind to the active transporter, which in turn interacts with the SPA beads.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of active, substrate-binding LeuT.
-
Express the results as a percentage of the initial activity measured at day 0.
Visualizing the Experimental Workflow
To further clarify the process of evaluating detergent efficacy, the following diagram illustrates a typical experimental workflow for membrane protein extraction and stability analysis.
Caption: Workflow for comparing detergent efficacy.
Conclusion
Researchers are encouraged to perform their own detergent screening experiments, utilizing the protocols outlined in this guide, to determine the optimal conditions for their target protein. The continued development of novel detergents like OGNG provides valuable additions to the toolkit for membrane protein research, offering the potential for improved stability and successful structural and functional characterization of these challenging yet vital biomolecules.
References
- 1. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Octyl-β-D-glucopyranoside CAS 29836-26-8 is a non-ionic detergent intended for solubilizing membrane-bound proteins in their native state and for the preparation of lipid vesicles. | 29836-26-8 [sigmaaldrich.com]
- 3. agscientific.com [agscientific.com]
- 4. agscientific.com [agscientific.com]
Preserving Protein Integrity: A Comparative Guide to Functional Validation After Solubilization with OGNG and Other Detergents
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their native function is a critical bottleneck. This guide provides a comprehensive comparison of Octyl Glucose Neopentyl Glycol (OGNG) with other commonly used detergents—n-Dodecyl-β-D-maltopyranoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and n-Octyl-β-D-glucoside (OG)—in the context of preserving protein function after extraction from the cell membrane.
This document details experimental data on protein stability and provides standardized protocols for key functional assays. Visual workflows and signaling pathway diagrams are included to clarify complex processes.
Detergent Properties and Performance Overview
The choice of detergent is paramount for maintaining the structural and functional integrity of a solubilized membrane protein. The ideal detergent forms a micelle around the protein that mimics its native lipid environment. Key properties to consider include the Critical Micelle Concentration (CMC), micelle size, and the chemical nature of the hydrophilic head group and hydrophobic tail.
| Detergent | Chemical Structure | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| OGNG | This compound | ~1.9 | ~30 | Neopentyl glycol core; reported to offer a balance of solubilization efficiency and gentleness. |
| DDM | n-Dodecyl-β-D-maltopyranoside | ~0.17 | ~50 | Widely used "gold standard" detergent; known for its mildness and effectiveness for a broad range of membrane proteins. |
| LMNG | Lauryl Maltose Neopentyl Glycol | ~0.01 | ~98 | Branched alkyl chains; offers enhanced stability for many challenging proteins, particularly GPCRs.[1][2][3][4][5] |
| OG | n-Octyl-β-D-glucoside | ~20-25 | ~2-3 | High CMC, making it easily removable by dialysis; can be harsher on some proteins compared to maltosides.[6][7][8] |
Quantitative Comparison of Detergent Performance
Maintaining the functional integrity of a solubilized protein is the ultimate measure of a detergent's efficacy. The following tables summarize available quantitative data comparing the performance of OGNG and other detergents in preserving protein function and stability.
Thermostability of a Thermostabilized Adenosine A₂A Receptor (A₂A R)
Thermostability, often measured as the melting temperature (Tm), is a critical indicator of a protein's structural integrity. Higher Tm values suggest greater stability in a given detergent.
| Detergent | Apparent Melting Temperature (Tm) in °C | Reference |
| OGNG | 24.2 ± 0.6 | [1] |
| DMNG | 33.9 ± 0.2 | [1] |
| LMNG | 44.2 ± 0.2 | [1] |
| DDM | 45.7 | [9] |
| OG | 32.2 | [9] |
Note: Data for DDM and OG were obtained from a separate study on a different membrane protein and are provided for general comparison.[9] It is important to note that the A₂A R used in the OGNG, DMNG, and LMNG study was a thermostabilized mutant, which may influence its stability profile.[1]
Functional Activity of Solubilized Proteins
Direct comparative data on the functional activity of specific proteins in OGNG versus other detergents is limited in the literature. The table below is intended to be populated as more research becomes available.
| Protein Type | Assay | OGNG | DDM | LMNG | OG |
| GPCR | Radioligand Binding (Bmax/Kd) | Data not available | Data not available | Data not available | Data not available |
| Ion Channel | Single-Channel Conductance (pA) | Data not available | Data not available | Data not available | Data not available |
| ABC Transporter | ATPase Activity (nmol Pi/min/mg) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide step-by-step methodologies for solubilization and key functional assays.
General Protein Solubilization Protocol
This protocol outlines a general procedure for solubilizing membrane proteins using different detergents. Optimization of detergent concentration, temperature, and incubation time is often necessary for each specific protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using a suitable method (e.g., dounce homogenization, sonication, or high-pressure homogenization).
-
Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl) to remove peripheral membrane proteins.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and determine the total protein concentration (e.g., using a BCA assay).
-
-
Detergent Solubilization:
-
Dilute the membrane preparation to a final protein concentration of 2-5 mg/mL in the desired solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Add the chosen detergent (OGNG, DDM, LMNG, or OG) to a final concentration of 1-2% (w/v). This is typically well above the CMC.
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein.
-
Functional Validation Assays
This assay measures the ability of a solubilized G-protein coupled receptor (GPCR) to bind its specific ligand.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of solubilized GPCR preparation.
-
25 µL of radiolabeled ligand (e.g., [³H]-ligand) at a concentration near its Kd.
-
25 µL of either buffer (for total binding) or a high concentration of a competing unlabeled ligand (for non-specific binding).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) pre-soaked in a wash buffer, using a cell harvester. This captures the receptor-ligand complexes on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Bmax (maximum number of binding sites) and Kd (dissociation constant) by performing saturation binding experiments with increasing concentrations of the radiolabeled ligand.
-
This assay measures the enzymatic activity of ATP-binding cassette (ABC) transporters, which is coupled to substrate transport. The malachite green assay is a common colorimetric method to detect the inorganic phosphate (Pi) released during ATP hydrolysis.[10][11][12][13][14]
-
Reaction Setup:
-
In a 96-well plate, prepare the following reaction mixture:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Solubilized ABC transporter (typically 1-5 µg).
-
Substrate of the transporter (optional, to measure substrate-stimulated activity).
-
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 2-5 mM to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) to a final concentration of 0.5-1%.
-
-
Color Development:
-
Add the Malachite Green reagent to each well. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.[10][11][12]
-
Incubate at room temperature for 15-30 minutes to allow the color to develop. The phosphate reacts with the molybdate to form a complex with malachite green, resulting in a green color.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi produced in each reaction from the standard curve.
-
Express the ATPase activity as nmol of Pi produced per minute per mg of transporter protein.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Detergent Screening and Functional Validation Workflow
Caption: A typical workflow for screening detergents to optimize membrane protein solubilization and functional validation.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified diagram of a common G-Protein Coupled Receptor (GPCR) signaling cascade.
Conclusion
The selection of an appropriate detergent is a critical step in the study of membrane proteins. While DDM and LMNG are well-established for their ability to maintain the stability and function of a wide range of proteins, OGNG presents itself as a viable alternative with a unique neopentyl glycol structure. The limited availability of direct comparative functional data for OGNG highlights the need for further research in this area. By following standardized protocols for solubilization and functional validation, researchers can systematically evaluate different detergents and identify the optimal conditions for their specific protein of interest, thereby accelerating progress in drug discovery and our fundamental understanding of membrane protein biology.
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. genomembrane.com [genomembrane.com]
- 14. researchgate.net [researchgate.net]
Biophysical characterization of protein-OGNG complexes.
A comprehensive guide to the biophysical characterization of protein-O-GlcNAc (O-linked N-acetylglucosamine) complexes, this document provides a comparative overview of key analytical techniques. Tailored for researchers, scientists, and drug development professionals, it offers detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical post-translational modification.
Comparative Analysis of Biophysical Techniques
The study of protein-O-GlcNAcylation necessitates a multi-faceted approach, employing various biophysical techniques to elucidate the structure, function, and dynamics of these modified proteins. Each method offers unique advantages and provides complementary information, from binding affinities to high-resolution structural details.
| Technique | Information Provided | Key Quantitative Parameters | Typical Sample Requirements | Strengths | Limitations |
| Mass Spectrometry (MS) | Site of modification, stoichiometry, relative quantification.[1][2][3] | Mass-to-charge ratio (m/z), peptide mass, fragment ion masses. | Milligrams of total protein from cell lysate or tissue homogenate for large-scale studies.[1] | High sensitivity and specificity for identifying O-GlcNAc sites.[1] High-throughput capabilities for proteome-wide analysis.[1] | O-GlcNAc moiety can be labile during certain fragmentation methods (CID/HCD).[4] Enrichment of O-GlcNAcylated peptides is often required due to low stoichiometry.[1] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS) of binding.[5][6][7] | Dissociation constant (Kd), stoichiometry (n), ΔH, ΔS. | Protein concentration of 10-100 μM in a 1.45 mL sample cell for VP-ITC.[8] | Provides a complete thermodynamic profile of the interaction in a single experiment.[5][6][7] | Requires relatively large amounts of purified protein. The molar ratio and protein concentration must be within a specific range.[9] |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics, affinity, and specificity.[10][11][12] | Association rate constant (ka), dissociation rate constant (kd), Kd. | Microgram quantities of purified protein. | High sensitivity, label-free, and provides real-time kinetic data. Can detect a wide range of binding affinities (nM to mM).[11] | Immobilization of one binding partner may affect its conformation and activity. Non-specific binding can be an issue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure of protein-O-GlcNAc complexes in solution, dynamics, and mapping of interaction surfaces.[13] | Chemical shift perturbations, nuclear Overhauser effects (NOEs). | Milligram quantities of isotopically labeled (¹⁵N, ¹³C) protein. | Provides atomic-level structural and dynamic information in solution.[13] | Limited to smaller proteins or protein domains. Requires specialized equipment and expertise. |
| X-ray Crystallography | High-resolution 3D structure of protein-O-GlcNAc complexes in a crystalline state.[14] | Electron density maps, atomic coordinates. | Milligram quantities of highly pure and crystallizable protein. | Provides detailed atomic-level structural information of the binding interface.[14] | Crystal packing forces can sometimes influence protein conformation. Not all proteins can be crystallized. |
Experimental Protocols
Mass Spectrometry-Based O-GlcNAc Site Mapping
This protocol outlines a general workflow for identifying O-GlcNAc modification sites on a protein of interest using mass spectrometry.
1. Protein Extraction and Digestion:
- Lyse cells or tissues in a buffer containing protease and O-GlcNAcase inhibitors.
- Quantify the total protein concentration.
- Denature, reduce, and alkylate the proteins.
- Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
2. Enrichment of O-GlcNAcylated Peptides:
- Due to the low stoichiometry of O-GlcNAcylation, enrichment is crucial.[1]
- Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) or other GlcNAc-binding lectins immobilized on a resin to capture O-GlcNAcylated peptides.[15]
- Antibody-Based Enrichment: Employ antibodies specific for O-GlcNAc (e.g., CTD110.6) to immunoprecipitate O-GlcNAcylated peptides.[1]
- Chemoenzymatic Labeling: Use a mutant galactosyltransferase (Y289L GalT) to transfer a modified galactose analog (e.g., GalNAz) to O-GlcNAc residues. The azide handle can then be used for biotinylation via click chemistry, allowing for avidin-based enrichment.[16]
3. Mass Spectrometry Analysis:
- Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2]
- Employ fragmentation methods that preserve the labile O-GlcNAc modification, such as Electron Transfer Dissociation (ETD), for accurate site localization.[1] Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) can also be used, but may result in the loss of the O-GlcNAc moiety.[1]
4. Data Analysis:
- Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and localize the O-GlcNAc modification based on the mass shift of 203.079 Da.
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Interaction
This protocol describes the use of ITC to measure the thermodynamics of binding between an O-GlcNAcylated protein and its binding partner.[5][6][7]
1. Sample Preparation:
- Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.
- Determine the accurate concentrations of the protein and ligand.
- Degas both solutions to prevent air bubbles in the calorimeter.[8]
2. ITC Experiment Setup:
- Fill the sample cell (typically ~1.4 mL for a VP-ITC) with the protein solution (e.g., 10-100 µM).[8]
- Fill the injection syringe (typically ~250 µL) with the ligand solution at a concentration 10-20 times that of the protein.
- Set the experimental temperature (e.g., 25°C).[8]
3. Titration and Data Acquisition:
- Perform a series of small injections (e.g., 5-10 µL) of the ligand into the protein solution.
- The instrument measures the heat change associated with each injection.
4. Data Analysis:
- Integrate the heat-change peaks to generate a binding isotherm.
- Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
- Calculate the change in entropy (ΔS) and Gibbs free energy (ΔG) from these values.
Visualizations
O-GlcNAc Signaling Pathway
The dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins is regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[17][18] This modification plays a crucial role in integrating various signaling pathways, including nutrient sensing and stress responses.[17][19]
Caption: O-GlcNAc cycling is regulated by OGT and OGA and impacts numerous downstream cellular processes.
Experimental Workflow for Biophysical Characterization
The characterization of a protein-O-GlcNAc complex typically follows a structured workflow, starting from sample preparation to detailed biophysical analysis.
Caption: A typical workflow for the biophysical characterization of protein-O-GlcNAc complexes.
References
- 1. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 3. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis Interactions of Protein–Glycosaminoglycan by Isothermal Titration Calorimetry (ITC) - STEMart [ste-mart.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 10. Surface plasmon resonance biosensor for the accurate and sensitive quantification of O-GlcNAc based on cleavage by β-D-N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 16. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 18. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
A Head-to-Head Comparison: OGNG as a Stabilizing Agent for Membrane Protein Structural Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein structural biology, the choice of detergent is a critical determinant of success. This guide provides an objective comparison of Octyl-β-D-glucopyranoside neopentyl glycol (OGNG), a non-ionic detergent, with other commonly used alternatives, supported by experimental data to inform your selection process.
Membrane proteins, embedded within the lipid bilayer of cells, play crucial roles in cellular signaling, transport, and enzymatic activity, making them prime targets for therapeutic intervention. However, their hydrophobic nature presents significant challenges for structural elucidation. Detergents are indispensable tools for extracting these proteins from their native membrane environment and maintaining their stability in a soluble form amenable to techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).
OGNG has emerged as a valuable detergent in the structural biologist's toolkit, particularly for robust membrane proteins such as channels and transporters. Its utility stems from the formation of relatively small and compact protein-detergent complexes, which can be advantageous for crystallization. However, its efficacy in stabilizing more delicate and dynamic proteins, such as G protein-coupled receptors (GPCRs), is often debated in comparison to other widely used detergents like n-dodecyl-β-D-maltopyranoside (DDM) and lauryl maltose neopentyl glycol (LMNG).
Performance Comparison: OGNG vs. Alternatives
The selection of an optimal detergent is protein-dependent and often requires empirical screening. Below is a summary of the physicochemical properties of OGNG, DDM, and LMNG, followed by a direct comparison of their performance in stabilizing a model membrane protein.
Physicochemical Properties of Common Detergents
A detergent's performance is intrinsically linked to its physical and chemical characteristics, most notably its Critical Micelle Concentration (CMC) and micelle size. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial parameter for membrane protein solubilization and purification.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) |
| Octyl-β-D-glucopyranoside neopentyl glycol | OGNG / OG | Glucoside | ~20-25 | ~25 |
| n-dodecyl-β-D-maltopyranoside | DDM | Maltoside | ~0.17 | ~65-70 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~91-393 |
Experimental Data: A Case Study in Thermostability
To provide a quantitative comparison, we present data from a study on the thermostability of the human adenosine A2a receptor (StaR2), a G protein-coupled receptor. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was determined in the presence of different detergents using a western blot-based thermal shift assay. A higher Tm indicates greater protein stability.
| Detergent | Apparent Melting Temperature (Tm) of StaR2 (°C) |
| OG (Octyl Glucoside) | 48 ± 2 |
| DM (Decyl Maltoside) | 56 ± 2 |
| DDM (Dodecyl Maltoside) | 62 ± 1 |
| LMNG (Lauryl Maltose Neopentyl Glycol) | 66 ± 1 |
Data adapted from a study on the thermostability of adenosine A2a StaR2 and WT under a variety of conditions.[1]
This data clearly demonstrates that for this particular GPCR, the longer-chain maltoside-based detergents, DDM and LMNG, confer significantly greater thermostability than the shorter-chain glucoside, OG. This finding aligns with the general observation that OGNG may be less suitable for stabilizing highly dynamic or sensitive membrane proteins. However, for more robust proteins, the smaller micelle size of OGNG can be a distinct advantage in obtaining well-ordered crystals.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for a thermostability assay and a general workflow for membrane protein crystallization.
Protocol 1: Western Blot-Based Thermostability Assay
This protocol allows for the assessment of membrane protein thermostability in different detergents without the need for large quantities of purified protein.
Materials:
-
Cell membranes expressing the target membrane protein.
-
Solubilization buffers containing different detergents (e.g., 1% w/v OGNG, DDM, or LMNG in a suitable buffer like 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand (if applicable) to assess its stabilizing effect.
-
PCR tubes and a thermocycler.
-
Centrifuge capable of reaching >100,000 x g.
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents (primary and secondary antibodies).
-
Chemiluminescence detection system.
Procedure:
-
Solubilization: Resuspend cell membranes in the desired solubilization buffer to a final protein concentration of approximately 1-2 mg/mL. Incubate on ice with gentle agitation for 1 hour.
-
Clarification: Centrifuge the solubilized membranes at >100,000 x g for 30 minutes at 4°C to pellet unsolubilized material.
-
Ligand Incubation (Optional): To the supernatant, add the ligand of interest to a final concentration typically 10-fold higher than its Kd. Incubate on ice for 30 minutes.
-
Thermal Challenge: Aliquot the supernatant into PCR tubes. Heat the samples in a thermocycler for a set time (e.g., 30 minutes) across a range of temperatures (e.g., 30°C to 80°C). Include an unheated control sample kept on ice.
-
Removal of Aggregated Protein: After heating, immediately place the tubes on ice for 5 minutes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated protein.
-
Western Blot Analysis: Carefully collect the supernatant from each tube. Analyze equal volumes of the supernatant by SDS-PAGE and western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. The Tm is the temperature at which the band intensity is reduced to 50% of the unheated control.
Protocol 2: General Workflow for Membrane Protein Crystallization using OGNG
This protocol outlines the key steps for purifying and crystallizing a membrane protein using OGNG.
Materials:
-
Purified membrane protein in OGNG solution.
-
Crystallization screens (commercial or custom-made).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
-
Micro-pipetting tools.
-
Incubator for crystal growth at a controlled temperature.
Procedure:
-
Protein Purification: After solubilization in a suitable detergent (which may or may not be OGNG initially), the protein is purified using affinity and size-exclusion chromatography. During the final size-exclusion chromatography step, the column is equilibrated with a buffer containing OGNG at a concentration above its CMC (e.g., 25 mM).
-
Concentration: The purified protein-OGNG complex is concentrated to a suitable level for crystallization, typically between 5 and 20 mg/mL.
-
Crystallization Setup: Crystallization trials are set up using vapor diffusion (sitting or hanging drop) methods. A small volume of the concentrated protein solution is mixed with an equal volume of the crystallization screen solution.
-
Incubation and Monitoring: The crystallization plates are incubated at a constant temperature (e.g., 4°C, 12°C, or 20°C). The drops are regularly monitored for the appearance of crystals over several days to weeks.
-
Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, additives) are further optimized to improve crystal size and quality.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological relevance and the experimental process, the following diagrams were generated using Graphviz.
Aquaporins are a class of membrane proteins for which OGNG has been successfully used in structural studies. The diagram above illustrates the signaling cascade initiated by vasopressin, leading to the translocation of Aquaporin-2 (AQP2) to the cell membrane, a critical process in water reabsorption in the kidneys.[2][3][4][5]
This flowchart outlines the major steps involved in determining the structure of a membrane protein, from initial solubilization to final structure determination. The choice of detergent at the solubilization and purification stages is a critical decision that impacts the entire downstream process.
References
The Performance of OGNG in Stabilizing G-protein Coupled Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs), the successful solubilization and stabilization of these membrane proteins are paramount for subsequent functional and structural analyses. The choice of detergent is a critical determinant of experimental success. This guide provides an objective comparison of the performance of n-octyl-β-D-glucopyranosyl-N-acetyl-D-glucosamine (OGNG) in stabilizing GPCRs, with a focus on its comparison to other commonly used non-ionic detergents.
Quantitative Comparison of Detergent Performance
The stability of a GPCR in a detergent micelle is a key indicator of its structural integrity and functionality. A common method to quantify this is by measuring the apparent melting temperature (Tm) of the receptor; a higher Tm indicates greater thermostability. The following table summarizes the physicochemical properties of OGNG and other frequently used detergents, along with experimental data on their ability to stabilize a model GPCR, the thermostabilized adenosine A2A receptor (tA2AR).
Table 1: Physicochemical Properties and Performance of Common Non-ionic Detergents in GPCR Stabilization
| Detergent | Abbreviation | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) | Apparent Tm of tA2AR (°C) |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 | Not directly compared in the same study, but generally considered less stabilizing than LMNG[1] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~40 | 44.2 ± 0.2[1] |
| Decyl Maltose Neopentyl Glycol | DMNG | Maltose Neopentyl Glycol | - | - | 33.9 ± 0.2[1] |
| Octyl-β-D-glucopyranosyl-N-acetyl-D-glucosamine | OGNG | Glycoside | 1.0 [2] | - | 24.2 ± 0.6 [1] |
| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25 | ~6-8 | - |
Data for Tm was obtained for the thermostabilized adenosine A2A receptor (tA2AR).[1]
The data clearly indicates that for the tA2AR, LMNG provides the highest level of thermostability, followed by DMNG, with OGNG showing the lowest thermostability among the neopentyl glycol series. While a direct comparison with DDM's Tm is not available from the same study, LMNG is widely reported to offer enhanced stability for many GPCRs compared to DDM.[1]
Molecular dynamics simulations suggest that the superior stabilizing effect of detergents like LMNG is due to their branched-chain structure, which allows for more effective packing of the alkyl chains around the transmembrane domains of the receptor.[1] This leads to reduced receptor dynamics and better preservation of the native structure.[1] In contrast, shorter-chain detergents like OGNG are more flexible and exhibit higher mobility within the micelle, which can lead to increased flexibility of the receptor and weaker interactions, ultimately resulting in lower stability.[3] Studies have shown that GPCRs in OGNG micelles can show considerable deviations from their crystal structures.[3]
Experimental Protocols
To aid researchers in their comparative analysis of detergents, detailed methodologies for key experiments are provided below.
Protocol 1: GPCR Solubilization and Affinity Purification
This protocol outlines a general procedure for the solubilization and subsequent affinity purification of a His-tagged GPCR, which is a prerequisite for most downstream analyses.
Materials:
-
Cell paste expressing the target GPCR
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, protease inhibitor cocktail)
-
Solubilization Buffer: Lysis Buffer containing the desired non-ionic detergent (e.g., 1% DDM, 0.5% LMNG, or 1% OGNG) and optionally 0.1% cholesteryl hemisuccinate (CHS)
-
Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and a low concentration of the solubilizing detergent)
-
Elution Buffer (e.g., Wash Buffer containing 250 mM imidazole)
-
Ni-NTA affinity resin
Procedure:
-
Resuspend the cell paste in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.
-
Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).
-
Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Centrifuge the solubilized membranes at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Incubate the supernatant containing the solubilized GPCR with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer.
-
Elute the purified GPCR with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and quantify its concentration.
Protocol 2: Thermostability Assessment using a Thermal Shift Assay
This protocol describes a method to determine the apparent melting temperature (Tm) of a purified GPCR in different detergents.
Materials:
-
Purified GPCR in the detergent of interest
-
Thiol-reactive fluorescent dye (e.g., N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide - CPM)
-
Real-time PCR instrument or a fluorometer with a temperature control unit
Procedure:
-
Dilute the purified GPCR to a final concentration of approximately 1-5 µM in a buffer containing the respective detergent (e.g., OGNG, DDM, LMNG) at a concentration above its CMC.
-
Add the CPM dye to the protein solution to a final concentration of 10-20 µM.
-
Aliquot the mixture into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument and apply a temperature gradient, for example, from 20°C to 95°C with a ramp rate of 1°C/minute.
-
Measure the fluorescence intensity at each temperature increment (Excitation: ~387 nm, Emission: ~463 nm).
-
Plot the fluorescence intensity as a function of temperature. The unfolding of the protein will expose buried cysteine residues that react with the CPM dye, leading to an increase in fluorescence.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm, which is the temperature at which 50% of the protein is unfolded.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and a general experimental workflow for comparing the efficacy of different non-ionic detergents.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for the comparative analysis of non-ionic detergents for GPCR research.
Conclusion
The choice of detergent is a critical step in the successful study of GPCRs. While OGNG has been utilized in the structural determination of some membrane proteins, the available quantitative data for a model GPCR suggests that it offers lower thermostability compared to other detergents in the neopentyl glycol series, such as DMNG and particularly LMNG. The superior performance of LMNG is attributed to its molecular structure, which provides a more stable and native-like environment for the receptor. Researchers should carefully consider the specific characteristics of their GPCR of interest and the requirements of their downstream applications when selecting a detergent. For challenging GPCRs that are prone to instability, detergents like LMNG may offer a significant advantage over shorter-chain alternatives like OGNG. This guide provides a framework for making an informed decision, supported by experimental data and detailed protocols for comparative analysis.
References
A Head-to-Head Comparison: GNG vs. MNG Amphiphiles for Membrane Protein Research
In the challenging field of membrane protein structural biology and drug development, the choice of solubilizing and stabilizing agents is paramount. Among the newer generation of amphiphiles, Glucose-Neopentyl Glycol (GNG) and Maltose-Neopentyl Glycol (MNG) have emerged as powerful tools, often outperforming traditional detergents. This guide provides a detailed, data-driven comparison of GNG and MNG amphiphiles to aid researchers in selecting the optimal agent for their specific application.
Core Structural Differences
At their core, both GNG and MNG amphiphiles are built around a central quaternary carbon atom derived from neopentyl glycol, which imparts a degree of conformational rigidity.[1] This central scaffold is adorned with two hydrophilic head groups and two lipophilic tails. The key distinction lies in their hydrophilic moieties: GNGs possess glucose headgroups, while MNGs feature larger maltose headgroups.[2] This seemingly subtle difference has significant implications for their physicochemical properties and their interactions with membrane proteins.
Physicochemical and Performance Characteristics
The differing headgroup size directly influences the critical micelle concentration (CMC) and the size of the protein-detergent complexes (PDCs).
| Property | GNG Amphiphiles | MNG Amphiphiles | Key Implications for Researchers |
| Hydrophilic Headgroup | Glucose | Maltose | The larger maltose headgroup in MNGs generally leads to greater steric hindrance and different hydration properties compared to the glucose headgroup in GNGs. |
| Critical Micelle Concentration (CMC) | Generally higher than MNGs. For example, GNG-1 has a CMC of ~1600 µM, and GNG-3 has a CMC of ~1100 µM.[3] | Generally lower than GNGs. For instance, MNG-1 has a CMC of ~17 µM, MNG-2 of ~9 µM, and MNG-3 of ~10 µM.[3] | A lower CMC is often advantageous as it means less free monomeric detergent in solution, which can be beneficial for downstream applications like crystallization and functional assays. |
| Protein-Detergent Complex (PDC) Size | Tend to form smaller PDCs.[2] For example, the GlpG-GNG-2 complex has an estimated molecular weight of 56 kDa.[2] | Tend to form larger PDCs. | The smaller PDC size of GNGs can be a significant advantage for X-ray crystallography, as it may facilitate better crystal packing. |
| Membrane Protein Stabilization | Generally less stabilizing than MNGs. This is analogous to the observation that octyl glucoside (OG) is less stabilizing than dodecyl maltoside (DDM).[4] | Generally superior to GNGs in stabilizing the native structure of membrane proteins.[4] MNGs have shown enhanced thermal stability for various membrane proteins, including G protein-coupled receptors (GPCRs).[5] | For proteins that are inherently unstable, MNGs are often the preferred choice to maintain structural and functional integrity over time. |
| Solubilization Efficacy | Comparable to DDM for extracting membrane proteins from the native membrane.[4] | Effective at extracting intact protein supercomplexes from native membranes and can be comparable to or better than conventional detergents like DDM.[5] | Both classes are effective solubilizing agents, with the choice potentially depending on the specific protein and the need to preserve large complexes. |
Experimental Workflows and Methodologies
The evaluation of GNG and MNG amphiphiles typically involves a series of experiments to assess their performance in solubilization, purification, and stabilization of a target membrane protein.
Experimental Protocols
1. Thermal Stability Assay (CPM Assay)
This assay is used to determine the melting temperature (Tm) of a membrane protein in the presence of different amphiphiles. The CPM dye fluoresces upon binding to cysteine residues that become exposed as the protein unfolds.
-
Materials : Purified membrane protein, GNG/MNG amphiphiles, CPM dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide), appropriate buffer (e.g., HEPES, NaCl).
-
Procedure :
-
Prepare solutions of the purified membrane protein in buffer containing either GNG or MNG at a concentration above their CMC (e.g., CMC + 0.04 wt%).
-
Add CPM dye to each protein solution to a final concentration of 10-20 µM.
-
Incubate the samples for 5-10 minutes at room temperature to allow for initial dye binding.
-
Use a real-time PCR machine or a fluorometer with a temperature ramp capability.
-
Increase the temperature in increments (e.g., 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Measure the fluorescence at each temperature increment.
-
Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting sigmoidal curve represents the melting temperature (Tm).
-
2. Gel Filtration Chromatography
This technique is employed to assess the size and homogeneity of the protein-detergent complexes.
-
Materials : Purified membrane protein in GNG or MNG, gel filtration column (e.g., Superdex 200), chromatography system (e.g., ÄKTA), running buffer containing the respective amphiphile at its CMC.
-
Procedure :
-
Equilibrate the gel filtration column with at least two column volumes of the running buffer containing the GNG or MNG amphiphile at its CMC.
-
Concentrate the purified protein sample to an appropriate volume (e.g., 100-500 µL).
-
Inject the sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The elution volume of the major peak can be used to estimate the size of the PDC by comparing it to the elution volumes of known molecular weight standards. A symmetrical peak indicates a homogenous sample.
-
Concluding Remarks
The choice between GNG and MNG amphiphiles is not a one-size-fits-all decision and should be guided by the specific requirements of the membrane protein under investigation and the intended downstream applications.
-
Choose MNGs when : The primary concern is maintaining the long-term stability and functional integrity of a delicate membrane protein. Their superior stabilizing properties make them ideal for complex functional studies and for proteins prone to denaturation.
-
Choose GNGs when : The goal is structural determination by X-ray crystallography. The tendency of GNGs to form smaller, more compact PDCs can be highly beneficial for obtaining well-ordered crystals.
It is often advisable to screen a panel of both GNG and MNG amphiphiles to empirically determine the optimal choice for a novel membrane protein target. The experimental protocols outlined above provide a robust framework for such a comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Glucose-Neopentyl Glycol (GNG) Amphiphiles for Membrane Protein Solubilization, Stabilization and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Protein Monodispersity in OGNG Micelles: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the monodispersity of membrane proteins is a critical step for structural and functional studies. The choice of detergent is paramount in achieving a homogenous sample. This guide provides a comparative analysis of Octyl Glucose Neopentyl Glycol (OGNG) micelles against other commonly used detergents for maintaining protein monodispersity, supported by experimental data and detailed protocols.
The stability and monodispersity of a membrane protein in solution are crucial for the success of downstream applications such as crystallization for X-ray crystallography, cryo-electron microscopy (cryo-EM), and various biophysical assays.[1][2] Detergents are indispensable for extracting membrane proteins from the lipid bilayer and maintaining their solubility in an aqueous environment. However, the detergent itself can influence the protein's structure and aggregation state. A suboptimal detergent can lead to a polydisperse sample, containing a mixture of monomers, oligomers, and aggregates, which is unsuitable for most structural and functional studies.
This compound (OGNG) is a non-ionic detergent that has gained attention for its potential to stabilize membrane proteins. This guide compares the performance of OGNG micelles with two other widely used non-ionic and zwitterionic detergents: n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine N-oxide (LDAO).
Comparative Analysis of Detergent Performance
| Detergent | Chemical Structure | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (kDa) | Thermal Stability (Tm/Tagg) of Model Protein (°C) |
| OGNG (this compound) | C₁₉H₃₈O₁₁ | ~0.15 mM | ~40-50 | Data not publicly available for a direct comparison |
| DDM (n-dodecyl-β-D-maltoside) | C₂₄H₄₆O₁₁ | 0.15 mM | ~50-70 | ~42 (for a sample eukaryotic membrane protein)[3] |
| LDAO (lauryldimethylamine N-oxide) | C₁₄H₃₁NO | 1-2 mM | ~15-20 | Lower stability compared to DDM for some proteins[4] |
| OG (Octyl-β-glucoside) | C₁₄H₂₈O₆ | 20-25 mM | ~8-10 | Most destabilizing among a series of non-ionic detergents for a model protein[5] |
Note: The thermal stability data for DDM and OG are based on existing literature for representative membrane proteins and may vary depending on the specific protein and experimental conditions. Direct comparative studies for OGNG are encouraged.
Experimental Workflows and Protocols
To guide researchers in their own assessment of protein monodispersity in OGNG micelles and other detergents, we provide detailed experimental protocols for three key techniques: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dynamic Light Scattering (DLS), and Analytical Ultracentrifugation (AUC).
Experimental Workflow for Assessing Protein Monodispersity
The following diagram illustrates a typical workflow for comparing the effectiveness of different detergents in maintaining protein monodispersity.
Detailed Experimental Protocols
SEC-MALS is a powerful technique to determine the absolute molar mass and oligomeric state of proteins in solution, providing a direct assessment of monodispersity.[6][7][8]
Protocol:
-
Sample Preparation:
-
Exchange the purified membrane protein into a buffer containing the desired concentration of OGNG (or other detergents), typically 1-2 times the critical micelle concentration (CMC).
-
The buffer should be thoroughly degassed and filtered (0.1 µm filter).
-
Concentrate the protein to a suitable concentration (e.g., 1-5 mg/mL).
-
Filter the final protein sample through a 0.1 µm spin filter immediately before injection to remove any aggregates.
-
-
Instrumentation and Column:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column appropriate for the expected size of the protein-micelle complex (e.g., Superdex 200 Increase 10/300 GL or equivalent).
-
Connect the SEC column to a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector in series.[9]
-
-
Running Conditions:
-
Equilibrate the column extensively with the running buffer (containing the same concentration of detergent as the sample).
-
Set the flow rate to a value appropriate for the column (e.g., 0.5 mL/min).
-
Inject 50-100 µL of the prepared protein sample.
-
-
Data Analysis:
-
Use the software provided with the MALS detector to analyze the data.
-
Determine the molar mass across the elution peak. A homogenous, monodisperse sample will show a consistent molar mass across the peak.
-
Analyze the peak shape for symmetry. A symmetrical peak is indicative of a monodisperse sample, while tailing or fronting may suggest heterogeneity or interactions with the column matrix.
-
DLS measures the size distribution of particles in a solution and is a quick method to assess the polydispersity of a sample.[9][10][11]
Protocol:
-
Sample Preparation:
-
Prepare the protein sample in the desired detergent-containing buffer as described for SEC-MALS.
-
The optimal concentration for DLS is typically in the range of 0.5-2 mg/mL, but may need to be optimized for each protein.
-
It is crucial to filter the sample immediately before measurement using a low-protein-binding 0.1 µm or 0.22 µm syringe filter to remove dust and large aggregates.[2]
-
-
Instrumentation and Measurement:
-
Use a DLS instrument equipped with a temperature-controlled cuvette holder.
-
Equilibrate the sample to the desired temperature (e.g., 20°C) for several minutes before measurement.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution and the polydispersity index (PDI).
-
A monodisperse sample will exhibit a single, narrow peak in the size distribution and a low PDI value (typically < 0.2).
-
A high PDI value or the presence of multiple peaks indicates a polydisperse or aggregated sample.
-
AUC, particularly sedimentation velocity (SV-AUC), is a rigorous method for characterizing the hydrodynamic properties of macromolecules and their complexes, providing detailed information about their size, shape, and homogeneity.[12][13]
Protocol:
-
Sample Preparation:
-
Prepare the protein sample in the detergent-containing buffer as for the other techniques.
-
Prepare a series of protein concentrations to assess for concentration-dependent effects.
-
The reference cell should be filled with the matched buffer containing the same concentration of detergent.
-
-
Instrumentation and Running Conditions:
-
Use an analytical ultracentrifuge with absorbance and/or interference optics.
-
Choose a rotor speed appropriate for the expected size of the protein-micelle complex (e.g., 40,000-50,000 rpm).
-
Set the temperature to the desired value (e.g., 20°C).
-
Collect scans at regular intervals until the sample has sedimented.
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT to obtain the distribution of sedimentation coefficients, c(s).
-
A single, sharp peak in the c(s) distribution indicates a monodisperse sample.
-
The presence of multiple peaks or a broad distribution suggests heterogeneity or the presence of different oligomeric states or aggregates.
-
The frictional ratio can also be determined, providing information about the shape of the protein-micelle complex.
-
Conclusion
The selection of an appropriate detergent is a critical determinant for obtaining a monodisperse sample of a membrane protein. While OGNG shows promise as a stabilizing agent, a systematic comparison with established detergents like DDM and LDAO is essential for any given protein of interest. The experimental workflow and detailed protocols provided in this guide offer a robust framework for researchers to objectively assess the monodispersity of their protein in OGNG micelles and make informed decisions for their downstream applications. By employing a combination of SEC-MALS, DLS, and AUC, scientists can gain a comprehensive understanding of their sample's quality and increase the likelihood of success in their structural and functional studies.
References
- 1. Kinetic stability of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using micellar mole fractions to assess membrane protein stability in mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature denaturation and aggregation of a multi-domain protein (IgG1) investigated with an array of complementary biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pages.jh.edu [pages.jh.edu]
- 6. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Size Measurement | Malvern Panalytical [malvernpanalytical.com]
- 9. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 10. What is Hydrodynamic Radius | Molecular Weight to Hydrodynamic Radius Converter [fluidic.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular weight determination of membrane proteins by sedimentation equilibrium at the sucrose or nycodenz-adjusted density of the hydrated detergent micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrodynamic Radii of Intrinsically Disordered Proteins: Fast Prediction by Minimum Dissipation Approximation and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Structure Determination: Aiding Researchers in Method Selection
For researchers, scientists, and drug development professionals, the determination of a protein's three-dimensional structure is a critical step in understanding its function and in designing targeted therapeutics. While a multitude of techniques exist, this guide provides a comparative overview of the primary experimental methods: X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into the principles, experimental workflows, and key performance indicators of each technique to aid in selecting the most appropriate method for a given research question.
While the term "online-Go/no-Go (OGNG)" did not yield specific case studies in the context of a protein structure determination method, this guide focuses on the established and widely utilized techniques that form the bedrock of structural biology.
At a Glance: Comparing the Titans of Structural Biology
The choice of method for determining protein structure is often dictated by the nature of the protein itself, the desired resolution, and the specific biological questions being addressed. The following table summarizes the key characteristics of X-ray crystallography, Cryo-EM, and NMR spectroscopy.
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | Nuclear Magnetic Resonance (NMR) |
| Sample Requirements | High-purity, well-ordered crystals | Purified, homogenous sample in solution | Highly purified, soluble, isotopically labeled protein |
| Protein Size Limitations | No theoretical size limit, but crystallization can be challenging for large complexes | Well-suited for large macromolecular complexes (>50 kDa) | Generally limited to smaller proteins (<50 kDa)[1] |
| Resolution | Can achieve atomic resolution (<1.5 Å)[2] | Near-atomic resolution is increasingly common (1-3 Å)[2] | Provides an ensemble of structures, typically at lower resolution than crystallography |
| Sample State | Crystalline solid | Vitreous ice (close to native state)[3][4] | In solution (captures dynamics)[5] |
| Key Advantage | High resolution and well-established pipelines | Ability to study large, flexible, and membrane proteins that are difficult to crystallize[2][6] | Provides information on protein dynamics and interactions in solution[5][7] |
| Key Disadvantage | The need for protein crystallization can be a major bottleneck[3][8] | Lower signal-to-noise ratio and computationally intensive data processing[2][4] | Limited to smaller proteins and can be time-consuming |
Deep Dive into Methodologies
X-ray Crystallography
X-ray crystallography has been the cornerstone of structural biology for decades, responsible for the majority of protein structures deposited in the Protein Data Bank (PDB)[3][9]. The technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal.
Experimental Protocol:
-
Protein Expression and Purification: A large quantity of highly pure and homogenous protein is required.
-
Crystallization: The purified protein is subjected to a wide range of conditions (precipitants, buffers, pH) to induce the formation of well-ordered crystals. This is often the most challenging step[8][10][11].
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron, and the resulting diffraction pattern is recorded on a detector[3][8].
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the protein's atomic model is built and refined[8][10].
Workflow for X-ray Crystallography:
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique, particularly for large and complex macromolecules that are resistant to crystallization[2][12]. This method involves imaging flash-frozen hydrated molecules in their near-native state.
Experimental Protocol:
-
Sample Preparation: A small amount of purified protein solution is applied to a grid and rapidly frozen in liquid ethane to create a thin layer of vitreous (non-crystalline) ice[3].
-
Electron Microscopy: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. Thousands of 2D projection images of individual particles are collected[3].
-
Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate a 3D reconstruction of the protein[4].
-
Model Building: An atomic model is then built into the 3D density map.
Workflow for Cryo-Electron Microscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unique in its ability to provide information about the structure and dynamics of proteins in solution, which closely mimics their physiological environment[5][7]. It is particularly powerful for studying protein dynamics and interactions.
Experimental Protocol:
-
Isotopic Labeling and Sample Preparation: The protein is typically expressed with isotopes such as 15N and 13C. A concentrated, highly pure, and soluble sample is prepared[7][13].
-
NMR Data Acquisition: The sample is placed in a strong magnetic field, and a series of radiofrequency pulses are applied. The resulting signals (chemical shifts, couplings, and NOEs) are recorded[7][13].
-
Resonance Assignment: The recorded signals are assigned to specific atoms within the protein sequence[13]. This can be a complex and time-consuming process.
-
Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate an ensemble of structures that are consistent with the experimental data[5].
Logical Relationship in NMR Structure Calculation:
Concluding Remarks
The field of structural biology is continually evolving, with each of these primary techniques offering unique advantages. X-ray crystallography remains a gold standard for high-resolution structures of well-behaving proteins[3]. Cryo-EM has opened the door to studying large and dynamic complexes previously intractable by other methods[4][6]. NMR spectroscopy provides invaluable insights into the dynamic nature of proteins in solution[5]. The optimal choice of method will always depend on the specific biological system and the scientific questions at hand. Furthermore, computational methods such as homology modeling and ab initio prediction are increasingly powerful tools, especially when used in conjunction with experimental data[14][15].
References
- 1. NMR Spectroscopy & Protein Structure Determination | Study.com [study.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 5. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 6. criver.com [criver.com]
- 7. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 8. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 9. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Alternative approach to protein structure prediction based on sequential similarity of physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dnastar.com [dnastar.com]
Safety Operating Guide
Proper Disposal of Octyl Glucose Neopentyl Glycol: A Step-by-Step Guide
For researchers and professionals in drug development, ensuring the safe disposal of chemical reagents like Octyl Glucose Neopentyl Glycol (OGNG) is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, procedural approach to the proper disposal of OGNG, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:
-
Eyes: Immediately flush with water for at least 15 minutes. If irritation persists, seek medical advice.[1]
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Ingestion: Drink water and seek immediate medical attention. Do not induce vomiting.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1]
Summary of Key Chemical Information
The following table summarizes essential data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Source |
| Synonyms | 2,2-dihexylpropane-1,3-bis-b-D-glucopyranoside | [1] |
| Physical State | Solid | [3] |
| Appearance | White | [3] |
| Odor | Sweetish | [3] |
| Solubility in Water | 830 g/l at 20 °C | [3] |
| Storage Temperature | Recommended -20°C | [1] |
| Hazard Classification | Not classified as dangerous according to directive EC/1272/2008 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
Keep this compound waste in its original container or a clearly labeled, compatible container.
-
Do not mix with other chemical waste streams.[2]
-
-
Container Management:
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Handle uncleaned, empty containers as you would the product itself.[2]
-
-
Spill Management:
-
In the event of a spill, avoid creating dust.
-
Use an absorbent material to collect the spilled solid. For liquid spills of related chemicals like Neopentyl Glycol Diglycidyl Ether, absorbent paper is recommended.[4]
-
Place the collected material and any contaminated items (e.g., absorbent paper, contaminated clothing) into a suitable, sealed waste container for disposal.[1][4]
-
Clean the spill area thoroughly.
-
-
Environmental Precautions:
-
Under no circumstances should this compound or its containers be disposed of in general trash or poured down the drain.[2] Preventing the entry of chemical waste into sewer systems and waterways is crucial for environmental protection.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octyl Glucose Neopentyl Glycol
Essential safety protocols and operational procedures are critical for the secure and effective use of Octyl glucose neopentyl glycol in laboratory settings. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling instructions, and disposal plans to ensure a safe research environment. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is paramount to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is essential to protect against potential skin and eye irritation, as well as inhalation of dust particles.[1]
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent direct skin contact. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and accidental splashes. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure to minimize inhalation of dust particles. The necessity of respiratory protection should be assessed by a qualified industrial hygienist.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures consistency and safety throughout the handling process of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
